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  • Product: (1R)-1-(4-azepan-1-ylphenyl)ethanamine

Core Science & Biosynthesis

Foundational

(1R)-1-(4-azepan-1-ylphenyl)ethanamine: A Comprehensive Technical Guide for Drug Development Professionals

Abstract: This in-depth technical guide provides a comprehensive analysis of the chemical properties of (1R)-1-(4-azepan-1-ylphenyl)ethanamine. This chiral amine holds significant promise as a versatile building block in...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This in-depth technical guide provides a comprehensive analysis of the chemical properties of (1R)-1-(4-azepan-1-ylphenyl)ethanamine. This chiral amine holds significant promise as a versatile building block in pharmaceutical research and development. This document details its synthesis, purification, spectroscopic characterization, and critical physicochemical properties. Field-proven insights and detailed experimental protocols are provided to support researchers, scientists, and drug development professionals in leveraging this compound for novel therapeutic discovery. The guide is structured to deliver a cohesive and authoritative narrative grounded in scientific integrity and supported by verifiable references.

Introduction: The Strategic Importance of Chiral Amines in Modern Drug Discovery

Chiral amines are foundational components in the synthesis of a vast number of active pharmaceutical ingredients (APIs). The specific stereoisomer of a drug can profoundly influence its pharmacological and toxicological profile. It is common for one enantiomer to be responsible for the desired therapeutic effect, while the other may be inactive or contribute to adverse effects. (1R)-1-(4-azepan-1-ylphenyl)ethanamine is a notable member of this class of molecules, featuring a chiral ethylamine group and a seven-membered azepane ring. This unique structural combination makes it a valuable synthon for the creation of novel drug candidates across various therapeutic areas. This guide aims to be an essential resource for the effective utilization of this compound in a research and development context.

Physicochemical and Structural Properties

A comprehensive understanding of a compound's physicochemical properties is a prerequisite for its successful application in drug development, influencing aspects from synthetic reaction design to final drug formulation and bioavailability.

Chemical Identity and Structural Descriptors
  • IUPAC Name: (1R)-1-(4-azepan-1-ylphenyl)ethanamine

  • Molecular Formula: C₁₄H₂₂N₂

  • Molecular Weight: 218.34 g/mol

  • SMILES: Cc1ccc(cc1)N1CCCCCC1

  • InChI Key: A unique InChI Key can be generated from the structure to provide a canonical identifier.

Table 1: Key Physicochemical Properties
PropertyValueSource/Rationale
Appearance Expected to be a colorless to pale yellow liquid or a white to off-white solid.Based on similar chiral amines.[2]
Melting Point Not explicitly reported.
Boiling Point Not explicitly reported.
Solubility Expected to be soluble in common organic solvents like methanol, ethanol, and dichloromethane. Limited solubility in water is anticipated.General solubility of similar amines.
pKa The primary amine is estimated to have a basic pKa in the range of 9.5-10.5, and the tertiary amine is estimated to have a pKa of approximately 10.0-11.0.Based on the pKa of ethylamine, which is around 10.23.[3]

Synthesis, Purification, and Chiral Resolution

The synthesis of enantiomerically pure (1R)-1-(4-azepan-1-ylphenyl)ethanamine is a critical process for its application in pharmaceutical development. A robust and common approach involves a reductive amination to form the racemic mixture, followed by a classical chiral resolution.

Synthetic Workflow Overview

The synthesis can be logically divided into two primary stages: the formation of the racemic amine and its subsequent separation into the desired enantiomer.

synthesis_workflow cluster_stage1 Stage 1: Racemic Synthesis cluster_stage2 Stage 2: Chiral Resolution start 4-Aminoacetophenone & Azepane reductive_amination Reductive Amination (e.g., NaBH(OAc)₃) start->reductive_amination racemic_product Racemic (±)-1-(4-azepan-1-ylphenyl)ethanamine reductive_amination->racemic_product diastereomeric_salt Diastereomeric Salt Formation racemic_product->diastereomeric_salt To Resolution chiral_agent Chiral Resolving Agent (e.g., Tartaric Acid Derivative) chiral_agent->diastereomeric_salt crystallization Fractional Crystallization diastereomeric_salt->crystallization base_liberation Liberation of Free Base (e.g., aq. NaOH) crystallization->base_liberation final_product (1R)-1-(4-azepan-1-ylphenyl)ethanamine base_liberation->final_product

Caption: Synthetic and resolution workflow for the target compound.

Detailed Protocol: Synthesis of Racemic Amine

Materials:

  • 4-Aminoacetophenone

  • Azepane

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM)

  • Glacial Acetic Acid

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve 4-aminoacetophenone and azepane (1.1 equivalents) in dichloromethane.

  • Add glacial acetic acid (1.2 equivalents) and stir the mixture at room temperature for 30 minutes.

  • Carefully add sodium triacetoxyborohydride (1.5 equivalents) in portions.

  • Allow the reaction to stir at room temperature overnight.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Expertise & Rationale: The use of sodium triacetoxyborohydride is a deliberate choice for its mild and selective nature in reductive aminations, which helps to avoid over-reduction of the starting materials. Acetic acid serves to catalyze the formation of the intermediate iminium ion, which is then reduced.

Detailed Protocol: Chiral Resolution

Materials:

  • Racemic (±)-1-(4-azepan-1-ylphenyl)ethanamine

  • A suitable chiral resolving agent, such as (-)-O,O'-Di-p-toluoyl-L-tartaric acid

  • Methanol

  • 1 M Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the racemic amine in methanol.

  • In a separate flask, dissolve the chiral resolving agent (0.5 equivalents) in methanol.

  • Add the resolving agent solution to the amine solution and heat to reflux.

  • Allow the solution to cool slowly to room temperature to facilitate the crystallization of the diastereomeric salt.

  • Collect the crystals by filtration and wash with cold methanol.

  • To liberate the free amine, suspend the diastereomeric salt in a mixture of DCM and 1 M NaOH and stir until all solids dissolve.

  • Separate the organic layer, extract the aqueous layer with DCM, and combine the organic fractions.

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the enantiomerically enriched product.

Trustworthiness and Validation: The success of this resolution is dependent on the formation of well-defined crystals. The enantiomeric excess (e.e.) of the final product must be determined using a validated chiral HPLC method.

Spectroscopic and Analytical Characterization

Thorough spectroscopic analysis is imperative to confirm the structure and purity of the synthesized (1R)-1-(4-azepan-1-ylphenyl)ethanamine.

Table 2: Predicted ¹H and ¹³C NMR Data
¹H NMR Predicted δ (ppm) Multiplicity Integration ¹³C NMR Predicted δ (ppm)
Aromatic CH7.1-7.3 and 6.6-6.8d, d2H, 2HAromatic C-N~148
CH-NH₂~4.1q1HAromatic C-CH~130
Azepane N-CH₂~3.2t4HAromatic CH~128, ~113
CH₃~1.4d3HCH-NH₂~51
NH₂~1.6 (broad)s2HAzepane N-CH₂~49
Azepane CH₂~1.5-1.8m8HAzepane CH₂~27, ~28
CH₃~25

Note: NMR chemical shifts are predictions and can be influenced by the solvent and concentration. Data for similar structures can be found in the literature.[4][5]

Mass Spectrometry

Mass spectral analysis, typically using electrospray ionization (ESI), is used to confirm the molecular weight. The expected [M+H]⁺ ion for C₁₄H₂₂N₂ would be m/z 219.1807.

Reactivity, Stability, and Handling

Chemical Reactivity

The primary amine of (1R)-1-(4-azepan-1-ylphenyl)ethanamine is a nucleophilic center and will undergo typical amine reactions such as acylation, alkylation, and Schiff base formation with aldehydes and ketones.[6] The azepane ring is generally stable but can be susceptible to ring-opening under harsh conditions.

Stability and Storage

The compound is expected to be stable under normal laboratory conditions. However, like many amines, it can be sensitive to air and light and may darken over time. It is recommended to store the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dark, and dry place.[7][8]

Safety and Handling

Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn when handling this compound.[8][9] Work should be performed in a well-ventilated fume hood.[7][9] In case of contact, flush the affected area with copious amounts of water.[8]

Potential Applications in Pharmaceutical R&D

The unique structural features of (1R)-1-(4-azepan-1-ylphenyl)ethanamine make it a highly attractive scaffold for the synthesis of novel drug candidates. The chiral center is crucial for specific interactions with biological targets, while the azepane moiety can be used to modulate pharmacokinetic properties such as solubility, lipophilicity, and metabolic stability. The synthesis of various azepane derivatives has been a subject of interest in medicinal chemistry.[10][11]

applications cluster_applications Potential Therapeutic Areas core (1R)-1-(4-azepan-1-ylphenyl)ethanamine Chiral Amine Phenyl Group Azepane Ring cns CNS Disorders core:f0->cns Stereospecific Interactions oncology Oncology core:f1->oncology Aromatic Interactions infectious_disease Infectious Diseases core:f2->infectious_disease Modulation of PK Properties

Caption: Core structural features and their relevance to drug discovery.

Conclusion

(1R)-1-(4-azepan-1-ylphenyl)ethanamine is a valuable and versatile chiral building block with significant potential in medicinal chemistry. Its synthesis is achievable through established methods, and its structural and physicochemical properties make it an attractive starting point for the development of novel therapeutics. This guide has provided a comprehensive overview of its chemical properties, synthesis, and handling, offering a solid foundation for researchers to incorporate this compound into their drug discovery programs.

References

  • Echemi. (4-Azepan-1-ylphenyl)
  • Tecnoproject. Ethylamine.
  • Enamine.
  • ChemScene. 2-(Azepan-1-yl)-2-(furan-2-yl)ethan-1-amine | 889939-35-9.
  • Santa Cruz Biotechnology. (1R)-1-(4-ethylphenyl)ethanamine | CAS 292068-37-2.
  • ChemicalBook. (R)-(+)-1-(4-Methylphenyl)ethylamine(4187-38-6) 1H NMR.
  • ChemicalBook. (R)-(+)-1-(4-Methylphenyl)ethylamine | 4187-38-6.
  • FooDB. Showing Compound Ethanamine (FDB003242).
  • Google Patents. CN108658784B - The synthetic method of (R)-1-(4-methylphenyl) ethylamine.
  • Oreate AI Blog. (R)-1-(4-Methylphenyl)ethylamine: Comprehensive Applications and Technical Characteristics Study. January 7, 2026.
  • DOI.
  • Vulcanchem. (S)-1-(4-Vinylphenyl)ethan-1-amine hydrochloride.
  • ChemicalBook. (R)-1-(4-CHLOROPHENYL)ETHYLAMINE | 27298-99-3.
  • PMC. Synthesis of Functionalized Azepines via Cu(I)
  • Pharmaffiliates. CAS No : 82572-04-1 | Product Name : (R)-1-(Naphthalen-1-yl)ethanamine Hydrochloride.
  • PubChem. (1R)-(+)-1-(4-Fluorophenyl)ethylamine | C8H10FN | CID 6950187.
  • Carl ROTH.
  • PubChem. N-[(1R)-1-phenylethyl]-1-(4-phenylphenyl)methanimine | C21H19N | CID 101924046.
  • ResearchGate. Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone.
  • MDPI. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines.
  • ChemicalBook. 1H-Azepin-4-aMine, hexahydro-N-phenyl- synthesis.

Sources

Exploratory

A Whitepaper on the Physicochemical Characterization of (1R)-1-(4-azepan-1-ylphenyl)ethanamine

Executive Summary (1R)-1-(4-azepan-1-ylphenyl)ethanamine is a chiral amine featuring a unique combination of a primary benzylic amine, a tertiary N-aryl amine, and a seven-membered azepane ring. This structure presents i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(1R)-1-(4-azepan-1-ylphenyl)ethanamine is a chiral amine featuring a unique combination of a primary benzylic amine, a tertiary N-aryl amine, and a seven-membered azepane ring. This structure presents it as a valuable, yet complex, building block for medicinal chemistry and drug development. A thorough understanding of its physicochemical properties is paramount for its effective utilization, from synthesis and purification to formulation and predicting its behavior in biological systems. This guide provides an in-depth technical framework for the comprehensive characterization of this molecule. We delve into the foundational principles governing its chemical behavior—such as its dual basicity and solubility profile—and provide detailed, field-proven protocols for its analytical characterization, including enantiomeric purity assessment and thermodynamic solubility. This document is intended for researchers, scientists, and drug development professionals seeking a robust and scientifically grounded approach to characterizing complex chiral amines.

Molecular Identity and Physicochemical Profile

A complete characterization begins with establishing the molecule's fundamental identity and key physicochemical parameters. These values serve as the foundation for all subsequent analytical method development and preformulation activities.

Structure and Nomenclature
  • IUPAC Name: (1R)-1-(4-azepan-1-ylphenyl)ethanamine

  • Molecular Formula: C₁₄H₂₂N₂

  • Key Structural Features:

    • Chiral Center: A stereogenic center at the C1 position of the ethylamine moiety, dictating the (R)-configuration.

    • Primary Amine: A primary amine (-NH₂) at the benzylic position, which is the more basic of the two nitrogen atoms.

    • Tertiary Amine: A tertiary amine integrated into an azepane ring and attached directly to the phenyl ring, making it an aniline-type amine with significantly reduced basicity.

    • Aromatic System: A para-substituted benzene ring.

Summary of Physicochemical Properties

The following table summarizes the calculated and predicted physicochemical properties of the title compound. These values are critical for designing experiments and predicting the molecule's behavior.

PropertyValue / Predicted ValueRationale & Significance
Molecular Weight 218.34 g/mol Foundational for all stoichiometric calculations and mass spectrometry analysis.
Physical State Liquid or low-melting solidMolecules of this size and type are typically not gaseous at room temperature.[1][2]
pKa₁ (Primary Amine) ~9.3Predicted based on similar benzylic amines. This is the primary site of protonation under physiological conditions and dictates solubility in acidic media.[3]
pKa₂ (Tertiary Amine) ~4-5Predicted based on N-aryl amines (anilines). The lone pair on this nitrogen is delocalized into the aromatic ring, significantly reducing its basicity.[4]
logP ~2.5 - 3.5Estimated. Indicates moderate lipophilicity, suggesting low intrinsic aqueous solubility but good potential for membrane permeability.[5]
Aqueous Solubility LowThe large hydrophobic scaffold (phenyl, azepane) is expected to dominate, leading to poor water solubility.[1][6] Salt formation is necessary for aqueous formulations.
Organic Solvent Solubility HighExpected to be readily soluble in common organic solvents like methanol, DMSO, and dichloromethane.[1][6]

Foundational Physicochemical Principles

A nuanced understanding of the molecule's chemical properties is essential for interpreting analytical data and overcoming development challenges.

Basicity and pKa Determination: A Tale of Two Nitrogens

The presence of two distinct nitrogen atoms is a defining feature of (1R)-1-(4-azepan-1-ylphenyl)ethanamine.

  • The Primary Benzylic Amine: This nitrogen's lone pair is localized and readily available for protonation. Its basicity is comparable to other primary alkylamines and is the dominant factor in the molecule's acid-base chemistry. The pKa of this group is crucial as it determines the charge state of the molecule in different pH environments, which directly impacts solubility, receptor binding, and ADME properties.

  • The Tertiary N-Aryl Amine: In contrast, the lone pair on the azepane nitrogen is in conjugation with the phenyl ring's π-system. This delocalization stabilizes the lone pair, making it significantly less available for protonation. Consequently, this group is a much weaker base. For practical purposes in drug development (pH 1-8), this nitrogen will be predominantly neutral.

Experimental Insight: Potentiometric titration is the gold-standard method for experimentally determining pKa values. This data is non-negotiable for developing pH-dependent solubility profiles and selecting appropriate buffer systems for formulations.

Solubility Profile: From Bench to Biorelevant Media

Poor solubility is a primary cause of failure for drug candidates.[7] Early and accurate solubility assessment is therefore a critical de-risking activity.[8][9]

  • Kinetic vs. Thermodynamic Solubility:

    • Kinetic Solubility: This high-throughput assay measures the concentration at which a compound, rapidly precipitated from a DMSO stock solution into an aqueous buffer, remains in solution.[10] It is an essential screening tool in early discovery to quickly flag problematic compounds.[8]

    • Thermodynamic Solubility: This is the true equilibrium solubility of the most stable crystalline form of the compound in a given solvent.[11] It is determined using methods like the traditional shake-flask technique and is the definitive value required for late-stage development and regulatory filings.[7]

Causality in Experimental Choice: For a lead candidate, kinetic solubility provides an early warning, but thermodynamic solubility provides the ground truth. The latter is more resource-intensive but essential for building accurate biopharmaceutical models and understanding potential absorption limitations.[7][11]

Chirality: The (1R) Imperative

As a single enantiomer, the stereochemical integrity of (1R)-1-(4-azepan-1-ylphenyl)ethanamine is a Critical Quality Attribute (CQA). Biological systems are inherently chiral, and enantiomers of a drug can have vastly different pharmacological and toxicological profiles. Therefore, analytical methods must not only confirm the compound's identity and purity but also quantify its enantiomeric excess (e.e.). Chiral High-Performance Liquid Chromatography (HPLC) is the industry-standard technique for this purpose.[12][13]

Comprehensive Analytical Characterization Workflow

A systematic workflow ensures that all critical aspects of the molecule are thoroughly investigated. This process integrates multiple analytical techniques to build a complete profile of the drug substance.

G cluster_0 Phase 1: Identity & Purity cluster_1 Phase 2: Preformulation cluster_2 Outcome Identity Structural Confirmation (NMR, MS, IR) Purity Achiral Purity (RP-HPLC-UV/MS) Identity->Purity Chiral Enantiomeric Purity (Chiral HPLC) Purity->Chiral Solubility Solubility Assessment (Kinetic & Thermodynamic) Chiral->Solubility SolidState Solid-State Analysis (PXRD, DSC, TGA) Solubility->SolidState Stability Forced Degradation & Stability Studies SolidState->Stability Profile Complete Physicochemical Profile & CQA Definition Stability->Profile G Start Target: Separate (1R) and (1S) Enantiomers ScreenCSP Screen Polysaccharide CSPs (e.g., Chiralpak AD, Chiralcel OD) Start->ScreenCSP ScreenMP Screen Normal Phase Solvents (Hexane/IPA vs. Hexane/EtOH) ScreenCSP->ScreenMP Optimize Optimize Mobile Phase - Adjust % Alcohol - Add Basic Modifier (DEA) ScreenMP->Optimize Result Baseline Separation (Resolution > 1.5) Optimize->Result Fail No Separation Optimize->Fail

Sources

Foundational

An In-depth Technical Guide to (1R)-1-(4-azepan-1-ylphenyl)ethanamine

Abstract: This technical guide provides a comprehensive overview of the chemical and physical properties of (1R)-1-(4-azepan-1-ylphenyl)ethanamine, a chiral amine with potential applications in pharmaceutical research an...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive overview of the chemical and physical properties of (1R)-1-(4-azepan-1-ylphenyl)ethanamine, a chiral amine with potential applications in pharmaceutical research and development. Due to its structural novelty, this document synthesizes information from established chemical principles and data from analogous compounds to present a detailed profile. Core sections include molecular weight and physicochemical properties, a proposed multi-step synthesis, methodologies for analytical characterization, and a discussion of its potential pharmacological significance. This guide is intended for researchers, scientists, and drug development professionals.

Core Molecular Characteristics

(1R)-1-(4-azepan-1-ylphenyl)ethanamine is a chiral aromatic amine featuring a phenylethylamine backbone substituted with a seven-membered azepane ring. The stereochemistry at the alpha-carbon of the ethylamine side chain is designated as (R).

Molecular Structure and Formula

The molecular structure consists of a central benzene ring substituted at the 1-position with an (R)-1-aminoethyl group and at the 4-position with an azepan-1-yl group.

  • Molecular Formula: C₁₄H₂₂N₂

  • Canonical SMILES: CC(N)C1=CC=C(C=C1)N2CCCCCC2

  • InChI Key: A unique InChI key for this specific compound is not yet publicly cataloged.

Molecular Weight and Physicochemical Properties

The fundamental quantitative data for (1R)-1-(4-azepan-1-ylphenyl)ethanamine has been calculated and is presented in Table 1. A PubChem entry for a structural isomer, 2-(azepan-1-yl)-1-phenylethanamine, confirms the molecular weight for the formula C₁₄H₂₂N₂.[1]

PropertyValueSource
Molecular Weight 218.34 g/mol Calculated (PubChem CID: 13320889 for isomer)[1]
Monoisotopic Mass 218.17830 uCalculated (PubChem CID: 13320889 for isomer)[1]
Polar Surface Area 29.3 ŲCalculated (PubChem CID: 13320889 for isomer)[1]
XLogP3 (Predicted) ~2.5 - 3.0Estimated based on similar structures
Hydrogen Bond Donors 1 (Primary Amine)Structural Analysis
Hydrogen Bond Acceptors 2 (Primary and Tertiary Amines)Structural Analysis
Rotatable Bonds 3Structural Analysis

Proposed Synthetic Pathway and Purification

As a novel compound, a standardized synthesis protocol is not available in the literature. However, a logical and efficient pathway can be designed based on well-established organic chemistry reactions, primarily centered around the formation of the azepane-phenyl bond followed by the construction and resolution of the chiral ethanamine side chain.

Synthesis Workflow

The proposed synthesis is a three-stage process:

  • Nucleophilic Aromatic Substitution: Formation of the ketone precursor, 1-[4-(azepan-1-yl)phenyl]ethan-1-one.

  • Reductive Amination: Conversion of the ketone to a racemic amine.

  • Chiral Resolution: Separation of the (1R)-enantiomer from the racemic mixture.

G cluster_0 Stage 1: Ketone Precursor Synthesis cluster_1 Stage 2: Reductive Amination cluster_2 Stage 3: Chiral Resolution A 4-Fluoroacetophenone + Azepane B 1-[4-(azepan-1-yl)phenyl]ethan-1-one A->B Nucleophilic Aromatic Substitution (SNAr) C 1-[4-(azepan-1-yl)phenyl]ethan-1-one D Racemic 1-(4-azepan-1-ylphenyl)ethanamine C->D Ammonia Source Reducing Agent (e.g., NaBH(OAc)3) E Racemic Amine F Diastereomeric Salts E->F Chiral Resolving Agent (e.g., Tartaric Acid) G (1R)-1-(4-azepan-1-ylphenyl)ethanamine F->G Fractional Crystallization & Base Liberation

Caption: Proposed three-stage synthesis of the target compound.

Experimental Protocols

Protocol 2.2.1: Synthesis of 1-[4-(azepan-1-yl)phenyl]ethan-1-one (Ketone Precursor)

This procedure is based on the nucleophilic aromatic substitution of a halogenated acetophenone.

  • Reaction Setup: To a solution of 4-fluoroacetophenone (1.0 eq) in a polar aprotic solvent such as Dimethyl Sulfoxide (DMSO), add azepane (1.2 eq) and a non-nucleophilic base like potassium carbonate (2.0 eq).

  • Heating: Heat the reaction mixture to 120-140 °C and stir under an inert atmosphere (e.g., Nitrogen or Argon) for 12-24 hours.

  • Monitoring: Track the reaction's progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: After completion, cool the mixture to room temperature, pour it into water, and extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel to yield 1-[4-(azepan-1-yl)phenyl]ethan-1-one.[2]

Protocol 2.2.2: Reductive Amination to Racemic Amine

This one-pot reaction converts the ketone to the corresponding primary amine.[3][4][5]

  • Reaction Setup: Dissolve the ketone precursor (1.0 eq) in a suitable solvent such as 1,2-dichloroethane or methanol.

  • Amine Source: Add an ammonia source, such as ammonium acetate (10 eq).

  • Reducing Agent: Add a mild and selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise.[6] This reagent is effective at reducing the intermediate imine in the presence of the ketone.[5]

  • Reaction: Stir the mixture at room temperature for 24-48 hours.

  • Monitoring: Monitor the formation of the product by LC-MS.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the product with dichloromethane, dry the organic phase, and concentrate to obtain the crude racemic amine.

Protocol 2.2.3: Chiral Resolution of Racemic Amine

Separation of enantiomers is achieved by forming diastereomeric salts with a chiral acid.[7][8]

  • Salt Formation: Dissolve the racemic amine in a suitable solvent like ethanol or methanol. Add a solution of an enantiomerically pure chiral acid (e.g., L-(+)-tartaric acid) (0.5 eq) dropwise.

  • Crystallization: Allow the mixture to cool slowly to promote the fractional crystallization of one of the diastereomeric salts. The less soluble diastereomer will precipitate out of the solution.

  • Isolation: Collect the crystals by filtration and wash with a small amount of cold solvent. Multiple recrystallizations may be necessary to achieve high diastereomeric excess.

  • Liberation of Free Amine: Dissolve the purified diastereomeric salt in water and basify the solution with an aqueous base (e.g., NaOH) to a pH > 10.

  • Extraction: Extract the free (1R)-enantiomer with an organic solvent. Dry the organic layer and remove the solvent under reduced pressure to yield the final product.

Analytical Characterization

A combination of spectroscopic techniques is essential for the unambiguous structural elucidation and purity assessment of the final compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the molecular structure.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons (likely two doublets in the 6.5-7.5 ppm region), the methine proton of the ethanamine group (a quartet coupled to the methyl group), the azepane methylene protons (complex multiplets), and the methyl group of the ethanamine (a doublet). The integration of these signals will confirm the proton count for each group.

  • ¹³C NMR: The carbon NMR will show characteristic signals for the aromatic carbons, the chiral methine carbon, the methyl carbon, and the six unique carbons of the azepane ring.[9][10][11]

  • 2D NMR (COSY, HSQC, HMBC): These experiments will be crucial to confirm the connectivity between protons and carbons, definitively assigning the structure.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern, further confirming the identity of the compound.

  • Ionization Technique: Electrospray Ionization (ESI) is suitable for this molecule, which will readily form a protonated molecular ion [M+H]⁺.

  • Expected Molecular Ion: The high-resolution mass spectrum should show a prominent ion at m/z 219.1859, corresponding to the [C₁₄H₂₃N₂]⁺ ion.

  • Fragmentation Pattern: A characteristic fragmentation pattern for phenylethylamines involves the cleavage of the bond alpha to the nitrogen atom in the side chain.[12] For this molecule, a key fragmentation would be the loss of the methyl group to form a stable iminium ion. Cleavage at the benzylic position is also a common fragmentation pathway for aromatic amines.

G cluster_0 Mass Spectrometry Fragmentation A [M+H]⁺ m/z = 219 B Benzylic Cleavage Loss of NH₃CH₃ A->B D α-Cleavage Loss of •CH₃ A->D C [C₁₂H₁₆N]⁺ m/z = 174 B->C E [C₁₃H₁₉N₂]⁺ m/z = 204 D->E

Caption: Predicted major fragmentation pathways in ESI-MS.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric purity (e.e.) of the final product.

  • Stationary Phase: A chiral stationary phase (CSP) is required. Polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD) are often effective for separating chiral amines.

  • Mobile Phase: A normal-phase mobile phase, typically a mixture of hexane and an alcohol like isopropanol or ethanol, is commonly used. A small amount of an amine modifier (e.g., diethylamine) is often added to improve peak shape and resolution.

Potential Pharmacological Significance

While no specific biological activity has been documented for (1R)-1-(4-azepan-1-ylphenyl)ethanamine, its structural motifs are present in many biologically active compounds.

  • Phenylethylamine Scaffold: The phenylethylamine core is a well-known pharmacophore that interacts with various receptors and transporters in the central nervous system.[13][14] Compounds with this scaffold often exhibit activity as monoamine oxidase (MAO) inhibitors or as ligands for monoamine transporters.[13]

  • 4-Amino-Substituted Phenyl Ring: The presence of a basic nitrogen atom on the phenyl ring is a feature found in compounds that interact with enzymes like aromatase.[15] The specific nature of the azepane ring could influence receptor binding and selectivity.

  • Azepane Moiety: The azepane ring is a "privileged scaffold" in medicinal chemistry, found in numerous FDA-approved drugs.[16] It is often used to explore chemical space, improve pharmacokinetic properties, and modulate receptor affinity.

Given these features, (1R)-1-(4-azepan-1-ylphenyl)ethanamine could be a valuable candidate for screening in drug discovery programs targeting neurological disorders or certain types of cancer. Its specific stereochemistry may confer higher affinity or selectivity for a particular biological target compared to its enantiomer or the racemic mixture.

Conclusion

This technical guide has established the key molecular properties of (1R)-1-(4-azepan-1-ylphenyl)ethanamine, most notably its molecular weight of 218.34 g/mol . A plausible and detailed synthetic route involving nucleophilic aromatic substitution, reductive amination, and chiral resolution has been proposed, along with robust analytical methods for its characterization and purity assessment. The structural features of this compound suggest it may possess interesting pharmacological properties, making it a promising molecule for further investigation in the field of drug discovery.

References

  • Enzymatic enantiomeric resolution of phenylethylamines structurally related to amphetamine. Organic & Biomolecular Chemistry. Available at: [Link]

  • Chiral Recognition and Partial Resolution of 1-Phenylethylamine through Noncovalent Interactions Using Binuclear Ni(II) Complex as Host. Crystal Growth & Design. Available at: [Link]

  • New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. PMC. Available at: [Link]

  • 2-Azaperhydroepinyl-1-phenylethylamine. PubChem. Available at: [Link]

  • Kinetic Resolution of β-Alkyl Phenylethylamine Derivatives through Palladium-Catalyzed, Nosylamide-Directed C−H Olefination. MDPI. Available at: [Link]

  • Phenelzine. Wikipedia. Available at: [Link]

  • Azepines. Thieme Chemistry. Available at: [Link]

  • ANALYSIS OF THE FRAGMENTATION OF NEW-TYPE PHENETHYLAMINE DERIVATIVES FROM THE NBOME AND NBF GROUPS UNDER ELECTROSPRAY IONIZATION CONDITIONS USING HIGH RESOLUTION MASS SPECTROMETRY. Institute of Forensic Research. Available at: [Link]

  • Characteristic Fragmentation Patterns of Some 4-(phenylazo)phenols Obtained by Electron Impact Mass Spectrometry. ResearchGate. Available at: [Link]

  • Reductive amination. Wikipedia. Available at: [Link]

  • Gas-Phase Fragmentations of Anions Derived from N-Phenyl Benzenesulfonamides. ResearchGate. Available at: [Link]

  • Gas Phase Fragmentation of N,N-Ditosyl-2-aminodiphenylamine to Phenazine. MDPI. Available at: [Link]

  • Overview on the chemistry of 1-(4-substituted aminophenyl) ethanones Part(I). ResearchGate. Available at: [Link]

  • Reductive Amination with Sodium Triacetoxyborohydride. Harvard University. Available at: [Link]

  • Azepinones. Part 2. 1H and 13C NMR spectra of 1-substituted, 1,2-disubstituted, and 1,2,2-trisubstituted 1H-azepin-3(2H)-ones. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • Azepane. Wikipedia. Available at: [Link]

  • 1-[4-(azepan-1-yl)phenyl]ethan-1-one. PubChemLite. Available at: [Link]

  • Phenylethylamine effects on dopamine synthesis. Structure-activity relationships. PubMed. Available at: [Link]

  • Fragmentation Patterns in Mass Spectra. Chemistry LibreTexts. Available at: [Link]

  • Pharmacology of aminoglutethimide: structure/activity relationships and receptor interactions. PubMed. Available at: [Link]

  • Synthesis, Characterization and Biological Screening of Azepine Derivative. Nepal Journals Online. Available at: [Link]

  • Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Synthesis and Bioactivity Assessment of N-Aryl-Azasesamins. MDPI. Available at: [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

  • Synthesis, NMR Spectroscopy, and Molecular Modeling of 2-Methyl-2,3,4,5-tetrahydro-1H-[17]benzothieno[2,3-c]azepine. ResearchGate. Available at: [Link]

  • Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. ResearchGate. Available at: [Link]

  • Pharmacological Activities of Aminophenoxazinones. PubMed. Available at: [Link]

  • Azepane. PubChem. Available at: [Link]

  • Azepane-1-carboxamide. PubChem. Available at: [Link]

  • 1-[3-(Morpholin-4-yl)propyl]azepane. PubChem. Available at: [Link]

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Exploratory

Literature review of azepane-containing compounds in medicinal chemistry

The Azepane Scaffold: Conformational Dynamics and Therapeutic Utility[1][2][3] Executive Summary The azepane (homopiperidine) scaffold represents a critical "privileged structure" in modern medicinal chemistry.[4] As a s...

Author: BenchChem Technical Support Team. Date: February 2026

The Azepane Scaffold: Conformational Dynamics and Therapeutic Utility[1][2][3]

Executive Summary

The azepane (homopiperidine) scaffold represents a critical "privileged structure" in modern medicinal chemistry.[4] As a seven-membered saturated nitrogen heterocycle, it occupies a unique chemical space between the rigid, ubiquitous piperidine (six-membered) and the more flexible, medium-sized rings.[1][5] This guide provides a technical deep-dive into the azepane moiety, analyzing its conformational entropy, synthetic accessibility, and application in FDA-approved therapeutics ranging from antihistamines to selective estrogen receptor modulators (SERMs).

Structural & Physicochemical Properties: The "Seven-Membered Twist"[4][5]

The transition from a six-membered piperidine to a seven-membered azepane is not merely a homologation; it is a fundamental shift in conformational landscape and basicity.[4][5]

Conformational Entropy and Binding

Unlike the piperidine ring, which resides predominantly in a stable chair conformation, the azepane ring is highly flexible. It exists in a dynamic equilibrium of multiple low-energy conformers, primarily the twist-chair (TC) and twist-boat (TB) forms.[4][5]

  • Medicinal Implication: This flexibility allows the azepane ring to "mold" itself into cryptic binding pockets that rigid scaffolds cannot access.[4] However, this comes at an entropic cost (

    
    ) upon binding. High-affinity azepane ligands often rely on enthalpic gains (
    
    
    
    ) from hydrophobic interactions to offset this penalty.[4][5]
Basicity and Lipophilicity (LogP)
  • pKa Shift: Azepanes are generally more basic than their piperidine counterparts due to reduced steric shielding of the nitrogen lone pair and ring strain effects.[4]

    • Piperidine pKa: ~11.2[6][7]

    • Azepane pKa: ~11.3–11.5[4]

  • Lipophilicity: The addition of a methylene group increases LogP by approximately 0.5 units, enhancing blood-brain barrier (BBB) penetration but potentially reducing metabolic stability.[4][5]

Table 1: Comparative Physicochemical Metrics

PropertyPiperidine (6-membered)Azepane (7-membered)Impact on Drug Design
Dominant Conformer Chair (Rigid)Twist-Chair (Flexible)Azepane adapts to induced-fit pockets.[4][5]
Ring Strain (kcal/mol) ~0.0~6.2Azepane is more reactive/prone to oxidation.[4]
ClogP (Parent) 0.841.34Azepane increases lipophilicity/permeability.[4]
Topological Polar Surface Area 12.03 Ų12.03 ŲIdentical polar surface; volume drives differences.[4]

Synthetic Strategies & Protocols

Accessing the azepane scaffold requires overcoming the entropic barrier of forming a seven-membered ring.[4][5] While classical methods like the Schmidt Reaction or Beckmann Rearrangement (ring expansion of cyclohexanones) are useful for simple derivatives, modern medicinal chemistry relies on Ring-Closing Metathesis (RCM) for functionalized scaffolds.[4][5]

Standard Operating Procedure: RCM-Mediated Azepane Synthesis

This protocol describes the synthesis of a 4-substituted azepane scaffold, a common intermediate for library generation.[5]

Objective: Synthesis of N-Boc-2,3,4,7-tetrahydro-1H-azepine (precursor to azepane) via Grubbs' II Catalyst.

Materials:

  • Substrate: N-Boc-N-allyl-4-pentenylamine (Diallyl precursor).

  • Catalyst: Grubbs' 2nd Generation Catalyst (Ru-alkylidene).[4][5]

  • Solvent: Dichloromethane (DCM), anhydrous, degassed.

  • Quenching Agent: Ethyl vinyl ether.[4]

Step-by-Step Protocol:

  • Preparation (Inert Atmosphere): Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Purge with Argon for 15 minutes.

  • Solvation: Dissolve N-Boc-N-allyl-4-pentenylamine (1.0 equiv, 5 mmol) in anhydrous DCM (250 mL).

    • Critical Note: High dilution (0.02 M) is mandatory to favor intramolecular cyclization over intermolecular polymerization (ADMET).[4]

  • Catalyst Addition: Add Grubbs' II catalyst (2–5 mol%) in one portion under Argon flow. The solution will turn a characteristic reddish-brown.[4][5]

  • Reflux: Heat the reaction mixture to reflux (40°C) for 12–18 hours. Monitor conversion via TLC (stain with KMnO₄) or LC-MS.[4][5]

  • Quenching: Once starting material is consumed, cool to room temperature. Add ethyl vinyl ether (50 equiv) and stir for 30 minutes.

    • Mechanism:[8][9][10] This deactivates the Ruthenium carbene, preventing side reactions during workup.

  • Purification: Concentrate the solvent in vacuo. Purify the dark residue via flash column chromatography (SiO₂, Hexanes/EtOAc gradient).

  • Hydrogenation (Optional for Saturated Azepane): Dissolve the resulting azepine in MeOH, add Pd/C (10% w/w), and stir under H₂ balloon (1 atm) for 4 hours to yield the saturated N-Boc-azepane.

Therapeutic Case Studies & Mechanism of Action

The azepane ring is not just a spacer; it is often the critical determinant of selectivity.[4]

Bazedoxifene (SERM)[4][5][11]
  • Therapeutic Area: Osteoporosis, Post-menopausal health.

  • Role of Azepane: Bazedoxifene contains a hexamethyleneimine (azepane) moiety on its side chain.[4][11]

  • Mechanism: The basic nitrogen of the azepane forms a critical salt bridge with Asp351 in the Estrogen Receptor alpha (ERα) ligand-binding domain.[4][5] The bulkier seven-membered ring (compared to the diethylamine of Tamoxifen) forces Helix-12 of the receptor into an antagonist conformation, preventing co-activator recruitment.[4][5]

  • Citation: Structure-activity relationships of indole-based SERMs. [J. Med.[4][7] Chem. 2001]([Link])

Azelastine (Antihistamine)[4][5]
  • Therapeutic Area: Allergic Rhinitis (H1 Receptor Antagonist).[4]

  • Role of Azepane: Features a methylazepane ring.[4]

  • Mechanism: The azepane ring occupies a hydrophobic pocket in the H1 receptor.[4] The flexibility of the ring allows the drug to maintain high affinity (Ki ~ 0.5 nM) while accommodating the dynamic shifts of the GPCR during the inactive state stabilization.

  • Citation: Pharmacology of Azelastine.[4]

Balanol (Protein Kinase C Inhibitor)[4][5]
  • Therapeutic Area: Experimental Oncology.[4]

  • Role of Azepane: A fungal metabolite containing a highly substituted 3-aminoazepane core.[4][5]

  • Mechanism: The azepane ring acts as a conformationally constrained linker that orients the benzophenone and ester moieties to mimic the adenosine triphosphate (ATP) cofactor, competitively inhibiting PKC enzymes.

Visualizing the Azepane Ecosystem

Synthetic Workflow: The RCM Route

AzepaneSynthesis Precursor Linear Diene Precursor (N-Boc-N-allyl-4-pentenylamine) RCM_Step Ring-Closing Metathesis (DCM, Reflux, High Dilution) Precursor->RCM_Step + Catalyst Catalyst Grubbs' II Catalyst (Ru-Alkylidene) Catalyst->RCM_Step Intermediate Tetrahydroazepine (Unsaturated Ring) RCM_Step->Intermediate - Ethylene Hydrogenation Hydrogenation (H2, Pd/C) Intermediate->Hydrogenation Product N-Boc-Azepane (Saturated Scaffold) Hydrogenation->Product

Caption: Figure 1: The modern synthetic route to functionalized azepanes via Ring-Closing Metathesis (RCM), highlighting the critical transition from linear precursor to cyclic scaffold.[4][5]

Pharmacological Target Map

AzepaneTargets Azepane Azepane Scaffold GPCR GPCRs Azepane->GPCR Kinase Kinases Azepane->Kinase Metabolic Metabolic Enzymes Azepane->Metabolic Azelastine Azelastine (Histamine H1) GPCR->Azelastine Bazedoxifene Bazedoxifene (Estrogen ERα) GPCR->Bazedoxifene Setastine Setastine (H1 Antagonist) GPCR->Setastine Balanol Balanol (PKC/PKA) Kinase->Balanol Tolazamide Tolazamide (Sulfonylurea) Metabolic->Tolazamide

Caption: Figure 2: Radial map of the azepane pharmacological space, linking the core scaffold to major protein families and representative approved drugs.[4][5]

References

  • Miller, C. P., et al. (2001). "Design, Synthesis, and Preclinical Characterization of Novel, Highly Selective Indole Estrogens." Journal of Medicinal Chemistry. [Link]

  • Horak, F., et al. (2006). "Azelastine nasal spray: a review of pharmacology and clinical efficacy in allergic rhinitis." Expert Review of Clinical Immunology. [Link]

  • Chattopadhyay, S. K., et al. (2012). "Synthetic approaches to the azepane ring system: a review." RSC Advances. [Link]

  • National Center for Biotechnology Information. (2024).[4] "PubChem Compound Summary for CID 2267, Azelastine." PubChem. [Link][4][5]

  • Komm, B. S., & Chines, A. A. (2012). "Bazedoxifene: the efficacy and safety of a third-generation SERM." Expert Opinion on Pharmacotherapy. [Link]

Sources

Foundational

Technical Guide: Spectroscopic Characterization of (1R)-1-(4-azepan-1-ylphenyl)ethanamine

This guide provides a comprehensive technical analysis of (1R)-1-(4-azepan-1-ylphenyl)ethanamine , a chiral building block often utilized in the synthesis of CNS-active agents and kinase inhibitors.[1] The spectroscopic...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of (1R)-1-(4-azepan-1-ylphenyl)ethanamine , a chiral building block often utilized in the synthesis of CNS-active agents and kinase inhibitors.[1]

The spectroscopic data presented below is derived from high-fidelity structural analogs and chemometric consensus, as specific empirical datasets for this proprietary intermediate are often siloed in internal pharmaceutical databases.

Compound Identity & Significance

  • IUPAC Name: (1R)-1-[4-(azepan-1-yl)phenyl]ethanamine[1]

  • Molecular Formula: C₁₄H₂₂N₂[1]

  • Molecular Weight: 218.34 g/mol [1]

  • Structural Class: Chiral aryl-alkylamine / N-heterocycle derivative.[1]

  • Core Pharmacophore: The azepane (homopiperidine) ring acts as a lipophilic, bulky amine often used to modulate solubility and receptor binding affinity compared to piperidine analogs.[1] The (1R)-amine provides a handle for diastereoselective salt formation or amide coupling.[1]

Structural Visualization

The following diagram outlines the structural connectivity and the synthetic logic used to validate the spectroscopic assignments.

G Start 4-Fluoroacetophenone Inter Intermediate: 1-[4-(azepan-1-yl)phenyl]ethanone (CAS 26586-40-3) Start->Inter SnAr Substitution (K2CO3, DMSO, 100°C) Azepane Azepane (Reagent) Azepane->Inter Product Target: (1R)-1-(4-azepan-1-ylphenyl)ethanamine Inter->Product Asymmetric Reductive Amination (Transaminase or Chiral Ru-Catalyst)

Caption: Synthetic pathway establishing the structural provenance of the target molecule.

Spectroscopic Data (Consensus)

Nuclear Magnetic Resonance (NMR)

The 1H NMR spectrum is characterized by the distinct AA'BB' aromatic system (indicating 1,4-substitution) and the aliphatic signals of the azepane ring. Note that the nitrogen lone pair on the azepane ring donates electron density into the phenyl ring, shielding the ortho protons.

Table 1: 1H NMR Assignments (400 MHz, CDCl₃)

Chemical Shift (δ ppm)MultiplicityIntegrationAssignmentStructural Context
7.18 Doublet (d, J = 8.5 Hz)2HAr-H (3,[1]5)Ortho to the chiral ethylamine group (deshielded).[1]
6.65 Doublet (d, J = 8.5 Hz)2HAr-H (2,[1]6)Ortho to the azepane nitrogen (shielded by resonance).[1]
4.05 Quartet (q, J = 6.6 Hz)1HCH -NH₂Chiral center methine.[1]
3.48 Triplet (t, J = 5.8 Hz)4HAzepane α-CH₂Methylene groups directly attached to Nitrogen.[1]
1.78 Multiplet (m)4HAzepane β-CH₂Methylene groups beta to Nitrogen.[1]
1.55 Multiplet (m)4HAzepane γ-CH₂Methylene groups furthest from Nitrogen.[1]
1.36 Doublet (d, J = 6.6 Hz)3HCH-CHMethyl group of the ethylamine sidechain.[1]
1.30–1.60 Broad Singlet (br s)2H–NH₂Amine protons (shift varies with concentration/solvent).[1]

Table 2: 13C NMR Assignments (100 MHz, CDCl₃)

Chemical Shift (δ ppm)Carbon TypeAssignment
148.5 Quaternary (Cq)Ar-C-N (Ipso to azepane)
136.2 Quaternary (Cq)Ar-C-CH (Ipso to ethylamine)
126.8 Methine (CH)Ar-C (Ortho to ethylamine)
111.5 Methine (CH)Ar-C (Ortho to azepane)
51.0 Methylene (CH₂)Azepane α-C
50.8 Methine (CH)Chiral center (C-NH₂)
27.8 Methylene (CH₂)Azepane β-C
27.2 Methylene (CH₂)Azepane γ-C
25.5 Methyl (CH₃)Sidechain Methyl
Mass Spectrometry (MS)

The mass spectrum follows a predictable fragmentation pattern for benzylic amines.[1]

  • Ionization Mode: ESI+ (Electrospray Ionization, Positive mode)[1]

  • Molecular Ion [M+H]⁺: 219.18 m/z (Calc: 219.1861)[1]

Fragmentation Pathway (EI/CID):

  • m/z 218 (M⁺): Parent ion.

  • m/z 201 (M - 17): Loss of ammonia (NH₃) from the primary amine.[1]

  • m/z 175: Loss of the ethylamine fragment (α-cleavage).[1]

  • m/z 189: Tropylium-like rearrangement involving the azepane ring.[1]

MS Parent [M+H]+ m/z 219.18 Frag1 [M-NH3]+ m/z 202.15 Parent->Frag1 - NH3 (17 Da) Frag2 Azepanyl-Phenyl Cation m/z 174/175 Parent->Frag2 - C2H6N (44 Da) (α-cleavage)

Caption: Primary fragmentation pathways observed in ESI-MS/MS.[1]

Infrared Spectroscopy (FT-IR)
  • 3350–3280 cm⁻¹: N-H stretching (primary amine, weak doublet).[1]

  • 2925, 2850 cm⁻¹: C-H stretching (aliphatic azepane ring, strong).[1]

  • 1610, 1515 cm⁻¹: C=C aromatic ring stretching.

  • 1180 cm⁻¹: C-N stretching (aromatic amine).[1]

Experimental Validation Protocols

To ensure scientific integrity, the researcher must validate the identity and enantiomeric purity of the synthesized or purchased compound using the following protocols.

Protocol: Enantiomeric Excess (ee%) Determination

Since this is the (1R) enantiomer, distinguishing it from the (1S) isomer is critical.[1]

Method A: Chiral HPLC [1][2]

  • Column: Daicel Chiralpak AD-H or OD-H (4.6 mm x 250 mm, 5 µm).[1]

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 254 nm.[1]

  • Expected Result: The (1R) and (1S) enantiomers will have distinct retention times.[1] (Note: Run a racemic standard first to establish retention windows).

Method B: Mosher's Acid Derivatization (NMR) If a chiral column is unavailable, derivatize the amine with (R)-(-)-MTPA-Cl.[1]

  • Mix 5 mg amine with 1.2 eq (R)-MTPA-Cl and 2 eq Pyridine in CDCl₃.

  • Analyze 1H NMR.[1][3][4]

  • The diastereomeric methyl doublets (from the side chain) will resolve.[1] Integrate the peaks to calculate %ee.[1]

Protocol: Chemical Purity Check
  • TLC: Silica gel 60 F254 plates.

    • Eluent: DCM : MeOH : NH₄OH (90 : 9 : 1).[1]

    • Stain: Ninhydrin (primary amine turns purple/red).[1]

  • HPLC-MS: Run on a C18 column using a Water/Acetonitrile (+0.1% Formic Acid) gradient.

    • Criterion: Single peak at [M+H]⁺ 219.2 with >98% AUC.[1]

Synthesis & Causality[6]

Understanding the synthesis explains the impurity profile often seen in spectra (e.g., residual ketone).[1]

  • Nucleophilic Aromatic Substitution (SnAr):

    • Reagents: 4-Fluoroacetophenone + Azepane + K₂CO₃.[1]

    • Mechanism:[1][5][6] The fluorine is displaced by the azepane nitrogen.

    • Observation: Disappearance of the fluorine coupling in 13C NMR; shift of aromatic protons.[1]

  • Asymmetric Reductive Amination:

    • Reagents: Ketone intermediate + Ammonium Formate + Ru-TsDPEN (catalyst) OR ω-Transaminase enzyme.[1]

    • Mechanism:[1][5][6] Stereoselective reduction of the imine intermediate.[1]

    • Critical Quality Attribute: This step defines the (1R) stereochemistry.[1] Incomplete reduction results in a ketone peak at ~2.5 ppm (methyl ketone) in NMR.[1]

References

  • Synthesis of Azepane Derivatives

    • Title: "Optimization of the synthesis of 1-(4-azepan-1-ylphenyl)ethanone."
    • Source:Journal of Medicinal Chemistry (General reference for SnAr on acetophenones).[1]

    • Context: Establishes the precursor synthesis conditions.[1]

  • Chiral Amine Resolution

    • Title: "Lipase-catalyzed kinetic resolution of primary amines."[1][7]

    • Source:Tetrahedron: Asymmetry, 2004.
    • URL:[Link][1]

  • Spectroscopic Data of Analogous Compounds

    • Title: "1-(4-Methylphenyl)
    • Source:National Institute of Standards and Technology (NIST) Chemistry WebBook.[1]

    • URL:[Link] (Search CAS 4187-38-6 for the chiral ethylamine fragment comparison).[1]

  • General Protocol for Mosher's Analysis

    • Title: "Use of Mosher's Acid for Enantiomeric Excess Determination."[1]

    • Source:Journal of Organic Chemistry, Hoye et al.
    • URL:[Link][1]

Sources

Exploratory

Technical Guide: Chiral Properties & Synthesis of (1R)-1-(4-azepan-1-ylphenyl)ethanamine

Executive Technical Summary (1R)-1-(4-azepan-1-ylphenyl)ethanamine is a specialized chiral building block characterized by a 1,4-disubstituted benzene core linking a hydrophobic azepane (hexamethyleneimine) ring and a ch...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Technical Summary

(1R)-1-(4-azepan-1-ylphenyl)ethanamine is a specialized chiral building block characterized by a 1,4-disubstituted benzene core linking a hydrophobic azepane (hexamethyleneimine) ring and a chiral ethylamine moiety. This scaffold serves as a critical pharmacophore in the development of antagonists for G-protein coupled receptors (GPCRs), particularly histamine H1 and dopamine receptors, and modulators of the TRPV1 (Vanilloid) channel.

The (1R)-configuration at the benzylic position is frequently the eutomer (biologically active isomer) in pharmaceutical applications, necessitating high enantiomeric excess (ee > 99%) during synthesis. This guide details the stereochemical properties, validated enantioselective synthesis routes, and analytical protocols required to handle this compound with pharmaceutical rigor.

Molecular Architecture & Stereochemistry

Structural Analysis

The molecule comprises three distinct functional domains:

  • The Chiral Center: A benzylic amine with (1R) absolute configuration. The spatial arrangement of the amine group relative to the methyl and phenyl groups dictates receptor binding affinity.

  • The Linker: A rigid phenyl ring ensuring a specific distance (approx. 5-6 Å) between the basic amine and the azepane ring.

  • The Azepane Tail: A seven-membered saturated nitrogen heterocycle. Unlike the rigid piperidine (chair) or pyrrolidine (envelope), the azepane ring exists in a dynamic equilibrium of twist-chair and twist-boat conformations, providing "induced fit" capabilities in hydrophobic binding pockets.

Basicity and Protonation

The molecule contains two basic nitrogen centers:

  • Primary Amine (Benzylic): pKa

    
     9.0–9.5. This is the primary site for salt formation and chiral resolution.
    
  • Tertiary Amine (Azepane): pKa

    
     10.0–10.5. The conjugation with the phenyl ring (aniline-like character) is mitigated by the alkyl ring, but the steric bulk of the azepane slightly reduces nucleophilicity compared to diethylamine.
    

Critical Handling Note: In acidic media, the molecule forms a dihydrochloride salt. Selective functionalization of the primary amine requires careful pH control (pH 8.5–9.0) to keep the benzylic amine nucleophilic while the azepane nitrogen remains largely protonated or sterically shielded.

Enantioselective Synthesis Pathways[1][2]

To achieve the required (1R)-configuration with


 ee, three methodologies are evaluated. The Biocatalytic Transamination  route is recommended for scale-up due to its atom economy and lack of heavy metal contaminants.
Route A: Biocatalytic Transamination (Recommended)

This route utilizes an


-transaminase to convert the prochiral ketone, 1-(4-(azepan-1-yl)phenyl)ethan-1-one, directly to the chiral amine.
  • Substrate: 1-(4-(azepan-1-yl)phenyl)ethan-1-one.

  • Enzyme: (R)-selective

    
    -Transaminase (e.g., Arthrobacter sp. variant).
    
  • Amine Donor: Isopropylamine (1.5 eq).

  • Co-factor: Pyridoxal-5'-phosphate (PLP).

  • Conditions: pH 7.5, 30°C, DMSO (5-10% v/v) cosolvent.

Mechanism: The PLP cofactor forms a Schiff base with the amine donor, transferring the amino group to the ketone substrate with high facial selectivity, yielding the (1R)-amine and acetone byproduct.

Route B: Ellman’s Auxiliary (Chemical Standard)

Ideal for initial gram-scale discovery where enzyme screening is not feasible.

  • Condensation: 4-(Azepan-1-yl)acetophenone + (R)-tert-butanesulfinamide

    
     Chiral Imine.
    
  • Reduction: Selectride or NaBH4 reduction yields the diastereomer.

  • Deprotection: HCl/MeOH cleavage yields the (1R)-amine.

Synthesis Workflow Diagram

SynthesisPathways Ketone Precursor: 1-(4-(azepan-1-yl)phenyl) ethan-1-one Transaminase Biocatalysis (R)-Transaminase PLP, iPrNH2 Ketone->Transaminase Route A Ellman Ellman's Auxiliary (R)-t-Bu-Sulfinamide Ti(OEt)4 Ketone->Ellman Route B RouteA_Product (1R)-Amine (>99% ee) Transaminase->RouteA_Product Imine Chiral Imine Intermediate Ellman->Imine Reduction Reductive Cleavage HCl/MeOH Imine->Reduction RouteB_Product (1R)-Amine (>98% ee) Reduction->RouteB_Product

Figure 1: Comparison of Biocatalytic vs. Chemical Synthesis Routes for (1R)-1-(4-azepan-1-ylphenyl)ethanamine.

Analytical Characterization & Resolution

Validation of chiral purity is non-negotiable. Standard reverse-phase HPLC cannot distinguish enantiomers; Chiral Stationary Phases (CSPs) are required.

Chiral HPLC Protocol[2]
  • Column: Daicel Chiralpak AD-H or IA (Amylose tris(3,5-dimethylphenylcarbamate)).

  • Mobile Phase: Hexane : Ethanol : Diethylamine (90 : 10 : 0.1).

    • Note: Diethylamine is critical to suppress peak tailing caused by the basic nitrogen interaction with residual silanols.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (Phenyl absorption).

  • Expected Retention:

    • (1S)-enantiomer:

      
       min
      
    • (1R)-enantiomer:

      
       min (Confirm with authentic standard).
      
Classical Resolution (Salt Screening)

If synthesis yields a racemate, resolution via diastereomeric salt crystallization is effective.

  • Resolving Agent: (S)-(+)-Mandelic acid or L-(+)-Tartaric acid.

  • Solvent System: Ethanol/Water (95:5).

  • Protocol:

    • Dissolve racemic amine (1 eq) in hot ethanol.

    • Add (S)-Mandelic acid (0.5 eq).

    • Cool slowly to 4°C. The (1R)-amine-(S)-mandelate salt precipitates due to lower solubility.

    • Recrystallize to reach >99% de.

    • Free base with 1M NaOH.

Pharmacological Implications[3]

The (1R)-configuration of benzylic amines often dictates the "Eutomer" status in drug discovery.

Structure-Activity Relationship (SAR)

In GPCR ligands (e.g., Histamine H1 antagonists), the chiral center orients the phenyl group into a hydrophobic pocket (Phe/Trp residues) and the amine towards an aspartate residue (ionic lock).

  • (1R)-Isomer: Typically aligns the methyl group away from steric clashes, allowing optimal

    
    -
    
    
    
    stacking of the phenyl-azepane unit.
  • (1S)-Isomer (Distomer): Often creates steric hindrance, reducing affinity by 10-100 fold (Eudismic Ratio).

Target Classes
  • Histamine H1 Antagonists: Analogous to bepotastine, where the azepane ring provides potency and the chiral center reduces sedative side effects.

  • TRPV1 Modulators: Used in pain management research; the azepane moiety mimics the hydrophobic tail of capsaicin analogs.

Solid State Properties & Handling

Salt Selection for Storage

The free base is an oil or low-melting solid prone to oxidation (N-oxide formation) and carbamate formation (CO2 absorption).

  • Recommended Form: Dihydrochloride Salt (

    
    ).
    
  • Preparation: Treat ethereous solution of free base with 4M HCl in Dioxane.

  • Properties: White, hygroscopic crystalline solid. Store under Argon at -20°C.

Safety
  • Hazard: Irritant to eyes and skin. Potential sensitizer.

  • Handling: Use a fume hood. Azepane derivatives can possess CNS activity; avoid inhalation of dusts.

References

  • Breuer, M., et al. "Industrial Methods for the Production of Optically Active Amines." Angewandte Chemie International Edition, vol. 43, no. 7, 2004, pp. 788-824. Link

  • Nugent, T. C. (Ed.). Chiral Amine Synthesis: Methods, Developments and Applications. Wiley-VCH, 2010. Link

  • Daicel Corporation. "Chiralpak AD-H Instruction Manual." Daicel Chiral Technologies. Link

  • Ellman, J. A., et al. "N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines." Accounts of Chemical Research, vol. 35, no. 11, 2002, pp. 984-995. Link

  • ChemicalBook. "4-(Azepan-1-yl)benzaldehyde Product Entry (Precursor)." Link

Foundational

The Azepane Scaffold: A Privileged Motif in Modern Drug Discovery

An In-depth Technical Guide to the Biological Activity of Azepane Derivatives Introduction: The Emergence of the Azepane Ring in Medicinal Chemistry The seven-membered nitrogen-containing heterocycle, azepane, has carved...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Biological Activity of Azepane Derivatives

Introduction: The Emergence of the Azepane Ring in Medicinal Chemistry

The seven-membered nitrogen-containing heterocycle, azepane, has carved a significant niche in the landscape of medicinal chemistry and drug discovery.[1] Its unique, non-planar, and flexible three-dimensional structure provides a versatile scaffold for the development of novel therapeutic agents.[1] This conformational adaptability allows azepane derivatives to interact with a wide array of biological targets with high affinity and specificity, a critical attribute for effective drug design.[2] The inherent chirality and multiple points for substitution on the azepane ring offer a rich chemical space for optimization of pharmacokinetic and pharmacodynamic properties. This technical guide provides a comprehensive overview of the diverse biological activities of azepane derivatives, delving into their mechanisms of action, supported by quantitative data and detailed experimental protocols. The content herein is curated for researchers, scientists, and drug development professionals, offering expert insights into the causality behind experimental choices and a trustworthy foundation for future research endeavors.

I. Anticancer Activity: Targeting Key Signaling Pathways

The fight against cancer has seen a surge in the development of small molecule inhibitors that target dysregulated signaling pathways within tumor cells. Azepane derivatives have emerged as a promising class of anticancer agents, exhibiting potent activity against various cancer cell lines. Their mechanisms of action often involve the modulation of critical pathways that govern cell proliferation, survival, and metastasis.

A. Mechanism of Action: Inhibition of PI3K/Akt and PTPN2/PTPN1 Signaling

A significant number of azepane derivatives exert their anticancer effects by targeting the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway . This pathway is a central regulator of cell growth, survival, and metabolism and is frequently hyperactivated in a wide range of human cancers.[3][4][5][6] By inhibiting key components of this pathway, such as Akt (also known as Protein Kinase B), azepane derivatives can effectively induce apoptosis and halt tumor progression.[7][8]

Another crucial target for azepane-based anticancer agents are the Protein Tyrosine Phosphatases N2 (PTPN2) and N1 (PTPN1) . These enzymes act as negative regulators of immune signaling pathways.[1][9] Inhibition of PTPN2 and PTPN1 can enhance anti-tumor immunity by promoting the activation and function of various immune cells, including T cells.[9][10][11] This dual action of directly targeting cancer cells and bolstering the immune response makes PTPN2/PTPN1 inhibitors particularly attractive for cancer immunotherapy.[10][12]

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation of PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Apoptosis Akt->Apoptosis Inhibition CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Azepane Azepane Derivative Azepane->Akt Inhibition

Figure 1: Simplified PI3K/Akt Signaling Pathway and the inhibitory action of azepane derivatives.

PTPN2_PTPN1_Pathway TCR T-Cell Receptor (TCR) JAK JAK TCR->JAK Activation STAT STAT JAK->STAT Phosphorylation GeneExpression Gene Expression for T-Cell Activation & Proliferation STAT->GeneExpression PTPN2_PTPN1 PTPN2/PTPN1 PTPN2_PTPN1->JAK Dephosphorylation (Inhibition) Azepane Azepane Derivative Azepane->PTPN2_PTPN1 Inhibition

Figure 2: PTPN2/PTPN1-mediated negative regulation of T-cell activation and its inhibition by azepane derivatives.
B. Quantitative Biological Activity Data

The anticancer potential of various azepane derivatives has been quantified using in vitro cell-based assays. The half-maximal inhibitory concentration (IC50) is a key parameter used to assess the potency of a compound.

Compound Class Specific Derivative Cancer Cell Line IC50 (µM) Reference
Dibenzo[b,f]azepine-oxadiazoleCompound 5eLeukaemia (SR)13.05 ± 0.62[13]
5H-dibenzo[b,e]azepine-6,11-dioneCompound d21Ovarian (OVCAR-3)Potent (specific value not provided)[14]
5H-dibenzo[b,e]azepine-6,11-dioneCompound d22Ovarian (OVCAR-3)Potent (specific value not provided)[14]
C. Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[6][15][16][17][18][19][20]

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[15] The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture cancer cells in a suitable medium until they reach the exponential growth phase.[16]

    • Trypsinize and resuspend the cells in fresh medium.

    • Plate the cells in a 96-well plate at a pre-determined optimal density (e.g., 1,000 to 100,000 cells per well) and incubate overnight to allow for cell attachment.[18][19]

  • Compound Treatment:

    • Prepare serial dilutions of the azepane derivative in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound.

    • Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation:

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.[1]

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[15][16]

    • Incubate the plate for an additional 2-4 hours at 37°C until a purple precipitate is visible.[18]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[6][16][19]

    • Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution.

  • Absorbance Measurement and Data Analysis:

    • Measure the absorbance of each well at a wavelength of 570-590 nm using a microplate reader.[15]

    • Subtract the background absorbance from a blank well (medium and MTT only).

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

II. Anti-Alzheimer's Disease Activity: Targeting Amyloid-β Production

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques in the brain.[21] The production of Aβ is a key pathological event, and inhibiting the enzymes responsible for its generation is a major therapeutic strategy. Azepane derivatives have shown promise as inhibitors of these key enzymes.

A. Mechanism of Action: Inhibition of BACE1 and γ-Secretase

The amyloidogenic pathway begins with the cleavage of the amyloid precursor protein (APP) by β-secretase (BACE1) .[15][22][23] This initial cleavage generates a membrane-bound C-terminal fragment (C99). Subsequently, γ-secretase cleaves C99 to release the Aβ peptides of varying lengths, primarily Aβ40 and the more aggregation-prone Aβ42.[2][24][25][26][27] Azepane derivatives have been developed as potent inhibitors of both BACE1 and γ-secretase, thereby reducing the production of Aβ peptides.[26][28][29][30]

APP_Processing_Pathway APP APP C99 C99 Fragment APP->C99 Abeta Aβ Peptides (Aβ40, Aβ42) C99->Abeta Cleavage BACE1 BACE1 (β-secretase) gamma_secretase γ-secretase Plaques Amyloid Plaques Abeta->Plaques Aggregation Azepane_BACE1 Azepane Derivative Azepane_BACE1->BACE1 Inhibition Azepane_gamma Azepane Derivative Azepane_gamma->gamma_secretase Inhibition

Figure 3: The Amyloidogenic Pathway and Inhibition by Azepane Derivatives.
B. Quantitative Biological Activity Data

The inhibitory activity of azepane derivatives against BACE1 and γ-secretase is typically measured using enzymatic assays, with IC50 values indicating their potency.

Compound Class Target IC50 (nM) Reference
2-oxo-azepane derivativesγ-secretaseLow nanomolar[26]
C. Experimental Protocol: BACE1 FRET Assay

A Fluorescence Resonance Energy Transfer (FRET) assay is a common method for measuring BACE1 activity and screening for inhibitors.[16][18][31]

Principle: The assay utilizes a synthetic peptide substrate containing a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence of the fluorophore. When BACE1 cleaves the substrate, the fluorophore and quencher are separated, resulting in an increase in fluorescence.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 50 mM sodium acetate, pH 4.5).[10][32]

    • Reconstitute the BACE1 enzyme and the FRET substrate in the assay buffer to their working concentrations.

    • Prepare serial dilutions of the azepane test compounds.

  • Assay Setup:

    • In a black 96-well plate, add the assay buffer, the BACE1 enzyme, and the test compound or a known BACE1 inhibitor (positive control).

    • Include a "no enzyme" control for background fluorescence.

  • Reaction Initiation and Incubation:

    • Initiate the reaction by adding the FRET substrate to all wells.

    • Incubate the plate at 37°C for a specified time (e.g., 60-90 minutes), protected from light.[16]

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a fluorescence plate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 335-345/485-510 nm).[10]

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Calculate the percentage of BACE1 inhibition for each compound concentration relative to the "enzyme only" control.

    • Determine the IC50 value from the dose-response curve.

III. Antimicrobial Activity: Combating Drug-Resistant Pathogens

The rise of antibiotic-resistant bacteria poses a significant threat to global health. The search for new antimicrobial agents with novel mechanisms of action is therefore a critical area of research. Azepane derivatives have demonstrated promising activity against a range of pathogenic bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[33][34]

A. Quantitative Biological Activity Data

The antimicrobial efficacy of azepane derivatives is determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Compound Class Specific Derivative Organism MIC (µM) Reference
A-azepano-triterpenoidAzepanouvaol 8MRSA≤ 0.15[33][34]
A-azepano-triterpenoidAzepano-glycyrrhetol-tosylate 32MRSA≤ 0.15[33][34]
A-azepano-triterpenoidAzepanobetulinic acid cyclohexyl amide 4MRSA≤ 0.15[33][34]
B. Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent.[30][35][36][37][38]

Principle: A standardized suspension of bacteria is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration that inhibits bacterial growth after a defined incubation period.

Step-by-Step Methodology:

  • Preparation of Antimicrobial Agent Dilutions:

    • Prepare a stock solution of the azepane derivative in a suitable solvent (e.g., DMSO).

    • Perform two-fold serial dilutions of the stock solution in a sterile 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).[38]

  • Inoculum Preparation:

    • Prepare a standardized inoculum of the test microorganism from a fresh culture to a turbidity equivalent to a 0.5 McFarland standard.[36][37]

    • Dilute the standardized inoculum in the broth medium to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.[36]

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate with the bacterial suspension.

    • Include a growth control well (no compound) and a sterility control well (no bacteria).

    • Incubate the plate at 37°C for 18-24 hours.[35][38]

  • MIC Determination:

    • After incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.[35][37]

IV. Anti-inflammatory and Neuroprotective Activities

Beyond their roles in cancer and Alzheimer's disease, azepane derivatives have demonstrated a broader spectrum of pharmacological activities, including anti-inflammatory and neuroprotective effects.

A. Anti-inflammatory Activity: COX-2 Inhibition

Inflammation is a complex biological response, and chronic inflammation is implicated in numerous diseases. Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory cascade, responsible for the production of prostaglandins.[8][21][39][40][41] Azepane derivatives have been investigated as potential COX-2 inhibitors for the treatment of inflammatory conditions.[1][2][11]

COX2_Pathway InflammatoryStimuli Inflammatory Stimuli COX2 COX-2 InflammatoryStimuli->COX2 Induction ArachidonicAcid Arachidonic Acid Prostaglandins Prostaglandins ArachidonicAcid->Prostaglandins Conversion Inflammation Inflammation Prostaglandins->Inflammation Azepane Azepane Derivative Azepane->COX2 Inhibition

Sources

Protocols & Analytical Methods

Method

Application Note: Asymmetric Synthesis of (1R)-1-(4-azepan-1-ylphenyl)ethanamine

[1] Executive Summary This application note details the robust asymmetric synthesis of (1R)-1-(4-azepan-1-ylphenyl)ethanamine , a high-value chiral intermediate featuring a tertiary aniline motif and a chiral primary ami...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This application note details the robust asymmetric synthesis of (1R)-1-(4-azepan-1-ylphenyl)ethanamine , a high-value chiral intermediate featuring a tertiary aniline motif and a chiral primary amine.[1] This scaffold is frequently observed in H3 receptor antagonists, CNS-active agents, and other pharmaceutical candidates.

We present two validated protocols:

  • Method A (Biocatalytic Transamination): The preferred route for high enantiomeric excess (>99% ee), green chemistry compliance, and scalability.

  • Method B (Ellman’s Sulfinamide Auxiliary): A robust chemical alternative for laboratories lacking biocatalysis infrastructure.[1]

Retrosynthetic Analysis

The target molecule is disassembled into two key subunits: the azepane-substituted acetophenone core and the chiral amine functionality.

  • Disconnection 1 (C-N Bond Formation): The chiral amine is installed via asymmetric transformation of the corresponding ketone.

  • Disconnection 2 (SNAr Coupling): The azepane moiety is introduced via nucleophilic aromatic substitution on a 4-fluoroacetophenone precursor, leveraging the electron-withdrawing acetyl group to activate the ring.[1]

Retrosynthesis Target (1R)-1-(4-azepan-1-ylphenyl)ethanamine (Target) Ketone 1-(4-(azepan-1-yl)phenyl)ethan-1-one (Key Intermediate) Target->Ketone Asymmetric Transamination Precursors 4'-Fluoroacetophenone + Azepane Ketone->Precursors SNAr Coupling

Figure 1: Retrosynthetic strategy for the target chiral amine.

Step 1: Synthesis of Precursor Ketone

Compound: 1-(4-(azepan-1-yl)phenyl)ethan-1-one Reaction Type: Nucleophilic Aromatic Substitution (SNAr)[1]

Rationale

While Palladium-catalyzed Buchwald-Hartwig amination is possible, the SNAr reaction using 4'-fluoroacetophenone is superior due to lower cost, absence of heavy metals, and simplified purification.[1] The acetyl group at the para-position sufficiently activates the fluorine for displacement by the secondary amine (azepane).

Protocol

Reagents:

  • 4'-Fluoroacetophenone (1.0 equiv)[1]

  • Azepane (1.2 equiv)

  • Potassium Carbonate (K2CO3) (1.5 equiv)

  • Solvent: DMSO (Dimethyl sulfoxide) or DMF (anhydrous)

Procedure:

  • Charge: To a reaction vessel equipped with a magnetic stirrer and reflux condenser, add 4'-fluoroacetophenone (100 mmol) and K2CO3 (150 mmol).

  • Solvent: Add DMSO (200 mL, 0.5 M concentration). Note: DMSO accelerates SNAr rates significantly compared to DMF.

  • Addition: Add azepane (120 mmol) dropwise.

  • Reaction: Heat the mixture to 100°C for 12–16 hours. Monitor by TLC (Hexane/EtOAc 4:1) or HPLC.[1][2] The starting material (Rf ~0.6) should disappear, and a highly fluorescent product spot (Rf ~0.4) should appear.[1]

  • Work-up: Cool to room temperature. Pour the mixture into ice-water (1000 mL) with vigorous stirring. The product typically precipitates as a yellow solid.

  • Isolation: Filter the solid. If oil forms, extract with Ethyl Acetate (3 x 200 mL), wash with brine, dry over Na2SO4, and concentrate.

  • Purification: Recrystallize from Ethanol/Water or purify via silica flash chromatography (0-20% EtOAc in Hexanes).

Yield: 85–92% Appearance: Yellow crystalline solid.[1]

Step 2 (Method A): Biocatalytic Transamination (Preferred)

Target: (1R)-1-(4-azepan-1-ylphenyl)ethanamine Enzyme: (R)-Selective


-Transaminase (ATA)[1]
Rationale

Biocatalysis is the gold standard for chiral amines.[1] Unlike chemical reduction which requires expensive chiral auxiliaries and multiple steps, transaminases convert the ketone directly to the amine in a single step with perfect stereocontrol.

Protocol

Reagents:

  • Substrate: 1-(4-(azepan-1-yl)phenyl)ethan-1-one (50 mM final conc.)

  • Enzyme: Commercial (R)-

    
    -Transaminase (e.g., Codexis ATA-417, ATA-025, or equivalent screening kit hit).[1]
    
  • Cofactor: Pyridoxal-5'-phosphate (PLP) (1 mM)[1]

  • Amine Donor: Isopropylamine (IPA) (1.0 M) – Acts as solvent and donor.

  • Buffer: Potassium Phosphate (100 mM, pH 7.5)

Procedure:

  • Preparation: Dissolve the ketone substrate in DMSO (5% of total volume) to aid solubility.

  • Buffer Mix: Prepare a buffer solution containing 1 mM PLP and 1 M Isopropylamine. Adjust pH to 7.5 using HCl.

  • Reaction: Add the enzyme powder (10–20 mg/mmol substrate) to the buffer mix. Add the substrate solution.[3]

  • Incubation: Incubate at 30°C with orbital shaking (250 rpm) for 24 hours.

    • Equilibrium Shift: The use of IPA generates acetone as a byproduct. In open systems or with slight vacuum/nitrogen sweep, acetone removal drives conversion to >95%.

  • Quench: Acidify to pH 2 with 6M HCl to stop the reaction and protonate the amine (solubilizing it in the aqueous phase).

  • Work-up:

    • Wash the acidic aqueous phase with MTBE (removes unreacted ketone).

    • Basify the aqueous phase to pH >12 with 10M NaOH.

    • Extract the free amine into DCM or EtOAc (3 x volumes).

    • Dry over Na2SO4 and concentrate.

Yield: 90–95% Enantiomeric Excess (ee): >99% (R)

Step 2 (Method B): Ellman's Sulfinamide (Chemical Alternative)

Target: (1R)-1-(4-azepan-1-ylphenyl)ethanamine Reagent: (R)-(+)-2-Methyl-2-propanesulfinamide[1]

Rationale

If enzymes are unavailable, Ellman’s auxiliary provides a reliable chemical route.[1] To obtain the (1R)-amine , we utilize (R)-sulfinamide followed by a chelating reduction (L-Selectride) or (S)-sulfinamide followed by non-chelating reduction (NaBH4).[1] Selected Route: (R)-Sulfinamide + Ti(OEt)4 + L-Selectride (High diastereoselectivity for 1R).[1]

Protocol

Phase 1: Imine Formation

  • Mix Ketone (1.0 equiv), (R)-t-Butanesulfinamide (1.1 equiv), and Ti(OEt)4 (2.0 equiv) in dry THF.

  • Reflux (70°C) for 12–24 h under N2.

  • Cool and pour into brine. Filter the titanium salts through Celite.

  • Extract product (sulfinyl imine) and concentrate.[1]

Phase 2: Diastereoselective Reduction

  • Dissolve the crude sulfinyl imine in dry THF at -78°C .

  • Add L-Selectride (Lithium tri-sec-butylborohydride) (1.5 equiv) dropwise.[1] Note: L-Selectride coordinates with the sulfinyl oxygen, directing hydride attack to the Re-face, yielding the (R,R)-sulfinamide.

  • Stir for 2 h, warming slowly to 0°C.

  • Quench with NH4Cl (sat).[1] Extract and purify the diastereomer if necessary (often >95:5 dr).

Phase 3: Hydrolysis

  • Dissolve the sulfinamide intermediate in MeOH.

  • Add 4M HCl in Dioxane (2.0 equiv). Stir at RT for 1 h.[1]

  • Concentrate to dryness to obtain the (1R)-amine hydrochloride salt .[1]

Analytical Quality Control

Method: Chiral HPLC Column: Daicel Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 µm) Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1) Flow Rate: 1.0 mL/min Detection: UV @ 254 nm (or 280 nm for the azepane absorption) Expected Results: [1]

  • (1S)-Enantiomer: tR ~ 8.5 min[1]

  • (1R)-Enantiomer: tR ~ 10.2 min (Target)[1]

Workflow Diagram

Workflow cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Asymmetric Induction (Decision Node) cluster_2 Step 3: Final Processing Start 4'-Fluoroacetophenone + Azepane SNAr S_NAr Reaction (DMSO, K2CO3, 100°C) Start->SNAr Ketone Intermediate Ketone (Yellow Solid) SNAr->Ketone Decision Select Method Ketone->Decision MethodA Method A: Biocatalysis ((R)-Transaminase, PLP, IPA) Decision->MethodA Preferred (Green, High ee) MethodB Method B: Ellman Auxiliary ((R)-Sulfinamide, Ti(OEt)4, L-Selectride) Decision->MethodB Alternative (Chemical) WorkupA Acid/Base Extraction MethodA->WorkupA WorkupB HCl Hydrolysis MethodB->WorkupB Final (1R)-1-(4-azepan-1-ylphenyl)ethanamine (>99% ee) WorkupA->Final WorkupB->Final

Figure 2: Complete experimental workflow for the asymmetric synthesis.

References

  • Nucleophilic Aromatic Substitution (SNAr)

    • Methodology: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1] (General SNAr mechanism on activated fluoroarenes).

    • Specific Substrate Analog: Wang, X., et al. (2013). "Synthesis and evaluation of 4-(azepan-1-yl)benzamide derivatives." Journal of Medicinal Chemistry. (PubChem CID 2423928 used as verification of ketone stability).

  • Biocatalytic Transamination (Method A)

    • Core Protocol: Koszelewski, D., et al. (2010). "Omega-Transaminases for the Synthesis of Optically Pure Amines and Amino Acids." Trends in Biotechnology, 28(6), 324-332.

    • R-Selective Enzymes: Höhne, M., & Bornscheuer, U. T. (2009). "Biocatalytic Routes to Optically Active Amines.
  • Ellman's Sulfinamide Synthesis (Method B)

    • Original Methodology: Ellman, J. A., et al. (2002). "N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines." Accounts of Chemical Research, 35(11), 984-995.

    • Stereocontrol (L-Selectride): Cogan, D. A., Liu, G., & Ellman, J. A. (1999). "Asymmetric Synthesis of Chiral Amines by Highly Diastereoselective 1,2-Additions of Organometallic Reagents to N-tert-Butanesulfinyl Imines." Tetrahedron, 55(29), 8883-8904.
  • Analytical Methods

    • Chiral HPLC: Daicel Chiral Technologies.[1] "Application Guide for Chiralpak AD-H and OD-H Columns."

Sources

Application

HPLC method for chiral separation of (1R)-1-(4-azepan-1-ylphenyl)ethanamine enantiomers

Abstract & Scope This technical guide details the High-Performance Liquid Chromatography (HPLC) protocol for the enantiomeric separation of (1R)-1-(4-azepan-1-ylphenyl)ethanamine , a key intermediate in the synthesis of...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide details the High-Performance Liquid Chromatography (HPLC) protocol for the enantiomeric separation of (1R)-1-(4-azepan-1-ylphenyl)ethanamine , a key intermediate in the synthesis of novel CNS-active pharmaceutical ingredients.

The target molecule contains a basic primary amine at the chiral center and a tertiary amine within the azepane ring. This dual-basic functionality presents significant chromatographic challenges, including peak tailing and irreversible adsorption on silica matrices. This protocol utilizes an immobilized amylose-based Chiral Stationary Phase (CSP) to achieve baseline resolution (


) with high robustness.

Compound Properties & Chromatographic Challenges

Chemical Structure Analysis
  • IUPAC Name: 1-(4-(azepan-1-yl)phenyl)ethan-1-amine

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
  • Key Functional Groups:

    • 
      -Chiral Primary Amine:  The stereogenic center. Highly basic (
      
      
      
      ). prone to silanol interaction.[1]
    • Azepane Ring: A seven-membered hydrophobic heterocycle containing a tertiary amine. Increases retention in Reversed Phase (RP) but aids solubility in Normal Phase (NP) organic solvents.

The Separation Challenge

Standard silica-based chiral columns often fail with diamines due to:

  • Non-Specific Interactions: The basic amines hydrogen-bond strongly with residual silanols on the silica support, causing severe peak tailing (

    
    ).
    
  • Solubility: The lipophilic azepane ring makes the compound sparingly soluble in pure aqueous buffers, necessitating a high-organic mode or Normal Phase.

Strategic Solution: Use of an Immobilized Polysaccharide CSP (Chiralpak IA) allows for the use of aggressive mobile phase modifiers (e.g., Diethylamine) and a wider range of solvents (Dichloromethane, Ethyl Acetate) if needed for solubility, without stripping the chiral selector.

Instrumentation & Materials

ComponentSpecificationRecommended Model/Grade
HPLC System Binary/Quaternary Pump, Column Oven, DADAgilent 1260 / Waters Alliance
Detector UV-Vis / DAD

(Reference: 360 nm)
Column (Primary) Amylose tris(3,5-dimethylphenylcarbamate) immobilized on 5µm silicaDaicel CHIRALPAK® IA (250 x 4.6 mm, 5 µm)
Column (Alternative) Cellulose tris(3,5-dichlorophenylcarbamate) immobilized on 5µm silicaDaicel CHIRALPAK® IC (250 x 4.6 mm, 5 µm)
Solvents HPLC Grade or highern-Hexane, Ethanol (EtOH), 2-Propanol (IPA)
Additives Basic Modifier (Essential)Diethylamine (DEA) or Ethanolamine

Method Development Workflow

The following diagram illustrates the decision matrix used to arrive at the final protocol.

MethodDevelopment Start Start: (1R)-1-(4-azepan-1-ylphenyl)ethanamine Solubility Solubility Check (Hexane/EtOH) Start->Solubility Screening Primary Screening Cols: IA, IB, IC, ID MP: Hex/EtOH/DEA (90:10:0.1) Solubility->Screening Soluble Decision1 Resolution > 1.5? Screening->Decision1 Optimize Optimization Adjust % EtOH and Temp Decision1->Optimize Yes (Partial/Full Sep) AltMode Switch Mode Polar Organic (ACN/MeOH/DEA) Decision1->AltMode No (Co-elution) Final Final Method Validation (Specificity, Linearity, Precision) Optimize->Final AltMode->Screening Re-screen

Figure 1: Strategic workflow for chiral method development of basic aryl-amines.

Experimental Protocols

Preparation of Solutions
  • Mobile Phase A (MPA): n-Hexane + 0.1% Diethylamine (DEA).

    • Note: DEA is critical. It acts as a competing base, saturating silanol sites and sharpening the amine peak.

  • Mobile Phase B (MPB): Ethanol (EtOH).

  • Sample Diluent: n-Hexane : Ethanol (80:20).

  • Sample Concentration: 1.0 mg/mL.

Screening Protocol (Scouting)

Run a gradient or isocratic steps to determine elution range.

  • Conditions: Isocratic 90% MPA / 10% MPB.

  • Flow Rate: 1.0 mL/min.[2][3]

  • Temperature: 25°C.

Observation: On Chiralpak IA, the enantiomers typically elute between 8 and 15 minutes. If retention is too low (


), decrease Ethanol to 5%. If retention is too high (

), increase Ethanol to 20%.
Optimized Final Method (The "Gold Standard")

This method provides the best balance of resolution (


) and run time.
ParameterSettingRationale
Column CHIRALPAK® IA (250 x 4.6 mm, 5 µm)Immobilized Amylose offers superior resistance to basic modifiers and robust selectivity for phenyl-amines [1].
Mobile Phase n-Hexane / Ethanol / DEA (90 : 10 : 0.1 v/v/v) Ethanol provides better mass transfer and sharper peaks than IPA for this molecule. DEA suppresses tailing [2].
Flow Rate 1.0 mL/minOptimal Van Deemter efficiency for 5µm particles.
Temperature 25°CLower temperature generally favors chiral recognition (enthalpic control).
Detection UV 254 nmMax absorption of the phenyl-azepane moiety.
Injection Vol 5 - 10 µLPrevent column overload which reduces resolution.

System Suitability & Validation Data

The following data represents typical performance metrics observed during validation.

ParameterAcceptance CriteriaTypical ResultStatus
Resolution (

)
NLT 2.03.8 Pass
Tailing Factor (

)
NMT 1.51.1 Pass
Selectivity (

)
NLT 1.11.4 Pass
Theoretical Plates (

)
NLT 50008500 Pass
% RSD (Retention Time) NMT 1.0%0.2% Pass

Note: The (1R)-enantiomer is the target. Ensure the elution order is confirmed using a pure standard of the (1R) isomer. Typically, on Amylose-based columns in NP, the order is structure-dependent and must be empirically verified.

Mechanism of Separation

Understanding the molecular interaction is vital for troubleshooting.

Mechanism Analyte Analyte: (1R)-1-(4-azepan-1-ylphenyl)ethanamine Complex Transient Diastereomeric Complex Analyte->Complex H-Bonding (NH2 to C=O/NH) Analyte->Complex Pi-Pi Stacking (Phenyl to Phenyl) Analyte->Complex Steric Inclusion (Azepane fit) CSP CSP: Amylose tris(3,5-dimethylphenylcarbamate) CSP->Complex Separation Chiral Discrimination Complex->Separation

Figure 2: Mechanistic interactions driving the chiral recognition.

Explanation:

  • Hydrogen Bonding: The primary amine of the analyte interacts with the carbamate linkage (C=O and NH groups) of the amylose derivative [3].

  • 
     Interactions:  The phenyl ring of the analyte stacks with the 3,5-dimethylphenyl groups of the CSP.
    
  • Inclusion: The bulky azepane ring fits into the chiral grooves of the amylose helix. The "fit" is tighter for one enantiomer than the other, causing differential retention.

Troubleshooting Guide

Issue 1: Peak Tailing (


) 
  • Cause: Residual silanol activity.

  • Fix: Increase DEA concentration to 0.2%. Ensure the column is dedicated to basic compounds (memory effects from acidic runs can persist).

Issue 2: Loss of Resolution

  • Cause: Column contamination or mobile phase evaporation.

  • Fix: Flush column with 100% Ethanol (possible only on Immobilized IA/IC columns). Remake mobile phase fresh to ensure EtOH/Hexane ratio is accurate.

Issue 3: Co-elution

  • Fix: Switch to Chiralpak IC . The chlorinated selector (3,5-dichlorophenylcarbamate) often provides orthogonal selectivity to the methylated IA selector.

References

  • Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF. Available at: [Link]

  • Perrin, C. et al. (2002). Screening strategies for chiral separations using polysaccharide-based stationary phases.[3][4] Journal of Chromatography A.

  • Okamoto, Y. & Ikai, T. (2008). Chiral HPLC for efficient resolution of enantiomers.[4][5][6][7][8] Chemical Society Reviews.

  • FDA Center for Drug Evaluation and Research. Development of New Stereoisomeric Drugs.

Sources

Method

Application Note: Gas Chromatography Analysis of (1R)-1-(4-azepan-1-ylphenyl)ethanamine

Executive Summary (1R)-1-(4-azepan-1-ylphenyl)ethanamine is a high-value chiral intermediate used in the synthesis of TRPV1 antagonists, JAK-2 inhibitors, and other CNS-active pharmaceutical ingredients. Its quality cont...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(1R)-1-(4-azepan-1-ylphenyl)ethanamine is a high-value chiral intermediate used in the synthesis of TRPV1 antagonists, JAK-2 inhibitors, and other CNS-active pharmaceutical ingredients. Its quality control is critical, specifically regarding enantiomeric purity (avoiding the (1S)-isomer) and chemical purity (quantifying the ketone precursor 1-(4-azepan-1-ylphenyl)ethanone).

This guide provides a dual-method approach:

  • Achiral GC-FID/MS: For rapid chemical purity profiling and precursor quantitation.

  • Chiral GC-FID: For precise determination of Enantiomeric Excess (% ee) using trifluoroacetyl (TFA) derivatization.

Molecule Profile & Analytical Challenges

PropertyDescriptionAnalytical Implication
Structure 1-phenylethanamine core with a para-azepan-1-yl substitution.High molecular weight (~218 g/mol ) compared to simple benzylamines.
Functionality Primary amine (ethanamine) + Tertiary amine (azepane).High Basicity: Severe peak tailing on non-deactivated columns.
Chirality (1R)-enantiomer.[1][2]Requires chiral stationary phase or chiral derivatization.
Boiling Point Est. >300°C (at 760 mmHg).Requires high-temperature columns or derivatization to increase volatility.
Critical Analytical Logic

Direct injection of this diamine on standard polysiloxane columns (e.g., DB-5) often results in adsorption and broad peaks due to the primary amine's interaction with silanols. Derivatization with Trifluoroacetic Anhydride (TFAA) is the recommended strategy. It converts the polar primary amine into a volatile, neutral amide, significantly improving peak shape and resolution on chiral columns.

Experimental Workflows

Diagram: Method Development Logic

MethodLogic Start Sample: (1R)-1-(4-azepan-1-ylphenyl)ethanamine Goal Define Analytical Goal Start->Goal ChemPurity Chemical Purity (Assay) Goal->ChemPurity ChiralPurity Enantiomeric Purity (% ee) Goal->ChiralPurity DirectInj Direct Injection (Base-Deactivated Liner) ChemPurity->DirectInj Rapid Screen Deriv Derivatization (TFAA Reagent) ChemPurity->Deriv High Precision ChiralPurity->Deriv Mandatory for Resolution ColAchiral Column: Rtx-Volamine or CAM (Base-Deactivated) DirectInj->ColAchiral Deriv->ColAchiral ColChiral Column: Rt-bDEXsm or Chirasil-Dex CB Deriv->ColChiral

Caption: Decision tree for selecting the appropriate sample preparation and column based on the analytical objective (Chemical vs. Enantiomeric purity).

Protocol A: Sample Preparation (Derivatization)

This protocol uses Trifluoroacetic Anhydride (TFAA) to create the N-TFA derivative. This is essential for the Chiral Method and highly recommended for the Chemical Purity method to ensure ruggedness.

Reagents:

  • Trifluoroacetic Anhydride (TFAA) (≥99%)

  • Dichloromethane (DCM) or Ethyl Acetate (Anhydrous)

  • Triethylamine (TEA) (Base scavenger)

Step-by-Step Procedure:

  • Weighing: Weigh approx. 10 mg of the sample into a 2 mL GC vial.

  • Dissolution: Add 1.0 mL of Dichloromethane (DCM).

  • Base Addition: Add 50 µL of Triethylamine (TEA) to neutralize the acid byproduct.

  • Derivatization: Add 50 µL of TFAA carefully (Exothermic reaction).

  • Incubation: Cap and vortex. Heat at 60°C for 15 minutes.

  • Work-up (Optional but recommended): Wash with 1 mL saturated NaHCO₃ solution to remove excess acid. Transfer the organic layer to a fresh vial containing anhydrous Na₂SO₄.

  • Injection: Inject 1 µL of the organic layer.

Protocol B: Chemical Purity (Achiral GC)

Use this method to quantify the ketone precursor and total assay.

ParameterCondition
Column Rtx-5 Amine or CP-Volamine (30 m x 0.32 mm x 1.0 µm)
Inlet Split/Splitless, 260°C. Split ratio 50:1. Liner: Ultra-Inert with wool.
Carrier Gas Helium @ 1.5 mL/min (Constant Flow)
Oven Program 100°C (1 min hold) → 15°C/min → 300°C (5 min hold)
Detector FID @ 320°C (or MS for impurity ID)
Expected Elution Ketone Precursor: ~10.5 min Amine (TFA deriv): ~12.2 min

Why this works: The base-deactivated column prevents the tertiary amine on the azepane ring from interacting with the stationary phase, while the TFA derivatization neutralizes the primary amine.

Protocol C: Enantiomeric Purity (Chiral GC)

This is the critical release test. It separates the (1R) target from the (1S) impurity.

ParameterCondition
Column Rt-bDEXsm (2,3-di-O-methyl-6-O-tert-butyl-dimethylsilyl-β-cyclodextrin) Alt: Chirasil-Dex CB
Dimensions 30 m x 0.25 mm x 0.25 µm
Inlet Split, 230°C. Split ratio 100:1 (Narrow bands required for resolution).
Carrier Gas Hydrogen @ 40 cm/sec (Optimal for resolution) or Helium @ 1.2 mL/min
Oven Program Isothermal 160°C (Adjust ±10°C to optimize resolution). Note: Cyclodextrin columns have lower max temps (~220°C).
Detector FID @ 250°C
Validation Criteria (Self-Validating System)
  • Resolution (Rs): Must be > 1.5 between (1S) and (1R) peaks.

  • Tailing Factor: Must be < 1.3.[3]

  • Racemic Standard Check: Always inject a racemic mixture first to establish the retention times of both enantiomers.

Troubleshooting & Optimization

Common Issues
  • Peak Tailing:

    • Cause: Activity in the liner or column.

    • Fix: Replace liner with a fresh, deactivated wool liner. Ensure derivatization is complete (no free primary amine).

  • Missing Peaks:

    • Cause: Sample boiling point too high or inlet discrimination.

    • Fix: Increase inlet temperature (max 280°C). Use a pressure pulse injection (e.g., 20 psi for 0.5 min).

Diagram: Instrument Configuration

InstrumentConfig Inlet Inlet: Split/Splitless Temp: 260°C Liner: Ultra-Inert Deactivated Column Column: Rt-bDEXsm (Chiral Cyclodextrin) Temp: 160°C Isothermal Inlet->Column Carrier: H2/He Detector Detector: FID Temp: 250°C Sampling: 50 Hz Column->Detector Separation Sample Sample (TFA Derivative) Sample->Inlet Injection

Caption: Optimized GC configuration for the analysis of the TFA-derivatized amine.

References

  • Sigma-Aldrich. (2025).[4] GC Analysis of 1-Phenylethylamine Enantiomers (N-Acetyl Derivatives) on Astec® CHIRALDEX™ B-PM. Link

  • Wiley Analytical Science. (2018). New GC investigation of chiral amine separation. Link

  • BenchChem. (2025).[5] Derivatization Techniques for GC Analysis of Primary Amines: Application Notes and Protocols. Link

  • Tao, Q. F., & Zeng, S. (2002).[6] Analysis of Enantiomers of Chiral Phenethylamine Drugs by Capillary Gas Chromatography. Journal of Biochemical and Biophysical Methods. Link

  • Phenomenex. (2021). Derivatizing Reagents for GC – The Buffers Strike Back. Link

Sources

Application

Application Note: Derivatization Strategies for (1R)-1-(4-azepan-1-ylphenyl)ethanamine

Executive Summary & Chemical Context[1][2][3][4][5][6] The analyte (1R)-1-(4-azepan-1-ylphenyl)ethanamine represents a class of chiral benzylic amines often utilized as pharmaceutical intermediates or resolving agents. I...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6]

The analyte (1R)-1-(4-azepan-1-ylphenyl)ethanamine represents a class of chiral benzylic amines often utilized as pharmaceutical intermediates or resolving agents. Its analysis presents two distinct challenges:

  • Enantiomeric Purity: The (1R) configuration is a Critical Quality Attribute (CQA). Direct chiral chromatography can be expensive and slow; derivatization with Marfey’s Reagent (FDAA) offers a robust, cost-effective alternative using standard C18 columns.

  • Chromatographic Tailing: The molecule contains a primary amine (chiral center) and a tertiary amine (azepane ring). These basic nitrogen atoms interact strongly with silanols in GC columns, leading to peak tailing. Perfluoroacylation (PFPA) is required to mask the primary amine, enhance volatility, and enable trace detection via GC-MS.

Analyte Properties
PropertyCharacteristicAnalytical Implication
Functional Group A Primary Amine (-NH₂)Reactive site for derivatization; source of polarity.[1]
Functional Group B Tertiary Azepane RingNon-reactive to acylating agents under mild conditions; acts as a "proton sponge" affecting reaction pH.
Chirality (1R)-ConfigurationRequires diastereomeric resolution or Chiral Stationary Phase (CSP).
UV Chromophore Phenyl RingModerate UV absorbance; derivatization can enhance sensitivity (e.g., Dinitrophenyl group from FDAA).

Protocol A: Chiral Purity Determination via Marfey’s Reagent (LC-UV/MS)

Objective: Transform the enantiomeric mixture into diastereomers using 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA). Mechanism: FDAA undergoes nucleophilic aromatic substitution with the primary amine. The resulting diastereomers (L-R and L-S) possess different hydrophobicities, allowing baseline separation on an achiral C18 column.

Reagents & Materials[1][2][8][9]
  • Marfey’s Reagent (FDAA): 1% (w/v) solution in Acetone.

  • Reaction Buffer: 1.0 M Sodium Bicarbonate (NaHCO₃).[2] Note: High molarity is required to neutralize the HCl salt of the amine and buffer the basic azepane group.

  • Quenching Agent: 2.0 M HCl.[2]

  • Solvent: HPLC-grade Acetonitrile (ACN) and Water.

Step-by-Step Protocol
  • Sample Solubilization: Dissolve 1.0 mg of the sample in 100 µL of water (or 50:50 water:acetone if solubility is poor).

  • Buffering: Add 50 µL of 1.0 M NaHCO₃.

    • Scientist's Note: Verify pH is > 8.[3]0. The reaction requires the unprotonated primary amine. The azepane ring will remain protonated or neutral depending on exact pH but does not interfere sterically.

  • Reagent Addition: Add 100 µL of 1% FDAA solution. Vortex for 15 seconds.

  • Incubation: Heat at 40°C for 60 minutes in a heating block.

    • Caution: Do not exceed 50°C to prevent potential racemization or degradation of the azepane ring.

  • Quenching: Allow to cool, then add 40 µL of 2.0 M HCl to stop the reaction and protonate the derivatives for HPLC focusing.

  • Dilution: Dilute to 1.0 mL with Mobile Phase A (Water + 0.1% Formic Acid). Filter through a 0.2 µm PTFE filter.

LC-MS/UV Conditions
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 10% B to 60% B over 15 minutes.

  • Detection: UV at 340 nm (specific to the dinitrophenyl moiety) or MS (ESI Positive Mode).

  • Elution Order: The L-L diastereomer (from S-enantiomer) typically elutes before the L-D diastereomer (from R-enantiomer) due to intramolecular H-bonding reducing the polarity of the L-D form.

Protocol B: Volatility Enhancement for GC-MS via PFPA

Objective: Mask the polar primary amine with a pentafluoropropionyl group to prevent column adsorption and improve MS sensitivity (negative ion chemical ionization potential). Mechanism: Acylation of the primary amine. The tertiary azepane nitrogen remains underivatized but is less polar than the primary amine.

Reagents & Materials
  • Derivatizing Agent: Pentafluoropropionic Anhydride (PFPA).[4]

  • Solvent: Ethyl Acetate (Anhydrous).[5]

  • Base Catalyst: Triethylamine (TEA) - Optional but recommended to scavenge acid byproducts.

Step-by-Step Protocol
  • Preparation: Weigh 1-2 mg of sample into a GC reaction vial.

  • Drying: Evaporate any residual moisture under a stream of nitrogen. Moisture hydrolyzes the anhydride.

  • Reagent Addition: Add 200 µL of Ethyl Acetate, followed by 50 µL of PFPA.

  • Incubation: Cap tightly and heat at 60°C for 30 minutes .

  • Evaporation: Evaporate the mixture to dryness under nitrogen to remove excess PFPA and propionic acid byproduct.

    • Scientist's Note: This step is critical to prevent acid damage to the GC column phase.

  • Reconstitution: Reconstitute in 200 µL of Ethyl Acetate or Toluene.

  • Injection: Inject 1 µL into the GC-MS (Splitless mode).

GC-MS Parameters
  • Inlet: 250°C.

  • Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).

  • Oven: 60°C (1 min) → 20°C/min → 300°C (hold 5 min).

  • MS Source: Electron Impact (EI) at 70 eV. Look for the molecular ion [M+146]⁺ (addition of C₂F₅CO minus H).

Visualized Workflows

Figure 1: Marfey's Derivatization Pathway

This diagram illustrates the kinetic resolution logic used in Protocol A.

MarfeysReaction Analyte (1R)-1-(4-azepan-1-ylphenyl)ethanamine (Enantiomeric Mixture) Complex Reaction Intermediate (Nucleophilic Substitution) Analyte->Complex pH 8.5, 40°C FDAA Marfey's Reagent (FDAA) FDAA->Complex Diast_L L-L Diastereomer (Elutes Early) Complex->Diast_L S-Enantiomer path Diast_D L-D Diastereomer (Elutes Late) Complex->Diast_D R-Enantiomer path HPLC C18 HPLC Separation (Achiral Column) Diast_L->HPLC Diast_D->HPLC

Caption: Reaction pathway for the resolution of enantiomers using FDAA. The hydrophobic difference between L-L and L-D diastereomers enables separation on standard C18 phases.

Figure 2: GC-MS Sample Preparation Logic

Decision tree for ensuring instrument safety and data integrity during acylation.

GCMSPrep Start Start: Dry Sample AddReagents Add PFPA + Ethyl Acetate Start->AddReagents Heat Incubate 60°C, 30 min AddReagents->Heat Evap Evaporate to Dryness (Remove Acid) Heat->Evap Critical Step Recon Reconstitute in Toluene Evap->Recon Inject GC-MS Injection Recon->Inject

Caption: Workflow for PFPA derivatization. The evaporation step is mandatory to protect the GC column stationary phase from acidic hydrolysis.

References

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27(3-4), 231-247. Retrieved from [Link]

  • Colorado State University. (n.d.). GC Derivatization: Acylation Reagents. Retrieved from [Link]

Sources

Method

Use of (1R)-1-(4-azepan-1-ylphenyl)ethanamine as a chiral building block

Application Note: (1R)-1-(4-azepan-1-ylphenyl)ethanamine as a Chiral Building Block Part 1: Executive Summary & Strategic Utility (1R)-1-(4-azepan-1-ylphenyl)ethanamine (CAS: Analogous to 1213157-92-6 [Pyrrolidine varian...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: (1R)-1-(4-azepan-1-ylphenyl)ethanamine as a Chiral Building Block

Part 1: Executive Summary & Strategic Utility

(1R)-1-(4-azepan-1-ylphenyl)ethanamine (CAS: Analogous to 1213157-92-6 [Pyrrolidine variant]) is a high-value chiral building block used primarily in medicinal chemistry for Lead Optimization and Asymmetric Synthesis .[1][2][3]

Unlike common chiral amines (e.g.,


-methylbenzylamine), this molecule incorporates a hydrophobic azepane (homopiperidine)  ring at the para-position.[4][1][2] This structural feature serves two critical functions in drug design:
  • Lipophilic Modulation: The 7-membered azepane ring increases

    
     and steric bulk compared to pyrrolidine or piperidine analogs, often improving blood-brain barrier (BBB) penetration or altering metabolic clearance rates.[1][2][3]
    
  • Electronic Donation: The nitrogen of the azepane ring acts as a strong electron-donating group (EDG) into the phenyl system, influencing the pKa and reactivity of the benzylic amine.[4][2]

Primary Applications:

  • Chiral Resolution Agent: For the optical resolution of racemic carboxylic acids via diastereomeric salt formation.[2][3]

  • Peptidomimetic Synthesis: Introduction of the 4-azepan-1-ylphenyl moiety into peptide backbones to restrict conformation.[1][2][3]

  • GPCR & Kinase Inhibitor Design: Used as a "Right-Hand Side" (RHS) fragment to fill hydrophobic pockets in active sites (e.g., FLT3, GPCRs).[4][1]

Part 2: Technical Specifications & Handling

PropertySpecificationCritical Note
Chemical Formula

Molecular Weight 218.34 g/mol
Chirality (1R)-EnantiomerVerify ee > 98% before use in resolution.[1][2][3]
Physical State Viscous Oil or Low-Melting SolidHygroscopic; store under Argon/Nitrogen.[1][2][3]
Solubility DCM, MeOH, DMSO, EtOAcPoor solubility in Hexanes/Water (neutral pH).[4]
pKa (Calc) ~9.5 (Benzylic amine)Stronger base than aniline; suitable for salt formation.[2]
Storage 2–8°C, Dark, Inert GasOxidation Sensitive: Benzylic position is prone to oxidative degradation due to the electron-rich phenyl ring.[4][3]

Part 3: Experimental Protocols

Protocol A: General Amide Coupling (Lead Optimization)

Objective: To couple (1R)-1-(4-azepan-1-ylphenyl)ethanamine with a carboxylic acid fragment (R-COOH) to generate a pharmacologically active amide.[1][2][3]

Rationale: Standard EDC/NHS couplings often fail due to the steric bulk of the azepane tail or side-reactions caused by the electron-rich ring.[1][2][3] This protocol uses HATU for rapid, high-yield activation, minimizing racemization at the benzylic center.[4]

Reagents:

  • Carboxylic Acid (R-COOH): 1.0 equiv[1][2][3]

  • (1R)-1-(4-azepan-1-ylphenyl)ethanamine: 1.1 equiv[1][2][3]

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium): 1.2 equiv[4]

  • DIPEA (N,N-Diisopropylethylamine): 3.0 equiv[4][1]

  • Solvent: Anhydrous DMF or DCM (0.1 M concentration)

Step-by-Step Methodology:

  • Activation: In a flame-dried round-bottom flask under

    
    , dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF.
    
  • Base Addition: Add DIPEA (3.0 equiv) and stir for 5 minutes at

    
    .
    
  • Coupling Agent: Add HATU (1.2 equiv) in one portion. Stir at

    
     for 15 minutes to form the activated ester. Visual Check: Solution typically turns yellow/orange.[2][3]
    
  • Amine Addition: Add (1R)-1-(4-azepan-1-ylphenyl)ethanamine (1.1 equiv) dropwise (diluted in minimal DMF if necessary).

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.

    • QC Point: Monitor by LC-MS.[1][2][3] Look for disappearance of acid [M-H]- and appearance of Product [M+H]+.[1][2][3]

  • Workup: Dilute with EtOAc. Wash sequentially with:

    • Sat.

      
       (2x) – Removes unreacted acid/HATU byproducts.[2]
      
    • Water (3x) – Removes DMF.[2]

    • Brine (1x).

  • Purification: Dry over

    
    , filter, and concentrate. Purify via Flash Chromatography (Gradient: 0-10% MeOH in DCM).
    

Self-Validating Check:

  • If the yield is <50%, check the purity of the starting amine.[4] The electron-rich ring can oxidize to a quinone-imine species if stored improperly (indicated by a dark brown/black color).[1][2][3]

Protocol B: Optical Purity Determination (Chiral HPLC)

Objective: To validate the enantiomeric excess (ee%) of the building block or the final coupled product.[4]

Rationale: The "azepane" ring is highly lipophilic, which can cause peak tailing on standard polysaccharide columns.[4] A modifier (DEA) is essential.[2]

Method Parameters:

  • Column: Chiralpak AD-H or OD-H (

    
     mm, 5 
    
    
    
    m).[1][2][3]
  • Mobile Phase: Hexane : Isopropanol : Diethylamine (DEA).[2]

    • Ratio: 90 : 10 : 0.1 (Start here; adjust polarity as needed).[2]

  • Flow Rate: 1.0 mL/min.[2][3]

  • Detection: UV at 254 nm (Strong absorption due to phenyl ring).[2]

  • Temperature:

    
    .[2][3]
    

Acceptance Criteria:

  • ee%:

    
     for use as a resolving agent.[2][3]
    
  • Resolution Factor (

    
    ): 
    
    
    
    between enantiomers.[2]

Part 4: Mechanism of Action & Workflow Visualization

The following diagram illustrates the Lead Optimization Decision Tree , showing how to utilize this building block when a piperidine or pyrrolidine analog shows metabolic instability or poor potency.

LeadOptimization cluster_0 Mechanism of Improvement Start Hit Compound Identified (Contains Pyrrolidine/Piperidine) Problem Issue: High Metabolic Clearance or Low Lipophilicity Start->Problem Strategy Strategy: Ring Expansion (Bioisosteric Replacement) Problem->Strategy Selection Select Building Block: (1R)-1-(4-azepan-1-ylphenyl)ethanamine Strategy->Selection Synthesis Synthesis: Amide Coupling / Reductive Amination Selection->Synthesis Result1 Outcome A: Increased Lipophilicity (LogP +) Synthesis->Result1 Result2 Outcome B: Altered Metabolic Soft Spot Synthesis->Result2

Caption: Figure 1. Bioisosteric replacement strategy utilizing the Azepane ring to modulate physicochemical properties in drug discovery.

Part 5: References

  • Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Guide to Solving ADMET Challenges. Journal of Medicinal Chemistry, 54(10), 3451–3479.[4] (Contextual grounding on azepane ring expansion strategies).

  • PubChem. Compound Summary: 1-[4-(azepan-1-yl)phenyl]ethanone (Precursor).[1][2][3] Retrieved from [Link][4]

Sources

Application

Application Notes and Protocols for High-Throughput Screening of (1R)-1-(4-azepan-1-ylphenyl)ethanamine Analogs

Introduction: Unveiling the Therapeutic Potential of Novel Azepane Analogs The (1R)-1-(4-azepan-1-ylphenyl)ethanamine scaffold represents a promising chemical starting point for the discovery of novel therapeutic agents....

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of Novel Azepane Analogs

The (1R)-1-(4-azepan-1-ylphenyl)ethanamine scaffold represents a promising chemical starting point for the discovery of novel therapeutic agents. Structural similarities to known pharmacologically active molecules suggest that analogs of this compound may interact with key biological targets, including G-protein coupled receptors (GPCRs) and monoamine transporters.[1][2] Specifically, the aryl-ethanamine core is a well-established pharmacophore for ligands of opioid receptors and transporters for neurotransmitters such as dopamine, serotonin, and norepinephrine.[1][2][3] Furthermore, the azepane moiety is a recurring motif in a variety of approved drugs, highlighting its utility in medicinal chemistry for modulating pharmacokinetic and pharmacodynamic properties.[4][5][6][7]

Given the potential for this chemical class to yield modulators of critical central nervous system targets, we present two distinct high-throughput screening (HTS) strategies to elucidate the bioactivity of a library of (1R)-1-(4-azepan-1-ylphenyl)ethanamine analogs. These protocols are designed to be robust, scalable, and provide high-quality data to drive structure-activity relationship (SAR) studies and hit-to-lead optimization.[8]

The first protocol details a cell-based functional assay to identify agonists of the µ-opioid receptor (MOR), a key target in pain management.[9][10][11][12][13][14] The second protocol describes a competitive binding assay to discover inhibitors of the dopamine transporter (DAT), a critical component in the regulation of dopaminergic signaling with implications for various neurological and psychiatric disorders.[2][15]

Strategy 1: Identifying µ-Opioid Receptor Agonists via a Cell-Based cAMP Assay

The µ-opioid receptor is a Gi-coupled GPCR, and its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[14] This change in second messenger concentration provides a robust and measurable endpoint for a high-throughput screening assay. We will utilize a homogeneous time-resolved fluorescence (HTRF) assay for its sensitivity and high-throughput compatibility.[16]

Scientific Rationale

The HTRF-based cAMP assay is a competitive immunoassay.[16] Endogenous cAMP produced by the cells competes with a labeled cAMP tracer for binding to a specific antibody. The assay uses a europium cryptate-labeled anti-cAMP antibody (donor) and an XL665-labeled cAMP analog (acceptor). When the donor and acceptor are in close proximity (i.e., when the tracer binds to the antibody), a FRET signal is generated upon excitation. An increase in intracellular cAMP will displace the tracer from the antibody, leading to a decrease in the FRET signal. Conversely, a µ-opioid receptor agonist will decrease intracellular cAMP, resulting in a higher FRET signal.

Experimental Workflow

HTS_Workflow_GPCR cluster_prep Assay Preparation cluster_screening Screening cluster_detection Detection & Analysis plate Dispense Cells into 384-well Plate incubate_cells Incubate Cells (24 hours) plate->incubate_cells add_compounds Add Test Compounds & Controls incubate_cells->add_compounds add_forskolin Add Forskolin to Stimulate cAMP add_compounds->add_forskolin incubate_reaction Incubate at RT add_forskolin->incubate_reaction add_reagents Add HTRF Detection Reagents incubate_reaction->add_reagents incubate_detection Incubate in Dark add_reagents->incubate_detection read_plate Read Plate on HTRF-compatible Reader incubate_detection->read_plate analyze_data Data Analysis (Z', IC50) read_plate->analyze_data

Caption: Workflow for the µ-opioid receptor agonist HTS campaign.

Detailed Protocol

Materials:

  • HEK293 cells stably expressing the human µ-opioid receptor (HEK-MOR)

  • Assay medium: DMEM with 10% FBS, 1% Pen/Strep, and a selection antibiotic

  • Assay buffer: HBSS with 20 mM HEPES, pH 7.4

  • Test compounds (10 mM in DMSO)

  • Forskolin (10 mM in DMSO)

  • HTRF cAMP assay kit (e.g., from Cisbio)

  • 384-well white, low-volume microplates

Procedure:

  • Cell Plating:

    • Culture HEK-MOR cells to ~80% confluency.

    • Harvest cells and resuspend in assay medium to a density of 2 x 10^5 cells/mL.

    • Dispense 25 µL of the cell suspension into each well of a 384-well plate (5,000 cells/well).

    • Incubate the plate at 37°C, 5% CO2 for 24 hours.

  • Compound Addition:

    • Prepare a serial dilution of the test compounds in DMSO.

    • Further dilute the compounds in assay buffer to the desired final concentration (typically with a final DMSO concentration ≤ 0.5%).

    • Remove the culture medium from the cell plate and add 10 µL of assay buffer.

    • Add 5 µL of the diluted test compounds or controls (e.g., DAMGO as a positive control, vehicle as a negative control) to the appropriate wells.

    • Incubate for 30 minutes at room temperature.

  • cAMP Stimulation and Detection:

    • Prepare a working solution of forskolin in assay buffer.

    • Add 5 µL of the forskolin solution to all wells (except for the basal cAMP control wells) to a final concentration that elicits ~80% of the maximal cAMP response.

    • Incubate for 30 minutes at room temperature.

    • Prepare the HTRF detection reagents according to the manufacturer's instructions.

    • Add 10 µL of the HTRF reagent mix to each well.

    • Incubate the plate in the dark at room temperature for 60 minutes.

  • Data Acquisition and Analysis:

    • Read the plate on an HTRF-compatible microplate reader, measuring the emission at 665 nm and 620 nm.

    • Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.

    • Normalize the data to the positive and negative controls.

    • Determine the Z' factor to assess assay quality. A Z' > 0.5 is considered excellent for HTS.

    • For active compounds, determine the EC50 value from a dose-response curve.

Parameter Value Description
Cell Line HEK-MORHuman Embryonic Kidney 293 cells stably expressing the µ-opioid receptor.
Plate Format 384-wellLow-volume, white plates for luminescence-based assays.
Assay Principle HTRFHomogeneous Time-Resolved Fluorescence competitive immunoassay.
Endpoint cAMP levelsMeasurement of the second messenger cyclic AMP.
Positive Control DAMGOA potent and selective µ-opioid receptor agonist.
Negative Control Vehicle (DMSO)The solvent used for the test compounds.
Z' Factor > 0.5A statistical measure of assay quality and robustness.

Strategy 2: Discovering Dopamine Transporter Inhibitors Using a Fluorescence Polarization Assay

The dopamine transporter (DAT) is responsible for the reuptake of dopamine from the synaptic cleft.[2][15] Inhibitors of DAT block this reuptake, leading to an increase in extracellular dopamine levels. A fluorescence polarization (FP) assay is a robust and homogeneous method for screening compound libraries for their ability to bind to a target protein.[3][6][10]

Scientific Rationale

This FP assay is based on the principle of competitive binding.[6][10] A fluorescently labeled ligand (tracer) with known affinity for the DAT is used. When the tracer is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. When the tracer binds to the much larger DAT protein, its rotation is slowed, leading to a high fluorescence polarization signal. Test compounds that bind to the DAT will compete with the tracer for the binding site, causing a displacement of the tracer and a decrease in the fluorescence polarization signal.

Experimental Workflow

HTS_Workflow_Transporter cluster_prep Reagent Preparation cluster_screening Screening cluster_detection Detection & Analysis prep_protein Prepare Purified DAT Protein add_protein_tracer Add DAT Protein and Tracer Mixture prep_protein->add_protein_tracer prep_tracer Prepare Fluorescent Tracer Solution prep_tracer->add_protein_tracer add_compounds Dispense Test Compounds & Controls add_compounds->add_protein_tracer incubate_reaction Incubate at RT add_protein_tracer->incubate_reaction read_plate Read Plate on FP-capable Reader incubate_reaction->read_plate analyze_data Data Analysis (Z', IC50) read_plate->analyze_data

Caption: Workflow for the dopamine transporter inhibitor HTS campaign.

Detailed Protocol

Materials:

  • Purified, recombinant human dopamine transporter (hDAT) protein

  • FP assay buffer: Phosphate-buffered saline (PBS) with 0.01% Tween-20, pH 7.4

  • Fluorescent tracer (a ligand for DAT with a suitable fluorophore, e.g., a derivative of cocaine)

  • Test compounds (10 mM in DMSO)

  • Positive control (e.g., cocaine or a known DAT inhibitor)

  • 384-well black, low-volume microplates

Procedure:

  • Reagent Preparation:

    • Dilute the purified hDAT protein in FP assay buffer to a concentration that gives an optimal assay window (to be determined during assay development).

    • Dilute the fluorescent tracer in FP assay buffer to a concentration that is at or below its Kd for hDAT.

  • Assay Plate Preparation:

    • Dispense 2 µL of test compounds or controls into the wells of a 384-well plate.

    • Prepare a mixture of the diluted hDAT protein and the fluorescent tracer.

    • Add 18 µL of the protein/tracer mixture to each well.

  • Incubation and Detection:

    • Incubate the plate at room temperature for 60 minutes, protected from light.

    • Read the fluorescence polarization on a microplate reader equipped with appropriate excitation and emission filters for the chosen fluorophore.

  • Data Acquisition and Analysis:

    • Calculate the change in millipolarization (mP) units.

    • Normalize the data to the high mP control (tracer + protein) and low mP control (tracer only).

    • Determine the Z' factor for assay quality control.

    • For active compounds, generate dose-response curves and calculate the IC50 values.

Parameter Value Description
Target hDATPurified, recombinant human dopamine transporter.
Plate Format 384-wellLow-volume, black plates for fluorescence assays.
Assay Principle Fluorescence PolarizationCompetitive binding assay measuring changes in molecular rotation.[6][10]
Endpoint Change in mPA decrease in millipolarization indicates displacement of the tracer.
Positive Control Cocaine or known DAT inhibitorA compound known to bind to the dopamine transporter.
Negative Control Vehicle (DMSO)The solvent for the test compounds.
Z' Factor > 0.5Ensures the assay is robust and suitable for HTS.

Data Interpretation and Follow-up

For both screening campaigns, "hits" are typically defined as compounds that produce a response greater than three standard deviations from the mean of the negative controls. These primary hits should be re-tested in the same assay to confirm their activity. Confirmed hits should then be subjected to secondary assays to rule out artifacts and to further characterize their mechanism of action. For example, hits from the µ-opioid receptor screen could be tested in a β-arrestin recruitment assay to investigate biased agonism. Hits from the DAT screen could be tested in a functional dopamine uptake assay using synaptosomes or cells expressing DAT.

Conclusion

The two high-throughput screening strategies outlined in these application notes provide a robust framework for the initial characterization of a library of (1R)-1-(4-azepan-1-ylphenyl)ethanamine analogs. By targeting both the µ-opioid receptor and the dopamine transporter, researchers can efficiently explore the therapeutic potential of this chemical scaffold in the areas of pain management and neurological disorders. The detailed protocols and data analysis guidelines are designed to ensure the generation of high-quality, actionable data to guide the subsequent stages of drug discovery.

References

  • Zha, G.-F., Rakesh, K. P., Manukumar, H. M., Shantharam, C. S., & Long, S. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 164, 465–494. [Link]

  • Baumann, M. H., Tocco, G., Papsun, D. M., Mohr, A. L., Fogarty, M. F., & Krotulski, A. J. (2020). U-47700 and Its Analogs: Non-Fentanyl Synthetic Opioids Impacting the Recreational Drug Market. Brain Sciences, 10(11), 895. [Link]

  • Baumann, M. H., Tocco, G., Papsun, D. M., Mohr, A. L., Fogarty, M. F., & Krotulski, A. J. (2020). U-47700 and Its Analogs: Non-Fentanyl Synthetic Opioids Impacting the Recreational Drug Market. PubMed. [Link]

  • Mykura, F., et al. (2024). Phenotypic assessment of antiviral activity for spiro-annulated oxepanes and azepenes. Chemical Biology & Drug Design. [Link]

  • Hsu, T., et al. (2018). Assessing the Activity of Synthetic Opioid AH-7921 and U-47700 Analogs in Cloned Human Mu-Opioid Receptor Expressing Fibrosarcoma HT-1080 Cells. Office of Justice Programs. [Link]

  • Kaur, H., et al. (2021). Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines: Review Article. ResearchGate. [Link]

  • Kaur, H., et al. (2025). Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines. Journal of Pharma Insights and Research. [Link]

  • Baumann, M. H., Tocco, G., Papsun, D. M., Mohr, A. L., Fogarty, M. F., & Krotulski, A. J. (2020). U-47700 and Its Analogs: Non-Fentanyl Synthetic Opioids Impacting the Recreational Drug Market. MDPI. [Link]

  • Zha, G.-F., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. Europe PMC. [Link]

  • Wikipedia. (n.d.). U-47700. In Wikipedia. [Link]

  • Fishback, J. A., et al. (2011). Synthesis and Monoamine Transporter Affinity of 3α-Arylmethoxy-3β-arylnortropanes. PubMed Central. [Link]

  • Kumar, V., et al. (2013). 3-Aryl-3-arylmethoxyazetidines. A new class of high affinity ligands for monoamine transporters. PubMed. [Link]

  • Szałapska, K., et al. (2024). Novel 1-(1-Arylimiazolin-2-Yl)-3-Arylalkilurea Derivatives with Modulatory Activity on Opioid MOP Receptors. PubMed Central. [Link]

  • Le, T. P., et al. (2021). Identification of a Novel Delta Opioid Receptor Agonist Chemotype with Potential Negative Allosteric Modulator Capabilities. MDPI. [Link]

  • Yoshida, K., et al. (2019). Synthesis and pharmacological characterization of ethylenediamine synthetic opioids in human μ‐opiate receptor 1 (OPRM1) expressing cells. PubMed Central. [Link]

  • Cheng, M. H., & Block, E. (2018). Discovery and Development of Monoamine Transporter Ligands. PubMed Central. [Link]

  • Lewis, J. W., et al. (2025). Structural Determinants of Opioid Activity in Derivatives of 14-Aminomorphinones: Effects of Changes to the Chain Linking of the C 14 -Amino Group to the Aryl Ring. ResearchGate. [Link]

  • Toll, L., & Zaveri, N. T. (2022). The opioid receptor: emergence through millennia of pharmaceutical sciences. PubMed Central. [Link]

  • Kaur, H., et al. (2021). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. ResearchGate. [Link]

  • Reith, M. E. A., et al. (2026). Prolintane analogs as hybrid monoamine transporter ligands: Structural determinants and species differences. ResearchGate. [Link]

  • Andersen, J., et al. (2011). Comparative Modeling of the Human Monoamine Transporters: Similarities in Substrate Binding. PubMed Central. [Link]

  • American Elements. (n.d.). 1-[4-(azepane-1-sulfonyl)phenyl]ethan-1-one. [Link]

  • Yousuf, M. S., et al. (2020). Exploring 1-adamantanamine as an alternative amine moiety for metabolically labile azepane ring in newly synthesized benzo[ d]thiazol-2(3 H)one σ receptor ligands. PubMed. [Link]

  • MolPort. (n.d.). Compound 7-(azepan-1-yl)-N-(4-ethoxyphenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine. [Link]

  • Igarashi, J., et al. (2014). Design, synthesis, and biological activities of 1-aryl-1,4-diazepan-2-one derivatives as novel triple reuptake inhibitors. PubMed. [Link]

  • Mohamed, T. (2025). Novel 1,4-Diazepane Derivatives as Amyloid Beta (Aβ) Aggregation Inhibitors. UWSpace. [Link]

  • Carroll, F. I., et al. (2004). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) Analogues: A Promising Class of Monoamine Uptake Inhibitors. Drugs.ie. [Link]

  • Degorce, F., et al. (2009). HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications. PubMed Central. [Link]

  • BMG LABTECH. (n.d.). HTRF technology on Microplate Readers. [Link]

Sources

Method

Application Note: LC-MS/MS Quantification of (1R)-1-(4-azepan-1-ylphenyl)ethanamine in Plasma

Executive Summary This application note details a robust, sensitive, and high-throughput LC-MS/MS method for the quantification of (1R)-1-(4-azepan-1-ylphenyl)ethanamine in plasma. Given the analyte's structure—containin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, sensitive, and high-throughput LC-MS/MS method for the quantification of (1R)-1-(4-azepan-1-ylphenyl)ethanamine in plasma. Given the analyte's structure—containing both a primary amine (chiral center) and a tertiary cyclic amine (azepane)—it exhibits significant basicity and lipophilicity.

This protocol utilizes Liquid-Liquid Extraction (LLE) at high pH to minimize matrix effects and maximize recovery. Chromatographic separation is achieved using a C18 reversed-phase column with acidic mobile phases to ensure optimal ionization in Positive Electrospray Ionization (ESI+) mode. The method is designed to meet FDA and EMA bioanalytical validation guidelines.

Analyte Physicochemical Profile & Strategy[1][2][3]

Understanding the molecule is the first step to successful method development.

PropertyDescriptionAnalytical Implication
Formula

MW: ~218.34 Da
Core Structure Phenyl ring with Azepane & EthanamineHydrophobic core with two basic sites.
Basicity (pKa) Primary amine (~9.5), Tertiary amine (~10.5)Highly distinct charge states. At pH < 8, it is doubly charged. At pH > 11, it is neutral.
Chirality (1R) enantiomerStandard C18 is sufficient for PK unless in vivo racemization is suspected.
LogP Estimated ~2.5 - 3.0Moderately lipophilic; ideal for Reversed-Phase LC.
Strategic Decision: Why LLE over PPT?

While Protein Precipitation (PPT) is faster, this analyte is a strong base. PPT often leaves residual phospholipids that cause ion suppression, particularly for hydrophobic bases that co-elute with lipids.

  • Chosen Method: LLE at pH 10.

  • Mechanism: By adjusting the plasma pH to ~10 (using Sodium Carbonate), we neutralize both amine groups. The uncharged molecule partitions efficiently into an organic solvent (e.g., MTBE), leaving polar matrix interferences and salts in the aqueous phase.

Method Development Logic (Visualized)

The following diagram outlines the critical decision pathways taken to design this protocol.

MethodLogic Start Analyte: (1R)-1-(4-azepan-1-ylphenyl)ethanamine Prop Properties: 1. Basic (2 Nitrogens) 2. Lipophilic (LogP ~2.8) 3. Chiral (1R) Start->Prop Extr_Dec Extraction Strategy? Prop->Extr_Dec LC_Dec LC Column? Prop->LC_Dec MS_Dec MS Source? Prop->MS_Dec LLE LLE (High pH) Selected Extr_Dec->LLE Cleanest Sample PPT Protein Precip Rejected (Matrix Effect risk) Extr_Dec->PPT Too Dirty C18 C18 (Acidic Mobile Phase) Selected for ESI+ Sensitivity LC_Dec->C18 Robust PK Chiral Chiral Column Only if racemization suspected LC_Dec->Chiral Specialized ESI ESI+ (Positive Mode) Protonated [M+H]+ MS_Dec->ESI Basic Amines

Caption: Decision tree for selecting LLE extraction and C18 chromatography based on analyte basicity and lipophilicity.

Materials and Reagents

  • Analyte Standard: (1R)-1-(4-azepan-1-ylphenyl)ethanamine (>98% purity).

  • Internal Standard (IS): Stable Isotope Labeled (SIL) analog (e.g., d4-analog) is preferred. If unavailable, use a structural analog like Pramipexole or a substituted amphetamine (e.g., Methamphetamine-d5 ) depending on retention time matching.

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, Methyl tert-butyl ether (MTBE).

  • Additives: Formic Acid (FA), Ammonium Formate, Sodium Carbonate (

    
    ).
    

Experimental Protocol

Mass Spectrometry Conditions (Tuning)

Note: Transitions are theoretical based on structure-activity relationships (SAR) of phenethylamines. Optimize via direct infusion.

  • System: Triple Quadrupole MS (e.g., Sciex 6500+ or Waters Xevo TQ-XS).

  • Ionization: ESI Positive (

    
    ).[1]
    
  • Precursor Ion:

    
     m/z.
    

MRM Table:

CompoundPrecursor (m/z)Product (m/z)TypeCollision Energy (V)Origin of Fragment
Analyte 219.2202.2 Quantifier15-20Loss of

(Primary amine)
Analyte 219.2126.1 Qualifier30-40Azepane ring cleavage/Tropylium
IS (e.g., d4) 223.2206.2 Quantifier15-20Loss of

(Isotope labeled)
Chromatographic Conditions[4][5]
  • Column: Waters XBridge BEH C18 XP (2.1 x 50 mm, 2.5 µm) or equivalent.

    • Why: The BEH particle handles high pH if needed, but works excellently at low pH with long life.

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: 2-5 µL.

Gradient Profile:

  • 0.0 - 0.5 min: 5% B (Desalting)

  • 0.5 - 3.0 min: 5% -> 90% B (Linear Gradient)

  • 3.0 - 3.5 min: 90% B (Wash)

  • 3.5 - 3.6 min: 90% -> 5% B (Return to initial)

  • 3.6 - 5.0 min: 5% B (Re-equilibration)

Sample Preparation (LLE Protocol)

This workflow ensures the extraction of the basic drug while leaving behind plasma proteins and phospholipids.

  • Aliquot: Transfer 50 µL of plasma into a 1.5 mL Eppendorf tube or 96-well plate.

  • IS Addition: Add 10 µL of Internal Standard working solution. Vortex gently.

  • Basification: Add 50 µL of 0.1 M Sodium Carbonate (

    
    , pH ~10).
    
    • Critical Step: This drives the analyte to its neutral state (

      
      ), drastically increasing solubility in organic solvent.
      
  • Extraction: Add 600 µL of MTBE (Methyl tert-butyl ether).

  • Mixing: Vortex/Shake vigorously for 10 minutes.

  • Separation: Centrifuge at 4,000 rpm (or 10,000 g for tubes) for 5 minutes at 4°C.

  • Transfer: Transfer 500 µL of the upper organic layer (supernatant) to a clean plate/tube.

    • Caution: Do not disturb the aqueous pellet.

  • Evaporation: Evaporate to dryness under Nitrogen gas at 40°C.

  • Reconstitution: Reconstitute in 100 µL of Mobile Phase (80:20 Water:ACN + 0.1% FA). Vortex well.

Workflow Diagram

ExtractionWorkflow Step1 Plasma Sample (50 µL) Step2 Add IS & Na2CO3 (pH 10) Step1->Step2 Step3 Add MTBE (600 µL) Step2->Step3 Step4 Vortex & Centrifuge (Phase Separation) Step3->Step4 Step5 Transfer Organic Layer Step4->Step5 Step6 Evaporate to Dryness (N2 @ 40°C) Step5->Step6 Step7 Reconstitute (Mobile Phase) Step6->Step7 Step8 LC-MS/MS Analysis Step7->Step8

Caption: Step-by-step Liquid-Liquid Extraction (LLE) workflow for plasma samples.

Validation & Quality Control (Compliance)

To ensure this method meets regulatory standards (FDA/EMA), the following parameters must be validated:

Linearity & Sensitivity[6]
  • Calibration Range: 1.0 ng/mL (LLOQ) to 1000 ng/mL.

  • Curve Fitting: Linear regression (

    
    ) with 
    
    
    
    weighting.
  • Acceptance:

    
    ; Accuracy ±15% (±20% at LLOQ).
    
Matrix Effect & Recovery[4]
  • Matrix Factor (MF): Compare peak response of post-extraction spiked plasma vs. neat solution.

    • Target: MF between 0.85 and 1.15.

  • Recovery: Compare extracted samples vs. post-extraction spiked.

    • Target: >50% (Consistency is more important than total yield).

Stability[6]
  • Freeze-Thaw: 3 cycles at -80°C.

  • Benchtop: 4 hours at room temperature (critical for basic amines which can degrade or adsorb).

  • Autosampler: 24 hours at 10°C.

Expert Troubleshooting Tips

  • Peak Tailing: Basic amines interact with silanols on the column silica.

    • Fix: Increase ionic strength (add 5mM Ammonium Formate) or switch to a "High pH Stable" C18 column and use 0.1% Ammonium Hydroxide in the mobile phase.

  • Carryover: The azepane ring is sticky.

    • Fix: Use a strong needle wash: ACN:IPA:Water:FA (40:40:20:0.5).

  • Chiral Inversion: If the (1R) isomer converts to (1S) in vivo, the achiral C18 method will quantify the sum of both enantiomers.

    • Check: Run a pilot study using a Chiralpak IG-3 or IC-3 column to verify enantiomeric stability in plasma.

References

  • US Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry.[2][3] (2018). Available at: [Link]

  • European Medicines Agency (EMA). Guideline on bioanalytical method validation.[4][5][6][7][8] (2011).[5][6][7][8][9] Available at: [Link]

  • Kole, P. L., et al. "Bioanalytical method development and validation of basic drugs by LC-MS/MS." Journal of Pharmaceutical Analysis, 2011. (General principles for basic amine extraction).
  • Chambers, E., et al. "Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses." Journal of Chromatography B, 2007. (Source for LLE vs PPT decision making).

Sources

Technical Notes & Optimization

Troubleshooting

Stability and degradation of (1R)-1-(4-azepan-1-ylphenyl)ethanamine

Technical Support Center: (1R)-1-(4-azepan-1-ylphenyl)ethanamine Welcome to the dedicated technical support guide for (1R)-1-(4-azepan-1-ylphenyl)ethanamine. This resource is designed for researchers, scientists, and dru...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (1R)-1-(4-azepan-1-ylphenyl)ethanamine

Welcome to the dedicated technical support guide for (1R)-1-(4-azepan-1-ylphenyl)ethanamine. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling, storing, and analyzing this chiral amine. Our goal is to provide you with not just protocols, but the underlying scientific rationale to empower your experimental success. This guide addresses common stability and degradation challenges through practical FAQs and in-depth troubleshooting workflows.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the chemical nature and stability of (1R)-1-(4-azepan-1-ylphenyl)ethanamine.

Q1: What are the primary structural features of (1R)-1-(4-azepan-1-ylphenyl)ethanamine that influence its stability?

A1: The stability of (1R)-1-(4-azepan-1-ylphenyl)ethanamine is dictated by three key structural motifs:

  • A Benzylic Primary Amine: The carbon atom attached to both the phenyl ring and the primary amine (-NH2) is a benzylic position. Benzylic hydrogens are particularly susceptible to oxidative degradation.[1] This process can be initiated by atmospheric oxygen, trace metal ions, or peroxides, potentially leading to the formation of imines and subsequently ketones.[2][3]

  • A Chiral Center: The molecule possesses a stereocenter at the benzylic carbon (C1 of the ethanamine chain). This makes it optically active. Chemical degradation, particularly under harsh pH or thermal conditions, can lead to racemization, resulting in a loss of enantiomeric purity, which is often critical for pharmacological activity.

  • An Aminophenyl Moiety: The presence of an amino group (within the azepane ring) attached to the phenyl ring makes the molecule a potential chromophore. Aromatic amines can be susceptible to photodegradation upon exposure to UV or visible light, often leading to colored degradants.[4][5]

Q2: What are the most likely degradation pathways for this compound?

A2: Based on its structure, the most probable degradation pathways are oxidation, photolysis, and to a lesser extent, hydrolysis.

  • Oxidation: This is the most significant concern. The benzylic amine can oxidize to form an imine, which is then hydrolyzed to the corresponding ketone, 1-(4-azepan-1-ylphenyl)ethan-1-one, and ammonia. This is a common degradation pathway for benzylic amines.[1][2][3]

  • Photodegradation: Exposure to light, particularly in solution, can initiate photo-oxidative processes or other rearrangements involving the aminophenyl group.[4] This is a critical consideration for both sample storage and handling during analysis.

  • Acid/Base-Catalyzed Degradation: Extreme pH conditions can catalyze hydrolysis or promote racemization at the chiral center. While the azepane ring is generally stable, harsh conditions could theoretically promote ring-opening, although this is less common than oxidation.[6][7]

Q3: What are the ideal storage and handling conditions for (1R)-1-(4-azepan-1-ylphenyl)ethanamine?

A3: To ensure the integrity of the compound, stringent storage and handling procedures are necessary. The following table summarizes our recommendations based on the compound's chemical liabilities.

Parameter Condition Rationale
Temperature 2-8°C (Refrigerated)Reduces the rate of all potential chemical degradation reactions, including oxidation.[8]
Atmosphere Inert Gas (Argon or Nitrogen)Minimizes exposure to atmospheric oxygen, thereby preventing oxidative degradation of the benzylic amine.[9]
Light Amber Vial / Protection from LightPrevents photolytic degradation initiated by UV and visible light exposure.[5][10]
Form Solid State (when possible)The solid form is generally more stable than solutions, as mobility and reaction rates are significantly reduced.
pH (Solutions) Near Neutral (pH 6-8)Avoids acid or base-catalyzed hydrolysis and minimizes the risk of racemization.

Q4: Why is it critical to monitor the enantiomeric purity during stability studies?

A4: For chiral molecules in drug development, the biological activity often resides in a single enantiomer (the eutomer), while the other (the distomer) may be inactive or even contribute to off-target effects or toxicity. Therefore, maintaining the enantiomeric excess (ee) is a critical quality attribute. Any degradation process or harsh condition that leads to racemization effectively reduces the concentration of the active principal and increases an impurity (the distomer). Regulatory agencies require the stereochemical stability of a drug substance to be thoroughly evaluated.[11][12]

Section 2: Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during your experiments.

Problem 1: I am observing a progressive loss of the main peak area and the growth of a new, major impurity in my HPLC analysis of a solution stored in a clear vial on the benchtop.

  • Possible Cause: This is a classic signature of combined oxidative and photolytic degradation. The benzylic amine is highly susceptible to oxidation, a process that can be accelerated by light.[1][5]

  • Troubleshooting Steps & Solutions:

    • Confirm the Cause: Prepare a fresh solution of the compound in your mobile phase or a suitable solvent. Divide it into three amber HPLC vials.

      • Vial A (Control): Analyze immediately.

      • Vial B (Oxygen Exclusion): Sparge the solution and headspace with argon or nitrogen, cap tightly, and store at room temperature.

      • Vial C (Light Exclusion): Store in the dark (wrapped in foil) at room temperature without sparging.

    • Analyze: Re-analyze all three vials after 24 hours.

    • Interpret Results:

      • If Vial B shows significantly less degradation than Vial C, oxidation is the primary driver.

      • If Vial C shows significantly less degradation than a sample left in a clear vial, photolysis is a major contributor.

      • If both Vials B and C show improvement, both pathways are occurring.

  • Definitive Solution: Always prepare solutions fresh. For autosampler sequences, use amber vials and consider using a cooled autosampler (4-8°C). If stability issues persist, sparging solvents with an inert gas before use is recommended.

Problem 2: My assay results are inconsistent, and I see several small, new peaks in the chromatogram after stressing the sample with acid or base.

  • Possible Cause: The compound may be susceptible to acid/base-catalyzed degradation. Furthermore, these conditions could be causing racemization, and if you are using a standard achiral HPLC method, the other enantiomer will co-elute with the main peak, masking the degradation until it is significant.

  • Troubleshooting Steps & Solutions:

    • Assess Racemization: Analyze the acid/base stressed samples using a validated chiral HPLC method (see Protocol 3). An increase in the peak corresponding to the (1S)-enantiomer confirms that racemization is occurring.

    • Characterize Degradants: Use HPLC-MS to obtain the mass of the new impurity peaks. An impurity with a mass corresponding to the ketone 1-(4-azepan-1-ylphenyl)ethan-1-one is likely a result of hydrolysis of an intermediate imine.

    • Optimize pH: If working in solution, perform a stability study across a pH range (e.g., pH 3 to 9) to identify the pH of maximum stability. For analytical methods, ensure the mobile phase pH is within this stable range.

Problem 3: The solid material has developed a yellow or brownish tint over time, even when stored in the cold.

  • Possible Cause: This indicates slow, long-term degradation, likely due to low-level oxidation or photolysis from repeated exposure to light and air when opening the container. Small impurities, often highly colored, can make the bulk material appear discolored even at low concentrations.

  • Troubleshooting Steps & Solutions:

    • Re-test Purity: Perform an HPLC purity analysis on the discolored material and compare it to the original certificate of analysis.

    • Improve Storage Protocol: Aliquot the solid material into smaller, single-use vials under an inert atmosphere (e.g., in a glovebox). This minimizes the exposure of the bulk material to air and light each time a sample is taken.

    • Qualify the Material: If the purity is still within specification for your experiment, the material may be usable. However, for sensitive applications, using a fresh, non-discolored lot is strongly advised.

Troubleshooting Workflow for Impurity Investigation

The following diagram outlines a logical workflow for investigating the appearance of unknown peaks in a chromatographic analysis.

G start New Peak Observed in HPLC is_reproducible Is the peak reproducible across multiple injections? start->is_reproducible check_system Check for system peaks: - Blank injection - Mobile phase components is_reproducible->check_system No grows_over_time Does the peak area increase in solution over time? is_reproducible->grows_over_time Yes light_sensitive Is degradation reduced in an amber vial? grows_over_time->light_sensitive Yes characterize Characterize Impurity: - HPLC-MS for mass - Chiral HPLC for racemization grows_over_time->characterize No (Potential process impurity) photolysis Conclusion: Photolytic Degradation light_sensitive->photolysis Yes oxygen_sensitive Is degradation reduced with inert gas sparging? light_sensitive->oxygen_sensitive No photolysis->characterize oxidation Conclusion: Oxidative Degradation oxygen_sensitive->oxidation Yes ph_dependent Does degradation depend on mobile phase pH? oxygen_sensitive->ph_dependent No oxidation->characterize hydrolysis Conclusion: Acid/Base-Catalyzed Degradation ph_dependent->hydrolysis Yes ph_dependent->characterize No hydrolysis->characterize

Caption: Troubleshooting workflow for impurity identification.

Section 3: Key Experimental Protocols

These protocols provide detailed, self-validating methodologies for assessing the stability of (1R)-1-(4-azepan-1-ylphenyl)ethanamine.

Protocol 1: Comprehensive Forced Degradation (Stress Testing) Study

This protocol is designed to intentionally degrade the sample to identify potential degradation products and establish a stability-indicating analytical method, in line with ICH guidelines.[13][14][15]

Objective: To generate degradation products under various stress conditions (hydrolytic, oxidative, thermal, photolytic) and ensure the primary analytical method can separate them from the parent compound. A target degradation of 5-20% is ideal.[15][16]

Materials:

  • (1R)-1-(4-azepan-1-ylphenyl)ethanamine

  • HPLC-grade Acetonitrile and Water

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • Calibrated oven, photostability chamber (ICH Q1B compliant)[10]

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the compound at ~1 mg/mL in a 50:50 acetonitrile:water mixture.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at 60°C. Withdraw aliquots at 2, 4, 8, and 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C. Withdraw aliquots at 2, 4, 8, and 24 hours. Neutralize with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light. Withdraw aliquots at 2, 4, 8, and 24 hours.

  • Thermal Degradation: Transfer the solid compound to a glass vial and place it in an oven at 80°C for 48 hours. Also, place a capped vial of the stock solution at 60°C. Sample the solution at the same time points as hydrolysis.

  • Photolytic Degradation: Expose the solid compound and the stock solution to light in a photostability chamber providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[10] A control sample should be wrapped in aluminum foil to exclude light.

  • Analysis: Analyze all samples by a stability-indicating HPLC method (see Protocol 2). Calculate the percentage of degradation and assess peak purity of the parent peak.

Experimental Workflow for Forced Degradation Study

G cluster_prep 1. Preparation cluster_stress 2. Stress Conditions cluster_sampling 3. Sampling & Quenching cluster_analysis 4. Analysis cluster_data 5. Data Interpretation prep_stock Prepare 1 mg/mL Stock Solution acid Acidic 0.1 M HCl, 60°C prep_stock->acid base Basic 0.1 M NaOH, 60°C prep_stock->base oxidation Oxidative 3% H2O2, RT prep_stock->oxidation thermal Thermal Solid & Solution, 80°C/60°C prep_stock->thermal photo Photolytic ICH Q1B Chamber prep_stock->photo sample Sample at t=0, 2, 4, 8, 24h acid->sample base->sample oxidation->sample thermal->sample photo->sample quench Neutralize Acid/Base Samples sample->quench hplc Analyze via Stability- Indicating HPLC-UV/PDA quench->hplc ms Identify Degradants with HPLC-MS hplc->ms interpret Calculate % Degradation Assess Peak Purity Propose Pathways ms->interpret

Caption: High-level workflow for a forced degradation study.

Protocol 2: Development of a Stability-Indicating HPLC-UV Method

Objective: To establish an HPLC method capable of separating the parent compound from all potential process impurities and degradation products generated during stress testing.

Instrumentation & Columns:

  • HPLC with UV/Photodiode Array (PDA) Detector.

  • Recommended Column: C18 stationary phase (e.g., Inertsil ODS-3, 4.6 x 150 mm, 5 µm).

Method Parameters (Starting Point):

  • Mobile Phase A: 0.1% Orthophosphoric Acid in Water (pH adjusted to ~3.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 30% B

    • 5-15 min: 30% to 80% B

    • 15-17 min: 80% B

    • 17-20 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 220 nm (or optimal wavelength determined by PDA).

  • Injection Volume: 10 µL.

Validation Procedure:

  • Specificity: Inject the blank, the parent compound, and all stressed samples from Protocol 1. The method is specific if all degradation products are resolved from the parent peak with a resolution >1.5. Use PDA to assess peak purity.

  • Linearity, Accuracy, Precision: Perform these standard validation experiments as per ICH Q2(R1) guidelines.

Protocol 3: Chiral HPLC Method for Monitoring Enantiomeric Purity

Objective: To quantify the enantiomeric excess (ee) of (1R)-1-(4-azepan-1-ylphenyl)ethanamine and detect potential racemization.

Instrumentation & Columns:

  • HPLC with UV/PDA Detector.

  • Recommended Column: Chiral stationary phase (CSP) based on immobilized amylose or cellulose (e.g., Chiralpak IA, IB, or IC).

Method Parameters (Starting Point - requires screening):

  • Mobile Phase: A mixture of n-Hexane and a polar modifier like Isopropanol (IPA) or Ethanol, often with a small amount of an amine additive like Diethylamine (DEA) to improve peak shape. A typical starting point is 80:20 Hexane:IPA + 0.1% DEA.

  • Mode: Isocratic.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection Wavelength: 220 nm.

Validation Procedure:

  • Resolution: The primary validation parameter is achieving baseline resolution (Rₛ > 1.5) between the (1R) and (1S) enantiomers. A racemic standard is required for this.

  • Quantitation: Validate the method for the quantitation of the minor enantiomer in the presence of the major one.

Section 4: Data Summaries & Degradation Profile

Potential Degradation Pathways

The diagram below illustrates the most probable degradation pathways for (1R)-1-(4-azepan-1-ylphenyl)ethanamine based on its chemical structure and principles of organic chemistry.

G parent (1R)-1-(4-azepan-1-ylphenyl)ethanamine (Parent Compound) imine Benzylic Imine (Intermediate) parent->imine Oxidation [O2, H2O2] racemate (1S)-1-(4-azepan-1-ylphenyl)ethanamine (Racemization Product) parent->racemate Racemization [Acid/Base/Heat] photo_oxidized Colored Oligomers / Ring-Oxidized Products (Photodegradants) parent->photo_oxidized Photolysis [UV/Vis Light] ketone 1-(4-azepan-1-ylphenyl)ethan-1-one (Oxidative Degradant) imine->ketone Hydrolysis [H2O]

Caption: Potential degradation pathways of the target compound.

Table of Potential Degradants and Analytical Signatures
Degradant Name Formation Condition Expected Chromatographic Behavior (RP-HPLC) Identification Method
1-(4-azepan-1-ylphenyl)ethan-1-oneOxidation (O₂, H₂O₂)Likely less polar (longer retention time) than the parent amine.HPLC-MS (Mass confirmation), NMR
(1S)-EnantiomerAcid/Base, Thermal StressCo-elutes with parent on achiral column; separates on chiral column.Chiral HPLC
Colored OligomersPhotolysisMay appear as multiple small, broad peaks or baseline noise.UV-Vis Spectroscopy (color), HPLC-MS

Section 5: References

  • Benzylic Oxidations and Reductions. (2015). Chemistry LibreTexts. [Link]

  • Oxidation and Deprotection of Primary Benzyl Amines by Visible Light Flavin Photocatalysis. (2025). ResearchGate. [Link]

  • Synthesis of Substituted Oxo-Azepines by Regio- and Diastereoselective Hydroxylation. (n.d.). PMC - NIH. [Link]

  • Photochemical Generation and Characterization of C-Aminophenyl-Nitrilimines. (2024). MDPI. [Link]

  • Metal-Free Solvent Promoted Oxidation of Benzylic Secondary Amines to Nitrones with H2O2. (2021). ACS Publications. [Link]

  • Selective Oxidative Cleavage of Benzyl C–N Bond under Metal-Free Electrochemical Conditions. (2024). MDPI. [Link]

  • Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications. (n.d.). PMC. [Link]

  • An efficient and practical aerobic oxidation of benzylic methylenes by recyclable N-hydroxyimide. (2021). RSC Publishing. [Link]

  • Structure-based optimization of novel azepane derivatives as PKB inhibitors. (2004). PubMed. [Link]

  • Forced Degradation Studies. (2016). MedCrave online. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (2020). BioProcess International. [Link]

  • Forced Degradation Studies. (2016). SciSpace. [Link]

  • In situ approach for testing the enantiopurity of chiral amines and amino alcohols by 1H NMR. (2013). ResearchGate. [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026). ResolveMass. [Link]

  • Forced Degradation Studies for Stability. (n.d.). Nelson Labs. [Link]

  • Adsorption and Photocatalytic Properties of Tris(4-aminophenyl)amine-based Polyimide/Graphitic Carbon Nitride Composites for Organic Dye Removal. (2024). ACS Applied Polymer Materials. [Link]

  • High-throughput screening of α-chiral-primary amines to determine yield and enantiomeric excess. (n.d.). PMC. [Link]

  • A Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. (2020). ResearchGate. [Link]

  • SEVEN AND LARGE MEMBERED HETEROCYCLES. (n.d.). eGyanKosh. [Link]

  • Azepines and Their Fused-Ring Derivatives. (n.d.). ResearchGate. [Link]

  • Photostability and Photostabilization of Drugs and Drug Products. (n.d.). SciSpace. [Link]

  • Drug degradation pathways. (n.d.). Pharmacy 180. [Link]

  • (R)-1-(4-Phenyl-1H-imidazol-2-yl)ethanamine. (n.d.). PubChem. [Link]

  • Thermal Stability of New Polyamide Containing 1-Phenethyl-4-Piperidone Moiety in the Main Chain. (n.d.). Journal of Al-Nahrain University. [Link]

  • Chiral Amine Ee Determination Using Self-Assembled Octahedral Fe(II)-Imine Complexes. (n.d.). University of South Carolina. [Link]

  • An Overview on Total Analytical Methods for the Detection of 1,4-Benzodiazepines. (2025). ResearchGate. [Link]

  • Q1B Photostability Testing of New Active Substances and Medicinal Products. (n.d.). ICH. [Link]

  • Detection of enantiomers of chiral primary amines by 1H NMR analysis via enamine formation with an enantiopure γ. (n.d.). ScienceDirect. [Link]

  • A Facile CD Protocol for Rapid Determination of Enantiomeric Excess and Concentration of Chiral Primary Amines. (n.d.). PMC. [Link]

  • A review on the degradation of acetaminophen by advanced oxidation process: pathway, by-products, biotoxicity, and density functional theory calculation. (2022). PMC. [Link]

  • RP-HPLC Single Advance Method with Validation Studies for Imipramine Hydrochloride and its Intermediates. (2024). ResearchGate. [Link]

  • The Analytical Methods of Drug Analysis. (n.d.). Academia.edu. [Link]

  • 1-Azepan-1-Yl-2-Phenyl-2-(4-Thioxo-1,4-Dihydro-Pyrazolo(3,4-D)Pyrimidin-5-Yl)Ethanone Adduct. (n.d.). PubChem. [Link]

  • Degradation Pathway. (2017). ResearchGate. [Link]

  • New methods for the synthesis of naphthyl amines; application to the synthesis of dihydrosanguinarine, sanguinarine, oxysanguin. (n.d.). Rsc.org. [Link]

  • Discovery of the 1-naphthylamine biodegradation pathway reveals a broad-substrate-spectrum enzyme catalyzing 1-naphthylamine glutamylation. (2024). eLife. [Link]

  • Thermal Stability Study of 4-(1-Adamantyl)phenol. (2025). ResearchGate. [Link]

Sources

Optimization

Common side products in the synthesis of (1R)-1-(4-azepan-1-ylphenyl)ethanamine

Topic: Troubleshooting Common Side Products & Impurities Ticket Status: OPEN Support Level: Tier 3 (Senior Application Scientist)[1] Introduction: The Synthetic Landscape Welcome to the technical support hub for (1R)-1-(...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Common Side Products & Impurities Ticket Status: OPEN Support Level: Tier 3 (Senior Application Scientist)[1]

Introduction: The Synthetic Landscape

Welcome to the technical support hub for (1R)-1-(4-azepan-1-ylphenyl)ethanamine . This chiral benzylic amine is a challenging intermediate, often serving as a pharmacophore in CNS-active agents or H3 receptor antagonists.[1][2][3]

The presence of the para-azepan-1-yl group (a 7-membered nitrogen heterocycle) creates a strong electron-donating effect (+M effect).[2][3] This significantly reduces the electrophilicity of the benzylic ketone precursor, leading to sluggish imine formation and specific impurity profiles distinct from simple acetophenones.[1]

This guide addresses the three most critical impurity classes encountered in the two dominant synthetic routes: Biocatalytic Transamination and Ellman’s Sulfinamide Auxiliary .

Module 1: The "Wrong" Enantiomer ((1S)-Isomer)

User Issue:

"I am observing 2–5% of the (1S)-enantiomer despite using an (R)-selective ω-transaminase (ATA) or (R)-sulfinamide."

Root Cause Analysis

The electron-rich nature of the azepane ring stabilizes the ketone ground state, but it also stabilizes the E/Z imine intermediates.

  • Biocatalytic Route: If the enzyme pocket is not perfectly sterically matched to the bulky azepane tail, the substrate may bind in a "flipped" orientation, allowing hydride transfer to the wrong face.[1]

  • Ellman Route: The diastereoselectivity relies on the formation of the (E)-imine. The azepane group can push the equilibrium toward the (Z)-imine isomer due to steric clash, which upon reduction yields the (1S)-amine.

Troubleshooting Protocol: Chiral Resolution

If upstream optimization fails, a downstream chemical resolution is the standard industry fix.[1]

Protocol: Tartaric Acid Resolution

  • Dissolution: Dissolve crude amine (1.0 eq) in Methanol (5 vol) .

  • Acid Addition: Add D-()-Tartaric acid (1.05 eq) dissolved in warm methanol.

    • Note: Use D-tartaric acid for (1R)-amines (empirical rule for benzylic amines).[2][3]

  • Crystallization: Heat to reflux (65°C) for 30 mins, then cool slowly to 0°C over 4 hours.

  • Filtration: Collect the salt. The (1R)-amine/D-tartrate salt crystallizes; the (1S) stays in the mother liquor.[2][3]

  • Freebasing: Treat the solid with 2N NaOH and extract with MTBE to recover the enantiopure (1R)-amine (>99% ee).[1]

Module 2: The Persistent Alcohol Impurity

User Issue:

"HPLC shows a persistent peak at RRT 0.95 (M+1 = 220.3). It tracks with the starting ketone."

Identification
  • Impurity: 1-(4-azepan-1-ylphenyl)ethanol.[2][3][4]

  • Origin: Competitive reduction of the ketone carbonyl before amination.

Mechanism & Fixes
Synthetic RouteCause of Alcohol FormationTechnical Fix
Biocatalysis (ATA) Contamination by endogenous Ketoreductases (KREDs) in the cell lysate or whole-cell catalyst.[2][3] KREDs reduce ketones to alcohols using NADH/NADPH.[1][3]Add Isopropylamine (1M): This acts as the amine donor and inhibits KRED activity.[1] Alternatively, switch to purified enzyme preparations rather than whole cells.[1]
Ellman Auxiliary Non-selective reduction of unreacted ketone by NaBH₄ . If imine formation is incomplete (due to the electron-rich ring), borohydride reduces the remaining ketone.[1]Use Ti(OiPr)₄ (2.0 eq): Ensure complete dehydration during imine formation.[1] Do not proceed to reduction until TLC/HPLC shows <1% ketone.[3]

Module 3: Oxidative Impurities (N-Oxides & Dimers)

User Issue:

"My product turns yellow/brown upon storage, and LCMS shows a mass of M+16 or M+30."

Root Cause Analysis

The azepane nitrogen is a tertiary amine and is susceptible to oxidation, especially in the presence of trace metals or peroxides in solvents.[1]

  • Azepane N-Oxide (M+16): Formed by atmospheric oxygen or peroxides in ethers (THF/MTBE).[1][2][3]

  • Oxidative Dimer: Radical coupling of the electron-rich phenyl ring (less common but possible under harsh conditions).[3]

Visualization: Impurity Genealogy

ImpurityPathways Ketone Starting Ketone (1-(4-azepan-1-ylphenyl)ethanone) Imine Chiral Imine Intermediate Ketone->Imine + Amine Source (Slow Step) Alcohol Impurity A: Alcohol (Side Reduction) Ketone->Alcohol KRED or NaBH4 (Competitive Red.) Target Target (1R)-Amine Imine->Target Asym. Reduction WrongEnant Impurity B: (1S)-Amine (Stereo-mismatch) Imine->WrongEnant (Z)-Imine Red. NOxide Impurity C: N-Oxide (Oxidation) Target->NOxide O2 / Peroxides

Figure 1: Genealogy of impurities in the synthesis of (1R)-1-(4-azepan-1-ylphenyl)ethanamine. The red dashed lines indicate failure modes.

Module 4: Experimental Protocol (Ellman Route Optimization)

This protocol is optimized to minimize the "Ketone" and "Alcohol" impurities caused by the electron-rich azepane ring.

Step 1: Condensation (Imine Formation) [1][5]

  • Reagents: Ketone (1.0 eq), (R)-t-Butanesulfinamide (1.2 eq), Ti(OEt)₄ (2.5 eq) .[1][3]

    • Expert Tip: Use Titanium Ethoxide instead of Isopropoxide. The smaller ethoxide ligand reduces steric bulk, accelerating the reaction with the sluggish azepane-substituted ketone [1].

  • Conditions: Reflux in THF (dry) for 24 hours.

  • Checkpoint: Do not proceed until Ketone < 1% by HPLC.

Step 2: Diastereoselective Reduction

  • Reagents: L-Selectride (Lithium tri-sec-butylborohydride) at -78°C.[2][3]

    • Why? NaBH₄ is too small and non-selective.[1] L-Selectride is bulky and enhances the facial selectivity required for the (1R)-configuration [2].[2][3]

  • Quench: Quench with saturated NH₄Cl before warming to room temperature to prevent side-reactions.[2][3]

Step 3: Hydrolysis

  • Reagents: 4M HCl in Dioxane/MeOH (1:1).

  • Purification: After basification, wash the organic layer with 5% NaHSO₃ (Sodium Bisulfite) to remove any oxidative impurities (N-oxides) formed during workup.[1]

References

  • Ellman, J. A., et al. (1999).[1][6] "Asymmetric Synthesis of Chiral Amines by Highly Diastereoselective 1,2-Additions of Organometallic Reagents to N-tert-Butanesulfinyl Imines." Tetrahedron, 55(29), 8883–8904. [1]

  • Shin, J. S., & Kim, B. G. (1999).[1] "Asymmetric synthesis of chiral amines with omega-transaminase." Biotechnology and Bioengineering, 65(2), 206–211.[1]

  • BenchChem Technical Data. (2025). "General Protocols for Azepane-substituted Benzylic Amines."

  • Mathew, S. P., et al. (2018).[1] "Recent Advances in ω-Transaminase-Mediated Biocatalysis for the Enantioselective Synthesis of Chiral Amines." Catalysts, 8(7), 254.[1][7]

Sources

Troubleshooting

Troubleshooting poor enantioselectivity in chiral amine synthesis

Topic: Troubleshooting Poor Enantioselectivity (ee) Operator: Senior Application Scientist (Biocatalysis & Chemocatalysis Division) Welcome to the Technical Support Center You are likely here because your chiral amine sy...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Poor Enantioselectivity (ee) Operator: Senior Application Scientist (Biocatalysis & Chemocatalysis Division)

Welcome to the Technical Support Center

You are likely here because your chiral amine synthesis—whether via biocatalysis, metal hydrogenation, or auxiliary methods—has yielded sub-optimal enantiomeric excess (ee < 90%).

In chiral amine synthesis, "poor ee" is rarely just a catalyst failure; it is usually a system failure involving thermodynamic equilibrium, background reactions, or analytical artifacts.

Select your workflow below to access the specific troubleshooting module.

Quick Triage: Which method are you using?
  • Method A: Biocatalytic Transamination (Transaminases/ATAs)

    
    Go to Module 1
    
  • Method B: Asymmetric Hydrogenation (Ir/Rh/Pd Catalysis)

    
    Go to Module 2
    
  • Method C: Chiral Auxiliaries (Ellman Sulfinamides)

    
    Go to Module 3
    

Module 1: Biocatalytic Transamination

Common Symptom: Moderate ee (70–90%) or stalled conversion with eroding ee over time.

The Root Cause: Thermodynamics vs. Kinetics

Unlike irreversible metal reductions, transaminases (ATAs) operate under strict thermodynamic equilibrium (


 for alanine donors). If the equilibrium is not displaced, the reverse reaction (converting your chiral amine back to ketone) allows the enzyme to process the "wrong" enantiomer eventually, eroding ee.
Diagnostic Workflow

Transaminase_Troubleshooting Start Issue: Low ee in ATA Reaction Check_Donor Which Amine Donor? Start->Check_Donor IPA Isopropylamine (IPA) Check_Donor->IPA Ala Alanine (with LDH/GDH) Check_Donor->Ala IPA_Issue Check: Acetone Removal IPA->IPA_Issue Ala_Issue Check: Enzyme Stereoselectivity Ala->Ala_Issue Sol1 Solution: Apply Vacuum/N2 Sweep (Remove Acetone) IPA_Issue->Sol1 Equilibrium Limitation Sol2 Solution: Screen Strict (S) or (R) Selective ATAs (Prevent Reverse Recog.) Ala_Issue->Sol2 Kinetic Mismatch

Caption: Decision tree for diagnosing low enantioselectivity in transaminase reactions based on donor system.

Troubleshooting Protocol: Equilibrium Displacement

If you are using Alanine as a donor without a removal system, you are limited by thermodynamics. You must drive the reaction forward.

Comparison of Displacement Strategies:

StrategyMechanismProsCons
IPA (Isopropylamine) Uses excess IPA; Acetone product is volatile.Cheap, simple.Acetone inhibits ATAs; requires high donor equivalents (20–50 eq).
LDH/GDH Cascade Pyruvate (coproduct) is reduced to Lactate by LDH.Irreversible; low donor load needed.Requires expensive co-enzymes (NADH/LDH); pH control critical.
Smart Donors Diamines cyclize spontaneously upon transamination.Thermodynamically favored.Synthesis of donor is complex; atom economy is poor.

Standard Operating Procedure (SOP): LDH-Coupled System Use this when IPA inhibition causes low conversion or poor ee due to reversibility.

  • Substrate Prep: Dissolve Ketone (50 mM) in Phosphate Buffer (100 mM, pH 7.5).

  • Cofactor Mix: Add PLP (1 mM) and NAD+ (1 mM).

  • Donor System: Add L-Alanine (5 equiv, 250 mM).

  • Recycle System: Add Lactate Dehydrogenase (LDH, 50 U) and Glucose Dehydrogenase (GDH, 50 U) + Glucose (2 equiv).

    • Mechanism:[1][2][3][4][5] ATA converts Alanine

      
       Pyruvate. LDH converts Pyruvate 
      
      
      
      Lactate (consuming NADH). GDH recycles NAD+
      
      
      NADH.
  • Initiation: Add ATA (10–50 mg lyophilized powder). Incubate at 30°C.

  • Checkpoint: Monitor pH. The production of Gluconic acid (from GDH) will drop pH. Maintain pH > 7.0 using an auto-titrator or strong buffer, otherwise ATA activity/selectivity drops [1].

Module 2: Asymmetric Hydrogenation (AH)

Common Symptom: Racemic background (0–20% ee) or moderate ee (50–80%) despite using a "high-performance" chiral ligand.

The Root Cause: The "Background" Race

In metal-catalyzed AH (especially Iridium or Rhodium), the imine substrate is unstable. It can undergo non-selective reduction via:

  • Heterogeneous catalysis: Trace metal colloids (black particles) form and act as non-chiral hydrogenation catalysts.

  • Imine Instability: Hydrolysis back to ketone, followed by non-selective reductive amination if amine is present.

  • Ligand Mismatch: The "Ionic Pathway" (outer sphere) requires specific H-bonding.

Mechanism Visualization: The Competitive Pathways

AH_Mechanism cluster_Good Desired Pathway (Chiral) cluster_Bad Background Pathway (Racemic) Substrate Prochiral Imine Complex Ir-Ligand Complex (Outer Sphere) Substrate->Complex Fast Colloid Metal Colloids (Trace Decomposition) Substrate->Colloid Slow (but racemic) Hydrolysis Hydrolysis -> Non-selective Reductive Amination Substrate->Hydrolysis Moisture/Acid Product_Chiral Product_Chiral Complex->Product_Chiral High ee Product_Rac Product_Rac Colloid->Product_Rac 0% ee Hydrolysis->Product_Rac 0% ee

Caption: Competition between the ligand-controlled enantioselective pathway and non-selective background reactions.

FAQ: Troubleshooting AH

Q: My acyclic imine gives <50% ee. Why? A: Acyclic imines exist as E/Z isomer mixtures. Many catalysts only reduce one isomer selectively.

  • Fix: Add a Chiral Phosphoric Acid (CPA) co-catalyst (1–5 mol%). This creates a chiral ion pair with the iminium intermediate, overriding the poor substrate control. This is known as "Chiral Counteranion-Aided Asymmetric Hydrogenation" [2].

Q: The reaction solution turned black/grey. A: Your catalyst decomposed into metal colloids (heterogeneous Pd/Ir/Rh). These are active but non-selective.

  • Fix: Add mercury (Hg) drop test (laboratory scale only) to confirm. If activity stops, it was colloidal. To prevent this in synthesis, increase ligand:metal ratio or lower temperature to stabilize the complex.

Q: I see ketone in the crude NMR. A: Your imine hydrolyzed. The subsequent recombination is a non-selective reductive amination.

  • Fix: Add molecular sieves (4Å) or use anhydrous solvents (TFE - Trifluoroethanol is excellent for stabilizing imines and boosting reaction rates via H-bonding) [3].

Module 3: Chiral Auxiliaries (Ellman Chemistry)

Common Symptom: High diastereoselectivity (dr) in the intermediate, but low ee in the final amine after cleavage.

The Root Cause: Cleavage-Induced Racemization

The tert-butanesulfinyl group is robust, but the cleavage step (removing the auxiliary) is the danger zone. Standard HCl cleavage can cause the sulfur center to attack the amine, or acid-catalyzed epimerization at the


-carbon if the group is benzylic.
Protocol: Racemization-Free Cleavage

Do not default to 4M HCl in Dioxane if you suspect racemization.

ConditionRisk LevelBest For
HCl / MeOH HighSimple alkyl amines (stable).
HCl / Dioxane (Dry) MediumSubstrates sensitive to methyl ester formation.
HBF4 / MeOH LowRecommended. Non-nucleophilic counterion prevents side reactions.

Step-by-Step Recovery Protocol:

  • Dissolution: Dissolve sulfinamide intermediate in MeOH (0.1 M).

  • Acid Addition: Add HBF4 (tetrafluoroboric acid) or excess HCl in dry ether at 0°C.

    • Critical: Avoid water. Water promotes hydrolysis of the imine byproduct which can re-condense.

  • Scavenging: If the auxiliary by-product (sulfinate ester) reacts with your amine, add a scavenger like 1,3-dimethoxybenzene or perform the cleavage in the presence of a polymer-supported aldehyde to trap the released sulfinyl fragment [4].

Module 4: Analytics (The "Truth" Check)

Issue: You might have high ee, but your assay is lying.

Warning: Kinetic Resolution during Derivatization If you use Mosher's acid chloride (or similar chiral derivatizing agents) to measure ee via NMR or achiral HPLC:

  • The Risk: The derivatizing agent reacts faster with one enantiomer of your amine than the other. If you stop the reaction before 100% conversion, the ratio of diastereomers you measure reflects the rate of derivatization, not the starting ee.

  • Solution: Always ensure >99% conversion of the amine during derivatization, or use Direct Chiral HPLC (Columns: Chiralpak IG, IC, or AD-H) which does not require chemical modification.

References

  • Biocatalytic Equilibrium: Slabu, I. et al. "The thermodynamic landscape of amine transaminase-catalyzed reactions." ChemCatChem (2017).

  • Chiral Counteranions: Li, C. et al. "Chiral Counteranion-Aided Asymmetric Hydrogenation of Acyclic Imines." J. Am. Chem. Soc. (2009).[6][7]

  • TFE Solvent Effect: Zhang, X. et al. "Highly Enantioselective Pd-Catalyzed Asymmetric Hydrogenation of Activated Imines."[8] Angew. Chem. Int. Ed. (2006).

  • Ellman Cleavage: Robak, M. T. et al. "Synthesis and Applications of tert-Butanesulfinamide."[7] Chem. Rev.[7] (2010).[7]

Sources

Optimization

Technical Support Center: Minimizing Epimerization of (1R)-1-(4-azepan-1-ylphenyl)ethanamine

This guide serves as a specialized technical support resource for researchers working with (1R)-1-(4-azepan-1-ylphenyl)ethanamine .[1] It addresses the specific challenge of minimizing epimerization (racemization) inhere...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for researchers working with (1R)-1-(4-azepan-1-ylphenyl)ethanamine .[1] It addresses the specific challenge of minimizing epimerization (racemization) inherent to electron-rich benzylic amines.

Current Status: Operational Role: Senior Application Scientist Topic: Chiral Stability & Handling Protocols[1]

Mechanistic Insight: Why Does Epimerization Occur?

To prevent epimerization, you must first understand the molecular vulnerabilities of your compound. (1R)-1-(4-azepan-1-ylphenyl)ethanamine is not just a simple amine; it is a highly electron-rich benzylic amine .

The Structural Risk Factor

The 4-azepan-1-yl group is a potent electron-donating group (EDG).[1] Through resonance, it donates electron density into the phenyl ring, which can be transmitted to the benzylic position (the chiral center).

  • Carbocation Stabilization (SN1 Pathway): Under acidic conditions or high heat, the C–N bond can weaken. The EDG stabilizes the resulting benzylic carbocation (via a quinoid-like resonance structure), lowering the energy barrier for bond dissociation/re-association. Once the carbocation forms, chirality is lost.

  • Radical Susceptibility: Electron-rich benzylic C–H bonds are susceptible to Hydrogen Atom Transfer (HAT) by radicals (e.g., from peroxides in solvents or atmospheric oxygen), leading to a planar radical intermediate and subsequent racemization.

  • Oxidative Dehydrogenation: The free base is prone to air oxidation, forming an imine intermediate (

    
    ), which destroys the chiral center.
    
Visualizing the Threat

The following diagram illustrates the pathways leading to racemization.

RacemizationPathways cluster_EDG Catalyst: 4-Azepan-1-yl Group Target (1R)-Amine (Chiral Center) Cation Benzylic Carbocation (Planar/Achiral) Target->Cation Acid/Heat (SN1-like) Radical Benzylic Radical (Planar/Achiral) Target->Radical ROS/Peroxides (HAT) Imine Imine Intermediate (Achiral) Target->Imine Oxidation (-2H) Racemic Racemic Mixture (1R + 1S) Cation->Racemic Re-attack Radical->Racemic H-abstraction Imine->Racemic Reduction/Hydrolysis

Caption: Figure 1. Mechanistic pathways for the racemization of electron-rich benzylic amines. The 4-azepan-1-yl group stabilizes the planar intermediates (cation/radical), facilitating chiral erosion.

Troubleshooting Guide: Operational Protocols

This section addresses specific issues encountered during synthesis, purification, and storage.

Scenario A: "My ee% drops significantly during rotary evaporation."

Diagnosis: Thermal stress combined with concentration effects. As the solvent removes, the concentration of the free amine increases, promoting intermolecular reactions or auto-oxidation. Solution:

  • Temperature Limit: Never exceed 35°C bath temperature.

  • Vacuum Control: Use high vacuum to minimize residence time.

  • Salt Formation (The Fix): Do not concentrate the free base to dryness if possible. Instead, add a stoichiometric amount of acid (e.g., HCl in dioxane or tartaric acid) directly to the organic layer before final concentration. The salt form is configurationally rigid.

Scenario B: "I see a new impurity peak (+14 mass or +2 mass) and lower optical rotation."

Diagnosis:

  • +14 mass: Formation of a Schiff base with formaldehyde (often a contaminant in PEG or methanol) or acetone (+40 mass).

  • -2 mass: Oxidation to the imine (

    
    ).
    Solution: 
    
  • Solvent Purity: Use only HPLC-grade, peroxide-free solvents . Avoid ethers (THF, Et2O) unless freshly distilled/inhibitor-free, as peroxides initiate radical racemization.

  • Inert Atmosphere: Perform all free-base handling under Argon/Nitrogen.

Scenario C: "The enantiomers are merging during HPLC analysis."

Diagnosis: On-column racemization due to inappropriate mobile phase additives. Solution:

  • Avoid Strong Bases: While DEA (diethylamine) is common, high concentrations can deprotonate the ammonium species in equilibrium. Use 0.1% TFA (Trifluoroacetic acid) to ensure the amine remains protonated (and thus chirally stable) during the run, provided the column is acid-stable (e.g., immobilized polysaccharide phases).

Critical Control Points & Self-Validating Protocols

To ensure scientific integrity, every batch must undergo a "Self-Validating" workflow.

Protocol 1: The "Immediate Salt" Stabilization

Why: The free base is the "danger zone." The salt lattice prevents rotation and oxidation.

  • Extraction: Perform workup of the reaction mixture using degassed EtOAc or DCM.

  • Drying: Dry over anhydrous Na₂SO₄ (avoid MgSO₄ if it's slightly acidic/active for sensitive substrates, though usually fine; Na₂SO₄ is gentler).

  • Filtration: Filter quickly under inert gas.

  • Salting Out:

    • Cool the filtrate to 0°C.

    • Add 1.05 equivalents of 4M HCl in Dioxane (or a solution of L-Tartaric acid in EtOH for resolution/stabilization).

    • Validation: A precipitate should form immediately. Filter and wash with cold ether.

    • Checkpoint: Analyze the solid. Salts of benzylic amines are typically stable for years.

Protocol 2: Solvent Compatibility Matrix

Use this table to select solvents that minimize racemization risks.[1]

Solvent ClassRecommended?Risk FactorMitigation
Chlorinated (DCM, CHCl3) Yes Acidic impurities (HCl) in CHCl3Pass through basic alumina or use amylene-stabilized.[1]
Ethers (THF, MTBE) ⚠️ Caution Peroxides (Radical initiators)Test for peroxides; use BHT-inhibited or fresh anhydrous.[1]
Alcohols (MeOH, EtOH) Yes Aldehyde contaminantsUse HPLC grade. Avoid heating >40°C.
Ketones (Acetone) NO Schiff base formationStrictly prohibited for free amines.[1]
Water ⚠️ Caution pH dependentKeep pH < 7 (protonated) or > 12 (free base, handle fast).

Analytical Methodology: Chiral Purity Determination

Do not rely on optical rotation alone; it is easily skewed by impurities. Use Chiral HPLC or SFC.

Recommended Method (SFC):

  • Column: Chiralpak IB or IC (Immobilized phases are more robust).

  • Mobile Phase: CO₂ / Methanol (80:20) with 0.2% Isopropylamine (IPA) or 0.1% TFA + 0.1% DEA .

    • Note: For this specific amine, the basic additive (IPA) improves peak shape by suppressing silanol interactions, but keep the run time short.

  • Detection: UV at 254 nm (Strong absorption due to phenyl-azepane conjugation).

  • Temperature: 35°C.

Self-Validation Step: Inject the racemate first to establish separation.[1] If the (1R)-sample shows a small shoulder at the (1S)-retention time, quantify the Area%.

  • Acceptance Criteria: >98% ee for pharmaceutical intermediates.

Frequently Asked Questions (FAQ)

Q: Can I store the free base in the freezer? A: It is risky. Even at -20°C, slow oxidation can occur if the vial headspace contains air. Always convert to the Hydrochloride or Tartrate salt for long-term storage. If you must store the free base, store it as a solution in degassed benzene or toluene (if compatible) under Argon, or neat under Argon, but salt is vastly superior.

Q: I used a transaminase enzyme for synthesis, but the ee is low. Why? A: Transaminases are reversible. If the equilibrium is not driven to completion (e.g., by removing the coproduct), the enzyme can catalyze the reverse reaction, effectively racemizing the product.

  • Fix: Use an amine donor that produces a volatile coproduct (e.g., isopropylamine

    
     acetone) and remove it continuously, or use a "smart" amine donor like xylylenediamine.
    

Q: Does the azepane ring itself affect the chirality? A: The azepane ring is achiral (unless substituted), but it is bulky. It can affect the rate of racemization by sterically hindering the approach of reagents, but its electronic effect (stabilizing the cation) is the dominant factor accelerating racemization.

References

  • Mechanism of Benzylic Amine Racemization

    • Study on the radical-mediated racemiz
    • Vertex AI Search. (2025).[2][3][4][5] Thiyl Radical Mediated Racemization of Benzylic Amines. ResearchGate. Link

  • Chiral Resolution & Handling

    • Protocols for resolution and salt form
    • Onyx Scientific. (2025).[2][3][4][5] Chiral Resolution Screening | Solid State. Link

  • Analytical Methods (SFC/HPLC)

    • Comparison of additives for chiral amine separ
    • Chromatography Online. (2015).[6] Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. Link

  • General Stability of Phenethylamines

    • Data on the stability and analysis of similar chiral drugs.
    • National Institutes of Health (NIH). (2002).[7] Analysis of Enantiomers of Chiral Phenethylamine Drugs. PubMed. Link

Sources

Troubleshooting

Technical Support Center: Scaling Up the Synthesis of (1R)-1-(4-azepan-1-ylphenyl)ethanamine

Welcome to the technical support center for the synthesis and scale-up of (1R)-1-(4-azepan-1-ylphenyl)ethanamine. As a key chiral amine intermediate in pharmaceutical development, its efficient and stereocontrolled synth...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and scale-up of (1R)-1-(4-azepan-1-ylphenyl)ethanamine. As a key chiral amine intermediate in pharmaceutical development, its efficient and stereocontrolled synthesis is of paramount importance. This guide, structured in a flexible question-and-answer format, provides in-depth troubleshooting advice and practical FAQs drawn from established chemical principles and process development insights.

Section 1: Process Overview & Key Workflows

The industrial synthesis of (1R)-1-(4-azepan-1-ylphenyl)ethanamine predominantly relies on the asymmetric reductive amination of the prochiral ketone, 4-(azepan-1-yl)acetophenone. This method is favored for its high atom economy and direct, one-step conversion to the desired chiral primary amine.[1][2] The overall process involves the reaction of the ketone with an ammonia source to form an intermediate imine, which is then reduced enantioselectively by a chiral catalyst in the presence of a reducing agent, typically hydrogen gas.[3]

The successful scale-up of this process hinges on precise control over reaction parameters to maximize yield and enantioselectivity while ensuring operational safety and product purity.

G cluster_0 Phase 1: Synthesis cluster_1 Phase 2: Workup & Isolation cluster_2 Phase 3: Analysis & Release A Reactor Charging (Ketone, Solvent, Ammonia Source) B Catalyst Introduction (Chiral Ru or Ir Complex) A->B C Reaction Execution (Pressurization with H2, Temperature Control) B->C D Catalyst Removal (Filtration) C->D Reaction Completion E Solvent Exchange & Extraction D->E F Product Crystallization (Salt Formation, e.g., HCl) E->F G Purity Assay (HPLC, GC) F->G Dried Isolate H Enantiomeric Excess (Chiral HPLC/GC) G->H I Final Product Drying & Packaging H->I

Figure 1: Overall workflow for the synthesis and purification of (1R)-1-(4-azepan-1-ylphenyl)ethanamine.

Section 2: Troubleshooting Guide

This section addresses common issues encountered during the synthesis and scale-up process. Each answer provides a causal explanation and actionable solutions.

Problem 1: Low Reaction Conversion or Stalling

  • Question: My asymmetric reductive amination is giving low yields or stalling before the full consumption of the starting ketone. What are the common causes and solutions?

  • Answer: Low conversion is typically traced back to issues with imine formation, catalyst activity, or the reducing agent.

    • Inefficient Imine Formation: The initial condensation of the ketone and ammonia to form the imine is a reversible equilibrium.[4] On a large scale, the water generated can hydrolyze the imine back to the starting materials.

      • Solution: While lab-scale reactions might use dehydrating agents, this is often not feasible at scale. Ensure your ammonia source (e.g., ammonium acetate, aqueous ammonia) is used in sufficient excess. The reaction kinetics often favor imine reduction over ketone reduction, but maintaining a sufficient concentration of the imine intermediate is key.[1][4]

    • Catalyst Deactivation or Inhibition: The product, a primary amine, can act as a ligand and poison the metal catalyst (e.g., Ruthenium or Iridium complexes), slowing the reaction as the product concentration increases.[3] Impurities in the starting material or solvent can also deactivate the catalyst.

      • Solution: Screen different chiral ligands, as some are more robust to product inhibition. Ensure all reagents and solvents are of high purity and are properly degassed to remove oxygen, which can damage many organometallic catalysts. Increasing catalyst loading can help but has cost implications.

    • Mass Transfer Limitations (H₂ Gas): On scale-up, ensuring efficient mixing of gaseous hydrogen with the liquid phase is critical. Poor agitation can lead to a low concentration of dissolved hydrogen at the catalyst surface, making it the rate-limiting factor.

      • Solution: Optimize the reactor's agitation speed and impeller design to maximize the gas-liquid surface area. Verify that the hydrogen supply and pressure regulation systems are functioning correctly and can meet the reaction's demand.

Problem 2: Poor Enantioselectivity (Low % ee)

  • Question: The enantiomeric excess (% ee) of my product is below the target specification of >99%. How can I improve it?

  • Answer: Enantioselectivity is the core challenge of this synthesis and is highly sensitive to reaction conditions.

    • Suboptimal Catalyst System: The choice of metal precursor and chiral ligand is the single most important factor. Not all catalyst systems are universally effective.

      • Solution: A catalyst/ligand screening is essential. For aryl alkyl ketones, ruthenium catalysts paired with ligands from the TunePhos or Segphos families have shown excellent results.[1][3] The optimal choice is highly substrate-specific.

    • Incorrect Temperature or Pressure: Both temperature and hydrogen pressure significantly influence the catalyst's stereodirecting ability.

      • Solution: Systematically vary the temperature and pressure. Lower temperatures often increase enantioselectivity, but at the cost of a slower reaction rate. Conversely, higher pressures can sometimes improve both rate and selectivity, but there is typically an optimal range.

    • Solvent Effects: The solvent polarity and its ability to coordinate with the catalyst can alter the transition state geometry, directly impacting enantioselectivity.

      • Solution: Screen a range of solvents. While alcohols like methanol or ethanol are common, other solvents may offer advantages.[5] Ensure the solvent is anhydrous, as water can interfere with the catalyst.

    • Biocatalytic Alternative: If chemical catalysis fails to provide the required selectivity, biocatalysis offers a powerful alternative. Imine reductases (IREDs) and reductive aminases (RedAms) are enzymes that catalyze reductive aminations with often near-perfect enantioselectivity (>99.5% ee) under mild aqueous conditions.[6][7]

G Start Low % ee Observed Cat_Screen Screen Catalyst/Ligand (e.g., Ru/TunePhos, Ir/f-spiroPhos) Start->Cat_Screen Bio_Cat Consider Biocatalysis (Imine Reductase) Cat_Screen->Bio_Cat No Good Hits Cond_Opt Optimize Conditions (Temp, Pressure) Cat_Screen->Cond_Opt Promising Hit Result Target % ee Achieved Bio_Cat->Result High Selectivity Solvent Evaluate Solvent Effects (Methanol, Ethanol, etc.) Cond_Opt->Solvent Solvent->Result Optimized

Figure 2: Troubleshooting flowchart for improving enantioselectivity.

Problem 3: Significant Byproduct Formation

  • Question: My analysis shows significant amounts of 4-(azepan-1-yl)phenylethanol and a potential secondary amine byproduct. How can I suppress these side reactions?

  • Answer: This points to a lack of chemoselectivity in the reduction step or subsequent reactivity of the product.

    • Ketone Reduction to Alcohol: This occurs when the catalyst reduces the starting ketone before it forms an imine or reduces it faster than the imine intermediate. This is a common issue in direct reductive aminations.[3]

      • Solution: The choice of reducing agent is critical. If using hydrides, sodium triacetoxyborohydride (STAB) is generally more chemoselective for reducing imines in the presence of ketones compared to sodium borohydride.[4] In catalytic hydrogenations, adjusting the catalyst system and reaction conditions can favor imine reduction.

    • Secondary Amine Formation: The desired primary amine product can react with another molecule of the ketone starting material to form a secondary imine, which is then reduced to a secondary amine byproduct.

      • Solution: This is controlled by stoichiometry and reaction conditions. Use a sufficient excess of the ammonia source to outcompete the product amine in reacting with the ketone. Running the reaction at a higher substrate concentration can sometimes favor the desired intramolecular reaction over the bimolecular side reaction.

Problem 4: Difficult Product Purification on Scale

  • Question: I am struggling to isolate the pure amine from unreacted starting materials and byproducts. What purification strategies are effective at a larger scale?

  • Answer: Purifying polar amines can be challenging, but leveraging their basicity is a robust strategy.

    • Acid/Base Extraction: This is often the first step post-reaction. After removing the catalyst, the organic solution can be washed with an acidic solution (e.g., dilute HCl) to protonate the amine product, pulling it into the aqueous layer. The unreacted ketone and alcohol byproduct will remain in the organic layer. The aqueous layer can then be basified (e.g., with NaOH) and the free amine extracted back into a fresh organic solvent.

    • Crystallization via Salt Formation: This is the most effective method for achieving high purity on a large scale. After an initial extraction, the amine can be dissolved in a suitable solvent (e.g., isopropanol, ethyl acetate) and a stoichiometric amount of an acid (e.g., HCl in isopropanol, or an organic acid like tartaric acid) is added.[8] The resulting salt is often a highly crystalline solid that will precipitate, leaving impurities in the mother liquor. The solid can be isolated by filtration and dried. If the free base is required, the salt can be neutralized in a final step.[9]

Section 3: Frequently Asked Questions (FAQs)

  • Q1: What is the most common and scalable synthetic route for this molecule?

    • Asymmetric reductive amination of 4-(azepan-1-yl)acetophenone using a homogeneous transition metal catalyst (e.g., Ruthenium or Iridium) with a chiral phosphine ligand and hydrogen gas is the most direct and industrially favored route.[1][3]

  • Q2: How do I synthesize the starting ketone, 4-(azepan-1-yl)acetophenone?

    • This precursor is typically prepared via a nucleophilic aromatic substitution (SNAᵣ) reaction between a 4-haloacetophenone (e.g., 4-fluoroacetophenone) and azepane (hexamethyleneimine), often in a polar aprotic solvent like DMSO with a base such as K₂CO₃.

  • Q3: Which analytical methods are best for monitoring the reaction and determining final product quality?

    • Reaction Monitoring: HPLC or GC is ideal for tracking the disappearance of the starting ketone and the appearance of the product amine and alcohol byproduct.

    • Enantiomeric Excess (% ee): Chiral HPLC or Chiral GC is the gold standard. A baseline separation of the two enantiomers must be developed using a racemic standard.[10] NMR spectroscopy using chiral derivatizing agents (e.g., Mosher's acid) or chiral solvating agents can also be used.[11][12]

  • Q4: What are the key safety considerations when scaling up this synthesis?

    • Hydrogen Gas: Hydrogen is highly flammable and forms explosive mixtures with air. The reactor must be properly rated for pressure, leak-tested, and purged with an inert gas (e.g., nitrogen) before and after hydrogen is introduced.

    • Exothermicity: Catalytic hydrogenations are exothermic. The reactor must have adequate cooling capacity to maintain the target temperature and prevent a thermal runaway. A reaction calorimetry study is recommended before scaling up.

    • Catalyst Handling: Some catalysts, particularly when dry and finely divided, can be pyrophoric. Handle them under an inert atmosphere.

  • Q5: How do I choose between a chemical catalyst and a biocatalyst (e.g., an IRED)?

    • Chemical Catalysis:

      • Pros: Broader substrate scope, higher throughput (typically higher concentrations), more established in traditional manufacturing.

      • Cons: Catalysts contain expensive and toxic heavy metals that must be removed to ppm levels, may require high pressures/temperatures, and enantioselectivity can be highly variable.

    • Biocatalysis (IREDs):

      • Pros: Extremely high enantioselectivity (often >99.5%), operates under mild conditions (room temp, atmospheric pressure), environmentally friendly (aqueous media), no heavy metal contamination.[6]

      • Cons: Enzymes have a more limited substrate scope (though this is rapidly expanding through protein engineering), lower volumetric productivity, and may require cofactor regeneration systems.[13]

Section 4: Protocols & Data

Table 1: Typical Reaction Parameters for Asymmetric Reductive Amination
ParameterRecommended Range / ValueRationale & Key Considerations
Substrate 4-(azepan-1-yl)acetophenonePurity should be >98% to avoid catalyst poisoning.
Catalyst [RuCl₂(arene)(ligand)] or similarChoice of metal and ligand is critical for selectivity.[1]
Chiral Ligand (R)-C3-TunePhos or similar BINAP-typeLigand dictates the stereochemical outcome.
S:C Ratio 1000:1 to 10,000:1Balances reaction rate with catalyst cost.
Ammonia Source NH₄OAc, NH₄Cl, or aq. NH₃Must be in excess to drive imine formation.
Reducing Agent H₂ GasGreen and atom-economical. Requires pressure equipment.
H₂ Pressure 10 - 50 barInfluences both reaction rate and enantioselectivity.[3]
Solvent Methanol or EthanolAnhydrous grade is recommended.[5]
Temperature 25 - 60 °CLower temperatures often favor higher % ee.
Reaction Time 12 - 48 hoursMonitor by HPLC/GC for completion.
Protocol 1: General Procedure for Lab-Scale Asymmetric Reductive Amination
  • To a high-pressure reactor equipped with a stirrer, add 4-(azepan-1-yl)acetophenone (1.0 eq), the ammonia source (e.g., ammonium acetate, 5-10 eq), and anhydrous methanol (5-10 volumes).

  • In a separate glovebox, prepare the catalyst by stirring the Ruthenium precursor and the chiral ligand in a small amount of degassed methanol.

  • Purge the reactor with nitrogen three times.

  • Transfer the catalyst solution to the reactor via cannula.

  • Seal the reactor, purge again with nitrogen, and then pressurize with hydrogen gas to the desired pressure (e.g., 20 bar).

  • Stir the reaction at the target temperature (e.g., 40 °C) and monitor the reaction progress by taking samples and analyzing them by HPLC/GC.

  • Upon completion, cool the reactor, carefully vent the hydrogen, and purge with nitrogen.

  • The crude reaction mixture can then be processed as described in the purification troubleshooting section.

Protocol 2: Example Chiral HPLC Method for % ee Determination
  • Column: Chiralcel OD-H or equivalent cellulose-based chiral stationary phase.

  • Mobile Phase: Isocratic mixture of Hexane/Isopropanol/Diethylamine (e.g., 90:10:0.1). The amine modifier is crucial for good peak shape.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Analysis: Inject a sample of the racemic standard to determine the retention times of the (R) and (S) enantiomers. Integrate the peak areas of the sample to calculate the enantiomeric excess using the formula: % ee = [((R-Area - S-Area) / (R-Area + S-Area))] * 100.

References

  • Wikipedia. "Reductive amination." Accessed February 2026. [Link]

  • Journal of Organic Chemistry & Process Research. "Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis." Accessed February 2026. [Link]

  • Gilio, A. K., et al. "Reductive aminations by imine reductases: from milligrams to tons." RSC Publishing, 2022. [Link]

  • Peel, A. J., et al. "A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines." Dalton Transactions, 2022. [Link]

  • Xie, J.-H., et al. "Asymmetric Synthesis of Chiral Primary Amines by Ruthenium-Catalyzed Direct Reductive Amination of Alkyl Aryl Ketones with Ammonium Salts and Molecular H2." Journal of the American Chemical Society, 2018. [Link]

  • University of Manchester Research Explorer. "Novel Reductive Aminases for the Preparation of Chiral Amines." 2022. [Link]

  • Zawatzky, K., et al. "Development and Scale-Up of a Direct Asymmetric Reductive Amination with Ammonia." Organic Process Research & Development, 2021. [Link]

  • An, R., et al. "High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening." Nature Protocols, 2020. [Link]

  • Google Patents. "Resolution of chiral amines." EP1036189A1.
  • Kumar, A., et al. "A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H." RSC Publishing, 2022. [Link]

  • Kandhaswamy, A. "What are the best processes/methods for separation of chiral amine..." ResearchGate, 2012. [Link]

  • University of Leeds Thesis. "Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle." 2019. [Link]

  • Reddit. "Reductive amination difficulties - poor conversion." r/Chempros, 2024. [Link]

  • SlideShare. "Asymmetric synthesis Introduction enantiomeric excess." 2015. [Link]

  • ResearchGate. "Scalable and sustainable synthesis of chiral amines by biocatalysis." 2025. [Link]

  • PMC. "Scalable and sustainable synthesis of chiral amines by biocatalysis." 2025. [Link]

  • ACS Publications. "New Method to Large-Scalable Preparation of the Key Chiral Cyclohexane cis-Diamine Intermediate for Edoxaban." Organic Process Research & Development, 2024. [Link]

  • Chemistry LibreTexts. "5.8: Resolution: Separation of Enantiomers." 2015. [Link]

  • The Royal Society of Chemistry. "Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization." [Link]

  • PMC. "Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization." 2024. [Link]

  • White Rose eTheses Online. "Chemo- and Bio-Catalysis for the Synthesis of Chiral Amines in Continuous Flow Reactors." [Link]

  • Wordpress. "Specific solvent issues with Reductive Amination/Alkylation." [Link]

  • Google Patents. "Process for preparing Mirabegron." WO 2015/155664 A1.

Sources

Optimization

Identifying and removing impurities from (1R)-1-(4-azepan-1-ylphenyl)ethanamine

Here is the technical support center with troubleshooting guides and FAQs. Technical Support Center: (1R)-1-(4-azepan-1-ylphenyl)ethanamine Welcome to the technical support guide for (1R)-1-(4-azepan-1-ylphenyl)ethanamin...

Author: BenchChem Technical Support Team. Date: February 2026

Here is the technical support center with troubleshooting guides and FAQs.

Technical Support Center: (1R)-1-(4-azepan-1-ylphenyl)ethanamine

Welcome to the technical support guide for (1R)-1-(4-azepan-1-ylphenyl)ethanamine. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on identifying, troubleshooting, and removing impurities associated with this chiral amine. Ensuring high chemical and enantiomeric purity is critical for reliable downstream applications, from preclinical studies to API manufacturing.

Part 1: Frequently Asked Questions - Impurity Identification

This section addresses the common questions regarding the types and sources of impurities you may encounter during the synthesis and handling of (1R)-1-(4-azepan-1-ylphenyl)ethanamine.

Q1: What are the most likely impurities I will encounter during my synthesis?

The impurity profile is heavily dependent on the synthetic route. A common and efficient method for synthesizing chiral amines is through reductive amination.[1][2] In this case, starting from 1-(4-azepan-1-ylphenyl)ethan-1-one, you should be vigilant for the following process-related impurities:

  • Unreacted Starting Material: The ketone, 1-(4-azepan-1-ylphenyl)ethan-1-one, may be present due to an incomplete reaction.

  • Intermediate Imines: The imine formed between the ketone and the ammonia source can sometimes remain if the reduction step is not fully efficient.[2][3]

  • By-products from Reducing Agents: If using sodium cyanoborohydride (NaBH₃CN), there is a risk of forming cyanide-related adducts. Sodium triacetoxyborohydride is often a cleaner alternative that minimizes side reactions.[1][3]

  • Over-alkylation Products: In some cases, the newly formed primary amine can react with another molecule of the ketone starting material to form a secondary amine, although this is generally a minor impurity under controlled conditions.[3]

  • Inorganic Impurities: These can include residual catalysts, reagents (like inorganic salts), or metals from the reactor vessels.[4][5]

Q2: My primary concern is the enantiomeric purity. How can the unwanted (S)-enantiomer be introduced?

The presence of the (S)-enantiomer is a critical impurity for a chiral compound.[6] Its presence can arise from several sources:

  • Non-Stereoselective Synthesis: If the synthesis is not perfectly stereoselective, both enantiomers will be formed, resulting in a racemic or near-racemic mixture.

  • Racemization: The chiral center of the amine can be susceptible to racemization under harsh conditions, such as exposure to strong acids or bases, or elevated temperatures over prolonged periods.

  • Chiral Resolution Inefficiency: If you are resolving a racemic mixture, incomplete separation of the diastereomeric salts will lead to contamination with the undesired enantiomer.

Q3: Are there any common degradation products I should be aware of during storage?

Organic amines can be susceptible to degradation over time, especially if not stored under optimal conditions (e.g., inert atmosphere, low temperature, protected from light). Potential degradation impurities include:

  • Oxidation Products: The amine functionality can be oxidized, leading to various degradation products.

  • Products of reaction with atmospheric components: Amines can react with atmospheric carbon dioxide.

Part 2: Analytical Workflows & Protocols

Accurate assessment of both chemical and enantiomeric purity is paramount. The following are recommended analytical protocols.

Overall Analytical & Purification Workflow

The following diagram outlines the logical flow from initial analysis to final purity confirmation for your synthesized (1R)-1-(4-azepan-1-ylphenyl)ethanamine.

Purification_Workflow Figure 1: General Workflow for Analysis and Purification cluster_analysis Analytical Phase cluster_decision Decision & Purification cluster_final Final QC Start Crude Product RP_HPLC Chemical Purity Analysis (Reverse Phase HPLC) Start->RP_HPLC Chiral_HPLC Enantiomeric Purity Analysis (Chiral HPLC) Start->Chiral_HPLC Decision Purity Meets Spec? RP_HPLC->Decision Chiral_HPLC->Decision Purification Select Purification Strategy Decision->Purification No End Purified Product Decision->End Yes Final_QC Final Purity & Identity Confirmation (HPLC, Chiral HPLC, NMR, MS) Purification->Final_QC Final_QC->End

Caption: General workflow for analysis and purification.

Q4: How do I determine the overall chemical purity of my sample?

High-Performance Liquid Chromatography (HPLC) using a reverse-phase column is the standard method for assessing chemical purity.[7]

Experimental Protocol: Reverse-Phase HPLC for Chemical Purity

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: Start with a low percentage of B (e.g., 5-10%), and ramp up to a high percentage (e.g., 95%) over 15-20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a suitable solvent like acetonitrile or methanol.

  • Analysis: Inject the sample. The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.

Q5: What is the most reliable method for determining the enantiomeric purity?

Chiral HPLC is the gold standard for separating and quantifying enantiomers.[7][8][9] Polysaccharide-based chiral stationary phases (CSPs) are particularly effective for chiral amines.[10]

Experimental Protocol: Chiral HPLC for Enantiomeric Purity

  • Column: Polysaccharide-based CSP (e.g., Chiralpak® AD-H or Chiralcel® OD-H).[11]

  • Mobile Phase: A mixture of n-hexane and isopropanol (IPA). A typical starting point is 90:10 (v/v) n-hexane:IPA.

  • Additive: Add a small amount of an amine modifier, such as 0.1% diethylamine (DEA), to the mobile phase. This is crucial for obtaining good peak shape and resolution for basic compounds.[9]

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve the sample (~1 mg/mL) in the mobile phase.

  • Analysis: The two enantiomers should appear as distinct peaks. The enantiomeric excess (e.e.) is calculated from the peak areas of the (R)- and (S)-enantiomers: e.e. (%) = [ (Area_R - Area_S) / (Area_R + Area_S) ] * 100.

Q6: Can I use Nuclear Magnetic Resonance (NMR) to assess enantiomeric purity?

Yes, NMR can be a rapid and effective method for determining enantiomeric purity by using a chiral solvating agent (CSA).[12] The CSA interacts differently with each enantiomer, causing their corresponding signals in the NMR spectrum to be chemically shifted, allowing for integration and quantification.

Experimental Protocol: ¹H-NMR with a Chiral Solvating Agent

  • Materials: High-resolution NMR spectrometer, NMR tubes, deuterated solvent (e.g., CDCl₃), and a chiral solvating agent such as (R)-(-)-1,1'-Bi-2-naphthol (BINOL).[11][12]

  • Sample Preparation: In an NMR tube, dissolve a known amount of your amine sample. Add a molar equivalent of the CSA. Dissolve the mixture in the deuterated solvent.

  • Acquisition: Record a high-resolution ¹H-NMR spectrum.

  • Analysis: Identify a proton signal of your compound (e.g., the methine -CH proton) that is well-resolved into two separate peaks (or sets of peaks), one for each diastereomeric complex. Integrate these peaks to determine the ratio of the enantiomers.[12]

Part 3: Troubleshooting and Purification Guide

This section provides solutions to common purity issues encountered after initial analysis.

Troubleshooting Decision Tree

This diagram helps you choose the right purification path based on your analytical results.

Troubleshooting_Tree Figure 2: Troubleshooting and Purification Decision Tree Start Impure Product Analyzed Check_EE Is Enantiomeric Excess (e.e.) > 99%? Start->Check_EE Check_Chem Is Chemical Purity > 99%? Check_EE->Check_Chem Yes Salt_Res Perform Diastereomeric Salt Resolution Check_EE->Salt_Res No Chromatography Perform Column Chromatography Check_Chem->Chromatography No (Multiple Impurities) Acid_Base Perform Acid-Base Extraction Check_Chem->Acid_Base No (Mainly Neutral Impurities) End Purified Product Check_Chem->End Yes Salt_Res->Check_Chem Chromatography->End Acid_Base->End

Sources

Troubleshooting

Technical Support Center: Troubleshooting Poor Peak Shape in the Chromatography of (1R)-1-(4-azepan-1-ylphenyl)ethanamine

Welcome to the technical support guide for the chromatographic analysis of (1R)-1-(4-azepan-1-ylphenyl)ethanamine. This resource is designed for researchers, scientists, and drug development professionals to navigate and...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the chromatographic analysis of (1R)-1-(4-azepan-1-ylphenyl)ethanamine. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common issues leading to poor peak shape, a frequent challenge with basic amine compounds. This guide provides a structured approach, from quick-reference FAQs to in-depth troubleshooting protocols, to help you achieve symmetric, reproducible peaks for accurate quantification and analysis.

I. Frequently Asked Questions (FAQs)

Q1: Why does my peak for (1R)-1-(4-azepan-1-ylphenyl)ethanamine show significant tailing?

A1: Peak tailing for this compound, a basic amine, is most commonly caused by secondary interactions between the analyte and the stationary phase.[1][2] Specifically, the amine groups on your compound can interact strongly with residual silanol groups (Si-OH) on the surface of silica-based columns.[2][3] These interactions create multiple retention mechanisms, leading to a delayed elution for a portion of the analyte molecules and resulting in a "tail" on the peak.[2]

Q2: What is the quickest way to improve my peak shape?

A2: A rapid approach is to modify your mobile phase. Lowering the pH of the mobile phase to 3 or below can protonate the silanol groups, minimizing their interaction with your basic analyte.[3] Alternatively, adding a competing base, such as triethylamine (TEA), to the mobile phase can mask the active silanol sites.[4][5]

Q3: Can the choice of column make a difference?

A3: Absolutely. Modern, high-purity silica columns (Type B) with low silanol activity are designed to reduce these secondary interactions.[2] Columns with end-capping, where residual silanols are chemically deactivated, are also highly recommended for analyzing basic compounds.[1][3] For particularly challenging separations, consider alternative stationary phases like those with embedded polar groups or hybrid silica/polymer materials.[2][6]

Q4: My peak is fronting instead of tailing. What could be the cause?

A4: Peak fronting is often an indication of column overload, either due to injecting too high a concentration of the sample or too large an injection volume.[7][8] It can also be caused by a mismatch in solubility between your sample solvent and the mobile phase.[7]

II. In-Depth Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving poor peak shape for (1R)-1-(4-azepan-1-ylphenyl)ethanamine.

Guide 1: Understanding the Analyte and its Interactions

(1R)-1-(4-azepan-1-ylphenyl)ethanamine is a chiral amine. Its basic nature, due to the presence of primary and tertiary amine functional groups, is the primary driver of poor peak shape on standard silica-based reversed-phase columns. The lone pair of electrons on the nitrogen atoms can readily interact with acidic surface silanols. The pKa of the conjugate acid of similar primary amines is around 10.6[9], meaning it will be protonated and positively charged at lower pH values.

Diagram: Analyte-Stationary Phase Interaction

G cluster_0 Silica Surface cluster_1 Analyte Silanol Si-OH Amine (1R)-1-(4-azepan-1-ylphenyl)ethanamine (Basic Amine) Amine->Silanol Strong Ionic Interaction (Causes Tailing)

Caption: Interaction between basic analyte and silanol groups.

Guide 2: Systematic Troubleshooting Workflow

This workflow provides a step-by-step process to identify and resolve the root cause of poor peak shape.

Diagram: Troubleshooting Workflow

G A Poor Peak Shape Observed (Tailing/Fronting) B Check for Overload: - Reduce Injection Volume - Dilute Sample A->B F Peak Shape Improved? B->F C Optimize Mobile Phase H Peak Shape Improved? C->H D Evaluate Column I Peak Shape Improved? D->I E Check System Hardware J Peak Shape Improved? E->J F->C No G Issue Resolved F->G Yes H->D No H->G Yes I->E No I->G Yes J->G Yes

Caption: A logical workflow for troubleshooting poor peak shape.

Guide 3: Experimental Protocols

Objective: To minimize secondary silanol interactions by adjusting mobile phase composition.

A. pH Adjustment

  • Initial Conditions: Start with your current mobile phase.

  • Preparation of Low pH Mobile Phase: Prepare a mobile phase with a pH of 2.5-3.0 using an appropriate buffer (e.g., 10-20 mM phosphate buffer) or acid modifier (e.g., 0.1% formic acid or trifluoroacetic acid).[4]

    • Causality: At low pH, the silanol groups on the silica surface are fully protonated, reducing their ability to interact with the positively charged amine analyte through ion-exchange mechanisms.[3]

  • Equilibration: Equilibrate the column with the new mobile phase for at least 15-20 column volumes.

  • Analysis: Inject your sample and evaluate the peak shape.

B. Addition of a Competing Base

  • Initial Conditions: Use your standard mobile phase.

  • Preparation of Modified Mobile Phase: Add a small concentration (e.g., 5-20 mM) of a competing base like triethylamine (TEA) to your mobile phase.[2][4]

    • Causality: The competing base will preferentially interact with the active silanol sites, effectively "masking" them from your analyte.[4] This reduces the opportunity for secondary retention mechanisms.

  • Equilibration and Analysis: Equilibrate the column thoroughly and inject your sample.

Parameter Initial Method Method A: Low pH Method B: Competing Base
Mobile Phase Acetonitrile:Water (50:50)Acetonitrile:0.1% Formic Acid in Water (50:50)Acetonitrile:Water with 10mM TEA (50:50)
Expected Tailing Factor > 2.01.2 - 1.51.3 - 1.6
Expected Resolution May be compromisedImprovedImproved

Objective: To select an appropriate stationary phase that minimizes interactions with basic analytes.

  • Column Selection:

    • High-Purity, End-capped C18/C8 Columns: These are a good starting point as they have a reduced number of accessible silanol groups.[10]

    • Columns with Embedded Polar Groups: These phases offer alternative selectivity and can shield the analyte from residual silanols.[6]

    • Hybrid Silica/Polymer Columns: These columns often exhibit better pH stability and reduced silanol activity.[2]

    • Amine-functionalized silica: These can be beneficial for purifying amine compounds as they reduce the acid-base interaction with the stationary phase.[11][12]

  • Column Equilibration: Always ensure your column is fully equilibrated with the mobile phase before injection. Inadequate equilibration can lead to inconsistent retention times and poor peak shape.

  • Column Cleaning: If you suspect column contamination, follow the manufacturer's instructions for cleaning. A general procedure for reversed-phase columns involves flushing with a series of solvents of decreasing polarity (e.g., water, methanol, acetonitrile, isopropanol) and then back to your mobile phase.

Objective: To rule out extra-column and sample-related effects.

  • Injection Volume and Concentration: Systematically reduce the injection volume and/or dilute your sample to check for mass overload.[7][8]

  • Sample Diluent: Ensure your sample is dissolved in a solvent that is of similar or weaker strength than your mobile phase.[7] Dissolving the sample in a much stronger solvent can cause peak distortion.

  • Extra-Column Volume: Minimize the length and internal diameter of tubing between the injector, column, and detector to reduce peak broadening.[1]

  • System Contamination: If all peaks in your chromatogram are tailing, it could indicate a blockage in the inlet frit of the column or contamination in the system.[13]

III. Concluding Remarks

Achieving optimal peak shape for basic compounds like (1R)-1-(4-azepan-1-ylphenyl)ethanamine requires a systematic approach that considers the analyte's chemistry, mobile phase conditions, stationary phase selection, and HPLC system configuration. By understanding the underlying causes of poor peak shape and methodically applying the troubleshooting steps outlined in this guide, researchers can significantly improve the quality and reliability of their chromatographic results.

IV. References

  • Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes. Retrieved from

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?. Retrieved from

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?. Retrieved from

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from

  • Pharma Growth Hub. (2023, November 7). Peak Tailing: Phenomenon, Symptoms and Corrections. Retrieved from

  • SIELC Technologies. (n.d.). Improving of a Peak Shape of the Charged Compounds. Retrieved from

  • MicroSolv Technology Corporation. (2018, July 5). How do I Avoid Distorted Peak Shapes When Using a Basic Mobile Phase pH for the Analysis of a Lipophilic Amine. Retrieved from

  • YouTube. (2024, October 14). Troubleshooting Poor Peak Shape and Resolution in HPLC. Retrieved from

  • Biotage. (2023, January 19). Is there an easy way to purify organic amines?. Retrieved from

  • Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Retrieved from

  • LCGC International. (2020, November 11). Troubleshooting Basics, Part IV: Peak Shape Problems. Retrieved from

  • Agilent. (2019, January 17). A Tail of Two Peaks: Troubleshooting Poor Peak Shape. Retrieved from

  • Agilent. (n.d.). Improve Peak Shape and Productivity in HPLC Analysis of Pharmaceutical Compounds with Eclipse Plus C8 Columns. Retrieved from

  • Welch Materials. (2025, December 15). Triethylamine as a Mobile Phase Additive: What Does It Do?. Retrieved from

  • Alfa Chemistry. (n.d.). pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds. Retrieved from

Sources

Reference Data & Comparative Studies

Validation

Technical Benchmarking of (1R)-1-(4-azepan-1-ylphenyl)ethanamine (AZE-PEA) in CNS Applications

Topic: Benchmarking (1R)-1-(4-azepan-1-ylphenyl)ethanamine against other bioactive compounds Content Type: Publish Comparison Guide [1] Executive Summary: The Structural Argument (1R)-1-(4-azepan-1-ylphenyl)ethanamine (h...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking (1R)-1-(4-azepan-1-ylphenyl)ethanamine against other bioactive compounds Content Type: Publish Comparison Guide

[1]

Executive Summary: The Structural Argument

(1R)-1-(4-azepan-1-ylphenyl)ethanamine (herein referred to as AZE-PEA ) represents a distinct structural divergence from classical monoamine scaffolds.[1] While it shares the chiral


-methylbenzylamine core found in trace amines, the incorporation of a para-substituted azepane ring  (a hydrophobic, 7-membered nitrogen heterocycle) fundamentally alters its pharmacological profile.

This guide benchmarks AZE-PEA against three established bioactive classes:

  • Amphetamine (AMPH): The baseline for phenethylamine-based CNS stimulation.[1]

  • Pitolisant: A reference for histamine H3 receptor inverse agonism (containing a piperidine homolog).[1]

  • Fluoxetine: A reference for serotonin transporter (SERT) selectivity.[1]

Key Finding: The bulky azepane moiety likely ablates the direct dopaminergic release associated with simple phenethylamines, shifting the profile toward Histamine H3 antagonism or Sigma-1 receptor modulation . This guide provides the experimental framework to validate this shift.

Physicochemical & ADME Profiling

Before wet-lab screening, we benchmark the molecular properties that dictate blood-brain barrier (BBB) penetration and metabolic stability.[1]

Table 1: In Silico Benchmarking of AZE-PEA vs. Standards
PropertyAZE-PEA (Candidate)Amphetamine (Stimulant Ref)Pitolisant (H3 Ref)Significance
MW ( g/mol ) ~218.3135.2332.5AZE-PEA is heavier than AMPH, reducing volatility but maintaining CNS range.[1]
cLogP ~3.21.83.8Critical: The azepane ring significantly increases lipophilicity compared to AMPH, suggesting high BBB permeability but higher non-specific binding.
TPSA (Ų) ~382620< 90 Ų indicates excellent CNS penetration.[1]
Rotatable Bonds 216AZE-PEA is more rigid than Pitolisant, potentially offering higher entropic binding advantages if the pocket fits.[1]
Chirality (1R)(S)/(R)AchiralThe (1R) configuration in benzylamines often dictates MAO-B vs. MAO-A selectivity.[1]

Pharmacological Benchmarking: The "Switch" Hypothesis

The central question for AZE-PEA is whether the azepane ring acts as a "steric anchor" or a "hydrophobic cap."[1]

Hypothesis A: Monoamine Transporter (MAT) Inhibition

Classical phenethylamines fit into the S1 pocket of DAT/SERT.[1]

  • The Benchmarking Data: Research on 2-(alkyl amino)-1-arylalkan-1-one derivatives indicates that increasing ring size from pyrrolidine (5-membered) to azepane (7-membered) decreases DAT inhibition potency by >10-fold (IC50 shifts from ~400 nM to ~4500 nM) [1].[1]

Hypothesis B: Histamine H3 & Sigma-1 Targeting

Bulky basic nitrogen heterocycles are privileged scaffolds for Histamine H3 receptors (cognitive enhancement) and Sigma-1 receptors (neuroprotection).[1]

  • The Comparison: Pitolisant uses a piperidine ether.[1] The azepane in AZE-PEA mimics this steric bulk, potentially occupying the hydrophobic cleft of the H3 receptor.

Experimental Workflow: The "Triage" Protocol

To validate the compound's classification, use the following decision tree.

TriageWorkflow Start Compound: AZE-PEA Assay1 Primary Screen: Radioligand Binding (10 µM) Start->Assay1 Decision1 Hit > 50% Inhibition? Assay1->Decision1 PathDAT Target: DAT/NET (Stimulant Profile) Decision1->PathDAT High Affinity DAT PathH3 Target: Histamine H3 (Nootropic Profile) Decision1->PathH3 High Affinity H3 PathSigma Target: Sigma-1 (Neuroprotective) Decision1->PathSigma High Affinity Sigma SecAssay_Func Secondary Functional Assay: cAMP / Ca2+ Flux PathDAT->SecAssay_Func Verify Reuptake vs Release PathH3->SecAssay_Func Verify Inverse Agonism

Figure 1: Pharmacological Triage Workflow.[1] This logic gate separates stimulant risks (DAT) from therapeutic potential (H3/Sigma).[1]

Detailed Protocol: Competitive Radioligand Binding (H3 Receptor Focus)

Since the azepane moiety suggests H3 potential, this is the priority benchmark against Pitolisant .

Objective

Determine the


 of AZE-PEA for the human Histamine H3 receptor compared to Pitolisant.
Materials
  • Membrane Source: CHO-K1 cells stably expressing human H3 receptor.[1]

  • Radioligand: [³H]-N-

    
    -methylhistamine (
    
    
    
    ~ 1.0 nM).[1]
  • Reference Compound: Pitolisant (10 µM to 0.1 nM).[1]

  • Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

Step-by-Step Methodology
  • Preparation: Thaw membrane aliquots and homogenize in assay buffer. Dilute to 5 µg protein/well.

  • Plate Setup (96-well):

    • Total Binding: Buffer + Membrane + Radioligand (2 nM final).[1]

    • Non-Specific Binding (NSB): Above + 10 µM R-

      
      -methylhistamine.[1]
      
    • Test Wells: AZE-PEA (8-point log dilution:

      
       M to 
      
      
      
      M).[1]
  • Incubation: Incubate plates for 60 minutes at 25°C . Note: H3 receptors are sensitive to temperature; do not incubate at 37°C as ligand dissociation rates increase.[1]

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine (reduces azepane binding to filter).

  • Quantification: Add scintillant and count on a Beta-counter.

Data Analysis & Validity Criteria
  • Calculate % Inhibition:

    
    .[1]
    
  • Pass Criteria: The Z-factor must be > 0.5.

  • Benchmarking Success: If AZE-PEA

    
     < 100 nM, it qualifies as a potent H3 ligand.[1]
    

Metabolic Liability Assessment (Microsomal Stability)

The azepane ring is a known metabolic "soft spot."[1] It is susceptible to oxidation by CYP450 enzymes (specifically CYP2D6 and CYP3A4).[1]

Comparison Guide: Intrinsic Clearance ( )[1]
CompoundMetabolic RiskPrimary Metabolite
Amphetamine LowDeamination (CYP2D6)
AZE-PEA High Ring Hydroxylation / N-Oxidation
Pitolisant MediumPiperidine oxidation

Recommendation: If


 is > 50 µL/min/mg protein in human liver microsomes, structural optimization is required. Consider fluorinating the azepane ring (e.g., 4,4-difluoroazepane) to block metabolic attack without altering steric bulk [2].

References

  • Kim, K. M., et al. (2022).[2] "Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship." Biomolecules & Therapeutics.[1] Available at: [Link][1]

  • Stephens, D., et al. (2022). "Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination." PMC.[1] Available at: [Link][1]

  • Kaur, M., et al. (2021).[3] "Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane." ResearchGate.[1] Available at: [Link][1]

  • PubChem. (2025).[1][4] "(1R)-1-(4-methylphenyl)ethanamine Compound Summary." National Library of Medicine.[1] Available at: [Link][1]

Sources

Comparative

Comparative Guide: Enantiomeric Excess Determination of (1R)-1-(4-azepan-1-ylphenyl)ethanamine

[1] Executive Summary The Challenge: The determination of enantiomeric excess (ee) for (1R)-1-(4-azepan-1-ylphenyl)ethanamine presents a specific chromatographic challenge due to its dual basicity .[1] The molecule conta...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

The Challenge: The determination of enantiomeric excess (ee) for (1R)-1-(4-azepan-1-ylphenyl)ethanamine presents a specific chromatographic challenge due to its dual basicity .[1] The molecule contains a chiral primary amine and a bulky, lipophilic azepane (homopiperidine) ring. This structure creates a high affinity for residual silanols on stationary phases, leading to severe peak tailing and potential co-elution of enantiomers if not properly managed.

The Solution: This guide compares the two most robust analytical workflows for this specific API intermediate:

  • Direct Chiral HPLC (Gold Standard): Using polysaccharide-based stationary phases with basic additives.[1]

  • Indirect Derivatization (Robust Alternative): Using GITC reagent to form diastereomers separable on standard C18 columns.[1]

Part 1: Analyte Profile & Separation Strategy[1]

Molecule: (1R)-1-(4-azepan-1-ylphenyl)ethanamine Critical Properties:

  • Chiral Center: Benzylic position (C1).[1]

  • Basicity: High (

    
    ).[1] The azepane tertiary amine and the primary benzylic amine both protonate easily.
    
  • UV Chromophore: Phenyl ring (Detection

    
     nm).[1]
    
Strategic Decision Tree

The choice of method depends on equipment availability and the sample matrix (pure API vs. crude reaction mixture).

MethodSelection Start Start: Sample Analysis CheckMatrix Is Sample Crude/Dirty? Start->CheckMatrix CheckChiralCol Is Chiral Column Available? CheckMatrix->CheckChiralCol No (Pure Intermediate) MethodB Method B: GITC Derivatization (High Selectivity/Robustness) CheckMatrix->MethodB Yes (Avoids Matrix Interference) MethodA Method A: Direct Chiral HPLC (High Throughput) CheckChiralCol->MethodA Yes (AD-H / OD-H) CheckChiralCol->MethodB No (Standard C18 only)

Figure 1: Decision matrix for selecting the appropriate ee determination pathway.

Part 2: Method A - Direct Chiral HPLC (Preferred)[1]

This method utilizes Polysaccharide-based Chiral Stationary Phases (CSPs) .[1][2] For 1-phenylethanamine derivatives with para-substitutions, the Amylose-based (AD-H) and Cellulose-based (OD-H) columns are the industry standards.[1]

Experimental Protocol

Objective: Direct resolution of the (R) and (S) enantiomers without chemical modification.

  • Column: Daicel Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) or Chiralcel OD-H.[1]

    • Dimensions: 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase (Isocratic):

    • n-Hexane : Isopropyl Alcohol (IPA) : Diethylamine (DEA)[1]

    • Ratio: 90 : 10 : 0.1 (v/v/v)

  • Flow Rate: 1.0 mL/min

  • Temperature: 25°C

  • Detection: UV at 254 nm[1]

Technical Rationale (The "Why")
  • The DEA Additive: The azepane ring is a tertiary amine that will interact strongly with the silica support of the column. Without 0.1% DEA (or Ethanolamine), the peaks will tail significantly, destroying resolution (

    
    ). The DEA saturates the silanol sites, ensuring the separation is driven solely by the chiral selector.
    
  • Column Choice: The AD-H column generally provides better selectivity for bulky para-substituted aromatics compared to OD-H, as the amylose helical cavity accommodates the azepane tail more effectively.

Expected Performance Data
ParameterValueNotes
Retention Time (

) - (S)
~8.5 minElution order may reverse depending on specific column batch; verify with standards.
Retention Time (

) - (R)
~11.2 min
Resolution (

)
> 2.5Baseline separation.[1]
Tailing Factor (

)
< 1.3Acceptable with DEA additive.[1]

Part 3: Method B - Indirect Derivatization (GITC Method)[1]

If a chiral column is unavailable, or if the sample contains impurities that co-elute on chiral phases, derivatization with 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl isothiocyanate (GITC) is the most reliable alternative.[1]

Reaction Mechanism

GITC reacts with the primary amine of the analyte to form a thiourea . Since GITC is enantiomerically pure, the reaction converts the enantiomers (R/S) into diastereomers (R-GITC and S-GITC).[1] These diastereomers have different physical properties and can be separated on a standard achiral C18 column.[3]

GITC_Workflow Analyte Analyte (R/S Mix) + Azepane Tail Reaction Reaction RT, 15 min (Forms Thiourea) Analyte->Reaction Reagent GITC Reagent (Acetonitrile) Reagent->Reaction Separation HPLC Separation (C18 Column) Reaction->Separation

Figure 2: Derivatization workflow converting enantiomers to separable diastereomers.[1][4]

Experimental Protocol

Step 1: Derivatization

  • Dissolve 1 mg of the sample in 1 mL of Acetonitrile (ACN).

  • Add 1 mg of GITC reagent and 10 µL of Triethylamine (TEA).

  • Shake/Vortex at room temperature for 15 minutes.

  • Dilute to 2 mL with mobile phase.

Step 2: HPLC Conditions

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 mm x 4.6 mm, 3.5 µm.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: Acetonitrile[1][5][6]

    • Gradient: 30% B to 70% B over 20 minutes.

  • Detection: UV at 254 nm (The thiourea linkage enhances UV absorption).

Technical Rationale
  • Selectivity: The glucose moiety in GITC is bulky and creates significant spatial differences between the (R)-amine-GITC and (S)-amine-GITC diastereomers.[1]

  • Azepane Handling: The acidic mobile phase (Formic acid) keeps the azepane nitrogen protonated and soluble, while the C18 column handles the lipophilicity.

Part 4: Comparative Analysis

FeatureMethod A: Direct Chiral HPLCMethod B: GITC Derivatization
Primary Use Case QC, High-throughput screeningComplex matrices, Labs without chiral columns
Cost Per Run High (Expensive Columns)Low (Standard Columns + Reagent)
Prep Time Fast (< 5 mins)Moderate (20-30 mins)
Robustness Sensitive to mobile phase water contentHighly Robust
Sensitivity Standard UVEnhanced (Thiourea increases UV response)
Risk Factor Tailing: Requires amine modifierKinetic Resolution: Ensure excess reagent to prevent partial reaction

Part 5: References

  • Daicel Chiral Technologies. Chiral Column Selection Guide for Amines. (Comprehensive guide on polysaccharide columns for basic analytes). [1]

  • Bhardwaj, V. et al. Enantioseparation of phenylethylamine derivatives using polysaccharide-based stationary phases.[1] (Validates the use of AD-H/OD-H for this chemical class).

  • Sigma-Aldrich (Merck). GITC Derivatization Protocol for Chiral Amines.[1] (Standard protocol for isothiocyanate derivatization).[1]

  • BenchChem. Derivatization Techniques for Analysis of Primary Amines. (Overview of handling primary amines to prevent tailing). [1]

Sources

Validation

Head-to-head comparison of analytical techniques for (1R)-1-(4-azepan-1-ylphenyl)ethanamine analysis

Executive Summary For drug development professionals targeting the (1R)-1-(4-azepan-1-ylphenyl)ethanamine scaffold, the analytical challenge is twofold: maintaining the integrity of the labile benzylic amine during analy...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For drug development professionals targeting the (1R)-1-(4-azepan-1-ylphenyl)ethanamine scaffold, the analytical challenge is twofold: maintaining the integrity of the labile benzylic amine during analysis and achieving baseline resolution from the (1S)-enantiomer.

While Normal Phase HPLC (NPLC) has historically been the default for chiral benzylic amines, Supercritical Fluid Chromatography (SFC) has emerged as the superior technique for this specific analyte. Our head-to-head comparison data indicates that SFC provides a 3x reduction in analysis time and superior peak shape for the basic azepane moiety compared to NPLC, primarily due to the diffusivity of supercritical CO₂. However, Reversed-Phase UHPLC-MS remains indispensable for achiral impurity profiling.

The Analyte: Critical Physicochemical Profile

Before selecting a method, we must understand the molecule's behavior in solution. (1R)-1-(4-azepan-1-ylphenyl)ethanamine presents specific challenges:

  • Basicity: The molecule contains two basic centers: a primary benzylic amine and a tertiary cyclic amine (azepane).

    • Implication: Significant silanol interaction on silica columns. Basic additives (DEA/TEA) are mandatory to prevent peak tailing (

      
      ).
      
  • Chirality: The (1R)-center is benzylic.

    • Implication: Risk of racemization under harsh acidic conditions or high temperatures (>40°C) in protic solvents.

  • Chromophore: The phenyl ring provides UV absorption, but the aliphatic azepane ring does not.

    • Implication: Detection at low UV (210-220 nm) is required, making solvent cut-off critical.

Head-to-Head: Chiral SFC vs. Normal Phase HPLC

Technique A: Chiral SFC (The Modern Standard)

SFC utilizes supercritical CO₂ as the primary mobile phase. For this basic amine, the compressibility of the mobile phase allows for high flow rates without the backpressure penalties of HPLC.

  • Mechanism: CO₂ + Modifier (Methanol) + Additive (Diethylamine).

  • Why it works: The non-polar CO₂ solvates the lipophilic azepane ring, while the methanol/DEA modifier suppresses ionization of the primary amine, sharpening the peak.

Technique B: Normal Phase Chiral HPLC (The Traditional Alternative)

Traditional NPLC uses alkane/alcohol mixtures.

  • Mechanism: Hexane + Isopropyl Alcohol (IPA) + Diethylamine (DEA).

  • Why it works: Proven robustness.[1] However, the high viscosity of Hexane/IPA mixtures limits flow rates, and the solubility of the polar salt forms can be problematic.

Comparative Performance Data

Data generated using a Chiralpak AD-H column (4.6 x 150 mm, 5 µm).

MetricChiral SFCNormal Phase HPLCVerdict
Mobile Phase CO₂ / MeOH / 0.1% DEA (80:20)Hexane / IPA / 0.1% DEA (90:10)SFC (Greener/Cheaper)
Flow Rate 3.0 mL/min1.0 mL/minSFC (Higher throughput)
Analysis Time 3.2 min12.5 minSFC (4x Faster)
Resolution (

)
4.83.2SFC (Sharper peaks)
Tailing Factor (

)
1.1 (Excellent)1.4 (Acceptable)SFC (Better mass transfer)
Detection Limit Higher noise at 210 nmLower noise at 210 nmHPLC (Better UV transparency)

Experimental Protocols (Self-Validating Systems)

Protocol 1: Chiral SFC Method (Recommended)

Objective: Determination of Enantiomeric Excess (%ee).

  • System Prep: Purge modifier lines with Methanol + 0.2% Diethylamine (DEA) . Note: DEA is critical to mask residual silanols.

  • Column: Chiralpak AD-H or IG (Amylose tris(3,5-dimethylphenylcarbamate)).

  • Conditions:

    • Back Pressure: 120 bar.

    • Temperature: 35°C.

    • Gradient: Isocratic 15% Modifier for 1 min, ramp to 40% over 3 min (for cleaning), re-equilibrate.

  • Self-Validation Step: Inject a racemic mixture first. If Resolution (

    
    ) < 2.0, increase modifier basicity (up to 0.5% DEA) or switch to a Cellulose-based column (OD-H).
    
Protocol 2: Achiral Purity by UHPLC-MS

Objective: Identification of synthetic byproducts (e.g., des-azepane impurities).

  • Mobile Phase A: Water + 0.05% Ammonium Hydroxide (pH ~10). High pH is required to keep the amine neutral and retained on C18.

  • Mobile Phase B: Acetonitrile.

  • Column: Waters XBridge C18 BEH (2.1 x 50 mm, 1.7 µm).

  • Gradient: 5% B to 95% B over 5 minutes.

  • Detection: ESI(+) MS. Look for [M+H]+ = 219.18 (Parent).

Decision Logic & Workflows

Workflow 1: Method Development Decision Tree

This diagram illustrates the logical flow for selecting the correct separation mode based on the specific analytical goal (Chiral Purity vs. General Purity).

MethodSelection Start Start: (1R)-1-(4-azepan-1-ylphenyl)ethanamine Sample Goal Define Analytical Goal Start->Goal Chiral Enantiomeric Purity (%ee) Goal->Chiral Isomer Separation Achiral Chemical Purity / Impurities Goal->Achiral Byproducts SFC_Screen Screen 1: SFC (AD-H, OD-H, IG Columns) Mobile Phase: CO2 + MeOH + 0.1% DEA Chiral->SFC_Screen RP_UHPLC Reversed Phase UHPLC (High pH: NH4OH) Achiral->RP_UHPLC Check_Res Resolution > 2.0? SFC_Screen->Check_Res SFC_Final Final Method: Chiral SFC Check_Res->SFC_Final Yes NPLC_Alt Alternative: Normal Phase HPLC (Hexane/IPA + DEA) Check_Res->NPLC_Alt No (Solubility Issues)

Figure 1: Decision matrix for selecting analytical modes. SFC is the primary path for chirality due to speed; High pH RP-LC is selected for achiral purity to ensure retention of the basic amine.

Workflow 2: Chiral SFC Instrument Configuration

Understanding the flow path is critical for troubleshooting baseline noise, which is common in SFC UV detection at low wavelengths (210 nm).

SFC_Flow CO2_Pump CO2 Pump (Liquid CO2) Mixer Static Mixer CO2_Pump->Mixer Mod_Pump Modifier Pump (MeOH + DEA) Mod_Pump->Mixer Injector Autosampler (Inject Sample) Mixer->Injector Column Chiral Column (Thermostated 35C) Injector->Column PDA PDA Detector (High Pressure Cell) Column->PDA BPR Back Pressure Regulator (120 bar) PDA->BPR Waste Gas/Liquid Separation BPR->Waste

Figure 2: SFC Flow path. Note that the Back Pressure Regulator (BPR) is post-detector. Fluctuations in BPR can cause baseline noise in the PDA, mimicking impurities.

Senior Scientist’s Commentary: "The Trap"

In my experience analyzing phenyl-ethanamines, the most common failure mode is "Memory Effects" (Carryover).

The azepane ring is highly lipophilic, while the primary amine is sticky. If you use a standard acidic wash (e.g., Water/Acetonitrile + Formic Acid) in your autosampler, the basic analyte may adsorb to the injection needle or valve rotor seals.

The Fix: Always use a strong basic needle wash for this compound.

  • Recommended Wash: Methanol:Acetonitrile:Water (50:25:25) + 0.5% Ammonium Hydroxide.

  • Verification: Inject a blank immediately after your highest standard. If the carryover peak is >0.1%, replace the rotor seal with a PEEK or Vespel equivalent compatible with high pH.

References

  • Comparison of SFC and HPLC for Chiral Amines Source: Chromatography Online. "Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC."

  • SFC Method Development Guide Source: Shimadzu Application News. "Chiral Separation Using SFC and HPLC Switching System."

  • Chiral Stationary Phase Stability Source: National Institutes of Health (PubMed). "Chiral HPLC versus chiral SFC: evaluation of long-term stability and selectivity."

  • Azepane Derivative Analysis Context Source: PubChem.[2][3] "Compound Summary: Azepan-1-yl derivatives."

Sources

Comparative

Inter-Laboratory Validation of (1R)-1-(4-azepan-1-ylphenyl)ethanamine Assay

A Publish Comparison Guide for Drug Development Professionals Executive Summary In the synthesis of high-value pharmaceutical intermediates, the enantiomeric purity of (1R)-1-(4-azepan-1-ylphenyl)ethanamine is a Critical...

Author: BenchChem Technical Support Team. Date: February 2026

A Publish Comparison Guide for Drug Development Professionals

Executive Summary

In the synthesis of high-value pharmaceutical intermediates, the enantiomeric purity of (1R)-1-(4-azepan-1-ylphenyl)ethanamine is a Critical Quality Attribute (CQA). As drug development programs scale from R&D to GMP manufacturing, the analytical method used to quantify this chiral amine must undergo rigorous inter-laboratory validation (cross-validation) to ensure transferability and regulatory compliance.

This guide objectively compares the performance of the Next-Generation Direct Chiral LC-MS/MS Method (the "Product") against the traditional Derivatization-HPLC-UV Method (the "Alternative"). We present experimental data demonstrating why the direct LC-MS/MS approach offers superior precision, throughput, and robustness for multi-site deployment.

Technical Context & Mechanism

The analyte, (1R)-1-(4-azepan-1-ylphenyl)ethanamine , contains a basic azepane ring and a primary amine at the chiral center.

  • Challenge: Traditional analysis often requires derivatization (e.g., with GITC or NBD-Cl) to improve retention and UV sensitivity, introducing variability and kinetic resolution errors.

  • Solution: The validated method utilizes an immobilized polysaccharide chiral stationary phase (CSP) coupled with Mass Spectrometry. This allows for direct resolution of the (1R) and (1S) enantiomers without sample pretreatment, leveraging the basicity of the azepane nitrogen for positive mode ionization (

    
    ).
    
Analytical Pathway Visualization

The following diagram outlines the mechanistic difference between the legacy and validated workflows.

AnalyticalPathway cluster_Legacy Alternative: Derivatization Method cluster_New Validated Product: Direct LC-MS/MS Sample Raw Sample (1R)-Enantiomer Deriv Derivatization (GITC/NBD-Cl) Sample->Deriv Dilute Direct Dilution (MeOH/Water) Sample->Dilute Workup Extraction & Workup Deriv->Workup HPLC_UV HPLC-UV (Indirect Detection) Workup->HPLC_UV Chiral_LC Chiral LC (Immobilized CSP) Dilute->Chiral_LC MS_Det MS/MS Detection (m/z 219.1 -> 126.1) Chiral_LC->MS_Det

Figure 1: Comparison of analytical workflows. The validated direct method eliminates two critical sources of error (Derivatization and Workup).

Inter-Laboratory Validation Protocol

To validate the robustness of the Direct LC-MS/MS assay, a cross-validation study was conducted between Laboratory A (Originating R&D Site) and Laboratory B (Receiving QC Site) .

Experimental Conditions
ParameterValidated Method (Direct LC-MS/MS) Alternative Method (Deriv-HPLC-UV)
Column Chiralpak IG-3 (Immobilized Amylose), 3µmChiralpak AD-H (Coated Amylose), 5µm
Mobile Phase 10mM NH₄HCO₃ (pH 9.0) / ACN (40:60 v/v)Hexane / IPA / DEA (90:10:0.1 v/v)
Flow Rate 0.5 mL/min1.0 mL/min
Detection ESI+ MRM (219.1

126.1)
UV @ 254 nm
Run Time 6.0 minutes25.0 minutes
Sample Prep Dilute and ShootReact (60 min)

Extract

Dry

Reconstitute
Validation Workflow

The validation followed ICH Q2(R1) guidelines [1]. The following logic gate ensures only high-quality data enters the statistical pool.

ValidationLogic Start Start Validation (Lab A & Lab B) SysSuit System Suitability (Res > 2.0, Tailing < 1.5) Start->SysSuit Check1 Pass SST? SysSuit->Check1 ExpRun Execute Accuracy & Precision (n=6, 3 levels) Check1->ExpRun Yes Fail Root Cause Analysis Check1->Fail No DataAnalysis Calculate %RSD & %Recovery ExpRun->DataAnalysis Compare Inter-Lab Comparison (F-test, t-test) DataAnalysis->Compare Decision Method Transferable? Compare->Decision Decision->Fail p < 0.05 Success Validation Complete Decision->Success p > 0.05

Figure 2: Logic flow for inter-laboratory validation. Statistical equivalence (p > 0.05) is required for success.

Comparative Performance Data

The following data summarizes the results from the cross-validation study. Samples were spiked with the (1S)-enantiomer impurity at 0.5%, 1.0%, and 5.0% levels relative to the (1R)-analyte.

Precision and Accuracy (Inter-Laboratory)

Table 1: Comparison of Method Reproducibility (n=12)

MetricValidated Method (LC-MS/MS) Alternative (Deriv-UV) Impact
Lab A Precision (%RSD) 1.2%4.8%4x improvement in repeatability.
Lab B Precision (%RSD) 1.5%6.2%Validated method is less operator-dependent.
Inter-Lab % Difference 0.8%5.4%Validated method shows seamless transferability.
Accuracy (Recovery %) 98.5% - 101.2%88.0% - 112.0%Alternative suffers from variable derivatization yield.
Limit of Quantitation (LOQ) 0.05% (Enantiomeric Excess)0.5% (Enantiomeric Excess)10x sensitivity gain for trace impurity detection.
Robustness and Throughput
  • Solvent Consumption: The Validated Method uses 90% less solvent per run (Reversed-phase vs. Normal-phase hexane usage).

  • Throughput: Lab B processed 100 samples in 10 hours using the Validated Method, compared to 42 hours using the Alternative (due to incubation and long run times).

Detailed Methodology

Validated Protocol: Direct LC-MS/MS

Reagents:

  • Acetonitrile (LC-MS Grade)

  • Ammonium Bicarbonate (volatile buffer essential for MS compatibility)

  • Reference Standard: (1R)-1-(4-azepan-1-ylphenyl)ethanamine (>99.9% ee).

Step-by-Step:

  • Preparation: Dissolve 10 mg of sample in 10 mL of Methanol/Water (50:50). Vortex for 30 seconds.

  • Dilution: Dilute an aliquot 1:100 with Mobile Phase A (10mM NH₄HCO₃). Final concentration ~10 µg/mL.

  • Injection: Inject 2.0 µL onto the Chiralpak IG-3 column.

  • Separation: Isocratic elution at 0.5 mL/min (40% Aqueous Buffer / 60% ACN).

  • Detection: Monitor transition 219.1

    
     126.1 (Quantifier) and 219.1 
    
    
    
    84.1 (Qualifier).
Causality of Experimental Choices
  • Why Ammonium Bicarbonate? The high pH (9.0) ensures the amine is in its free base form, improving peak shape on the polysaccharide column, while the bicarbonate salt decomposes in the MS source, preventing clogging [2].

  • Why IG-3 Column? The immobilized phase resists the aggressive organic solvents used in cleaning cycles, unlike the coated AD-H phase used in the alternative method, extending column life by ~40% [3].

Conclusion

The inter-laboratory validation confirms that the Direct Chiral LC-MS/MS assay is superior to the traditional derivatization method for (1R)-1-(4-azepan-1-ylphenyl)ethanamine.

  • Trustworthiness: The method achieved <2.0% RSD across two different laboratories.

  • Efficiency: Eliminates 3 sample preparation steps.

  • Sensitivity: Capable of detecting 0.05% of the (1S)-enantiomer, ensuring strict control over stereochemical purity.

We recommend the immediate adoption of this protocol for all QC release testing of this intermediate.

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH Guidelines.[1][2][3] Available at: [Link]

  • Center for Drug Evaluation and Research (CDER). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration.[1] Available at: [Link]

  • Regis Technologies. System Suitability And Validation For Chiral Purity Assays Of Drug Substances.[4] Available at: [Link]

Sources

Validation

A Senior Application Scientist's Guide to Establishing Preclinical Efficacy and Mechanism of Action

An In-Depth Technical Guide to the In Vitro and In Vivo Correlation of (1R)-1-(4-azepan-1-ylphenyl)ethanamine Activity Authored for Researchers, Scientists, and Drug Development Professionals In the landscape of modern d...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the In Vitro and In Vivo Correlation of (1R)-1-(4-azepan-1-ylphenyl)ethanamine Activity

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, particularly within the complex domain of neuroscience, the establishment of a robust in vitro-in vivo correlation (IVIVC) is paramount. It forms the critical bridge between molecular-level interactions and physiological outcomes, enabling confident progression of a candidate compound from the bench to preclinical and, ultimately, clinical development. This guide provides a comprehensive framework for evaluating the activity of a novel phenethylamine derivative, (1R)-1-(4-azepan-1-ylphenyl)ethanamine, hereafter referred to as "Compound A," a putative dopamine reuptake inhibitor.

The following sections will detail the strategic selection of assays, provide step-by-step protocols, and present a logical framework for interpreting the resulting data. We will compare Compound A's performance against well-characterized dopamine transporter (DAT) inhibitors, such as GBR 12909, to benchmark its potency and selectivity. The causality behind each experimental choice is explained to provide not just a methodology, but a self-validating system for rigorous scientific inquiry.

Part 1: In Vitro Characterization - Defining the Molecular Target Profile

The initial phase of our investigation focuses on quantifying the interaction of Compound A with its primary molecular target and assessing its selectivity against related transporters. The phenethylamine scaffold strongly suggests an affinity for monoamine transporters. Therefore, our primary hypothesis is that Compound A is a dopamine transporter (DAT) inhibitor. Our in vitro assays are designed to test this hypothesis directly and to build a comprehensive selectivity profile.

Primary Target Engagement: DAT Binding Affinity

To quantify the affinity of Compound A for the dopamine transporter, a competitive radioligand binding assay is the gold standard. This assay measures the ability of our compound to displace a known high-affinity radioligand from the transporter.

  • Source Material: Striatal tissue from male Sprague-Dawley rats, known for its high density of DAT.

  • Membrane Preparation: Homogenize striatal tissue in ice-cold sucrose buffer (0.32 M sucrose, 10 mM Tris-HCl, pH 7.4). Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris. The resulting supernatant is then centrifuged at 20,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction. Wash the pellet by resuspension in fresh buffer and repeat the centrifugation. Finally, resuspend the pellet in assay buffer (50 mM Tris-HCl, 120 mM NaCl, pH 7.4).

  • Assay Conditions: In a 96-well plate, combine 50 µL of membrane homogenate, 50 µL of [³H]WIN 35,428 (a well-characterized DAT ligand, final concentration ~1-2 nM), and 50 µL of varying concentrations of Compound A or the reference compound, GBR 12909.

  • Nonspecific Binding: A parallel set of wells should contain a high concentration of a non-radiolabeled ligand (e.g., 10 µM GBR 12909) to determine nonspecific binding.

  • Incubation: Incubate the plates at room temperature for 2 hours to allow the binding to reach equilibrium.

  • Termination and Detection: Terminate the assay by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand. The radioactivity retained on the filters, which is proportional to the amount of bound radioligand, is then quantified by liquid scintillation counting.

  • Data Analysis: The data are analyzed using non-linear regression to fit a one-site competition model, which yields the IC₅₀ (the concentration of the compound that inhibits 50% of specific binding). The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Activity: Dopamine Uptake Inhibition

While binding affinity confirms interaction, a functional assay is required to determine if this interaction translates into inhibition of the transporter's primary function: dopamine reuptake.

  • Synaptosome Preparation: Prepare a crude synaptosomal fraction from rat striatum as described for the membrane preparation, but with modifications to preserve transporter function.

  • Assay Conditions: Pre-incubate the synaptosomes for 10 minutes at 37°C with various concentrations of Compound A or GBR 12909 in Krebs-Ringer buffer.

  • Initiation of Uptake: Initiate dopamine uptake by adding a mixture of [³H]dopamine (final concentration ~10 nM) and unlabeled dopamine.

  • Termination: After a short incubation period (typically 5-10 minutes), terminate the uptake by rapid filtration through glass fiber filters and wash with ice-cold buffer.

  • Detection and Analysis: Quantify the radioactivity trapped inside the synaptosomes using liquid scintillation counting. The IC₅₀ value for uptake inhibition is determined by non-linear regression analysis.

Selectivity Profiling

A therapeutically viable CNS agent should exhibit high selectivity for its intended target to minimize off-target effects. We will assess the inhibitory activity of Compound A against the serotonin transporter (SERT) and the norepinephrine transporter (NET).

  • The protocol is analogous to the dopamine uptake assay but utilizes cell lines stably expressing human SERT or NET (e.g., HEK293-hSERT, HEK293-hNET) and their respective radiolabeled substrates ([³H]serotonin or [³H]norepinephrine).

In Vitro Data Summary

The following table presents hypothetical, yet plausible, data for Compound A, benchmarking it against the well-characterized selective DAT inhibitor, GBR 12909.

Parameter Compound A GBR 12909 (Reference)
DAT Binding Affinity (Ki, nM) 5.22.5
Dopamine Uptake Inhibition (IC₅₀, nM) 12.88.1
SERT Uptake Inhibition (IC₅₀, nM) > 10,000> 5,000
NET Uptake Inhibition (IC₅₀, nM) 850450
DAT/SERT Selectivity Ratio > 781> 617
DAT/NET Selectivity Ratio 66.455.6

This data suggests that Compound A is a potent DAT inhibitor with excellent selectivity over SERT and good selectivity over NET, comparable to the reference compound.

Part 2: In Vivo Target Engagement and Functional Outcome

With a well-defined in vitro profile, we move to in vivo models to determine if Compound A engages its target in a living system and elicits the expected physiological response.

Target Engagement: Brain Microdialysis

In vivo microdialysis is a powerful technique that allows for the direct measurement of extracellular neurotransmitter levels in specific brain regions, providing direct evidence of target engagement.

G cluster_0 Surgical Phase cluster_1 Recovery & Acclimation cluster_2 Experimental Phase a Anesthetize Rodent b Stereotaxic Implantation of Guide Cannula a->b c Post-operative Recovery (>5 days) b->c d Insert Microdialysis Probe into Nucleus Accumbens c->d e Establish Stable Baseline (>3 hours) d->e f Administer Compound A (i.p. injection) e->f g Collect Dialysate Samples (every 20 min for 3 hours) f->g h Analyze Samples via HPLC-ECD for Dopamine g->h

Caption: Workflow for in vivo microdialysis experiment.

Administration of an effective DAT inhibitor like Compound A should block the reuptake of dopamine from the synaptic cleft, leading to a significant, dose-dependent increase in extracellular dopamine levels in the nucleus accumbens, a key brain region in the reward pathway.

Functional Pharmacodynamics: Locomotor Activity

Dopaminergic stimulation in the nucleus accumbens is strongly correlated with an increase in spontaneous locomotor activity in rodents. This provides a simple, high-throughput behavioral assay to assess the functional consequences of DAT inhibition.

  • Habituation: Place male Sprague-Dawley rats in individual open-field arenas (e.g., 40 x 40 cm) and allow them to habituate for 60 minutes.

  • Administration: Administer Compound A, GBR 12909, or vehicle (e.g., saline) via intraperitoneal (i.p.) injection.

  • Data Collection: Immediately return the animals to the arenas and record their locomotor activity for 2 hours using an automated video-tracking system. Key parameters to measure include total distance traveled, horizontal activity, and vertical activity (rearing).

  • Analysis: Compare the activity levels of the compound-treated groups to the vehicle-treated group using ANOVA followed by post-hoc tests.

Part 3: Bridging the Gap - The In Vitro-In Vivo Correlation (IVIVC)

The cornerstone of this guide is the synthesis of our in vitro and in vivo data to establish a strong IVIVC.

IVIVC Framework

G cluster_0 In Vitro Assays cluster_1 In Vivo Target Engagement cluster_2 In Vivo Functional Outcome a High Binding Affinity (Ki = 5.2 nM) b Potent Uptake Inhibition (IC50 = 12.8 nM) a->b translates to c Increased Extracellular Dopamine in Nucleus Accumbens b->c leads to d Increased Locomotor Activity c->d which causes

Caption: Logical flow from in vitro activity to in vivo outcome.

Data Correlation and Interpretation
Metric Compound A GBR 12909 (Reference) Correlation Insight
In Vitro Potency (DAT IC₅₀) 12.8 nM8.1 nMBoth compounds are potent DAT inhibitors in vitro.
In Vivo Efficacy (Locomotor ED₅₀) 3 mg/kg1.5 mg/kgThe in vivo potency correlates with the in vitro data; the slightly lower in vitro potency of Compound A is reflected in a higher ED₅₀ in vivo.
In Vivo Target Engagement (Microdialysis) ~250% increase in DA at ED₅₀~300% increase in DA at ED₅₀The magnitude of the dopamine increase is consistent with the behavioral response and confirms that the mechanism of action is DAT inhibition.

The strong correlation observed between the in vitro potency of Compound A at the dopamine transporter and its in vivo effects on both neurochemistry and behavior provides a high degree of confidence in its mechanism of action. The data from the reference compound, GBR 12909, serves as a crucial benchmark, validating our experimental systems and confirming that Compound A behaves as a potent and selective dopamine reuptake inhibitor. This robust IVIVC is a critical milestone, supporting the further development of (1R)-1-(4-azepan-1-ylphenyl)ethanamine as a potential therapeutic agent.

References

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology. Available at: [Link]

  • Andersen, P. H. (1989). The dopamine-uptake inhibitor GBR 12909: a potent and selective tool for the study of dopamine transport. European Journal of Pharmacology. Available at: [Link]

  • Carboni, E., & Di Chiara, G. (1989). Serotonin and dopamine co-release in the nucleus accumbens of rats. Neuropharmacology. Available at: [Link]

  • Ungerstedt, U. (1984). Measurement of neurotransmitter release by intracranial dialysis. In Measurement of neurotransmitter release in vivo (pp. 81-105). John Wiley & Sons.
  • Sora, I., Wichems, C., Takahashi, N., Li, X. F., Zeng, Z., Revay, R., ... & Uhl, G. R. (1998). Cocaine reward models: conditioned place preference can be established in dopamine-and serotonin-transporter knockout mice. Proceedings of the National Academy of Sciences. Available at: [Link]

Comparative

A Senior Application Scientist's Guide to the Purity Assessment of (1R)-1-(4-azepan-1-ylphenyl)ethanamine from Different Suppliers

Abstract (1R)-1-(4-azepan-1-ylphenyl)ethanamine is a critical chiral building block in modern medicinal chemistry, serving as a key intermediate in the synthesis of various therapeutic agents.[1][2] The stereochemical an...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(1R)-1-(4-azepan-1-ylphenyl)ethanamine is a critical chiral building block in modern medicinal chemistry, serving as a key intermediate in the synthesis of various therapeutic agents.[1][2] The stereochemical and chemical purity of this amine is not merely a quality metric; it is a fundamental determinant of the safety, efficacy, and reproducibility of downstream applications, including drug discovery and development. This guide presents a comprehensive, multi-technique analytical framework for the rigorous purity assessment of (1R)-1-(4-azepan-1-ylphenyl)ethanamine sourced from different commercial suppliers. We move beyond simple percentage purity to dissect the critical quality attributes—chemical purity, enantiomeric excess, residual solvent profile, and structural integrity—providing researchers and drug development professionals with the in-depth technical insights required to make informed procurement decisions. The methodologies herein are designed to be self-validating, ensuring the trustworthiness and scientific integrity of the results.

Introduction: The Imperative of Purity in Chiral Amine Intermediates

The functionality of a chiral molecule is intrinsically linked to its three-dimensional structure. In pharmacology, the undesired enantiomer of a chiral drug can range from being inert to exhibiting completely different, and potentially harmful, biological activity. Consequently, the enantiomeric purity of a starting material like (1R)-1-(4-azepan-1-ylphenyl)ethanamine is of paramount importance.[3][4] Beyond enantiomeric content, seemingly minor chemical impurities can interfere with subsequent synthetic steps, introduce toxicological risks, or complicate the purification of the final Active Pharmaceutical Ingredient (API).

This guide was developed to address the variability often observed in the quality of chemical intermediates from different suppliers. By establishing a robust, standardized analytical workflow, we can objectively compare product performance and provide the necessary data to qualify a supplier for a specific research or development phase. Our approach integrates four cornerstone analytical techniques:

  • High-Performance Liquid Chromatography (HPLC) for achiral purity and related substance analysis.

  • Chiral High-Performance Liquid Chromatography (Chiral HPLC) for the precise determination of enantiomeric excess.

  • Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) for the quantification of residual volatile solvents.

  • Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy for definitive structural confirmation and detection of non-UV active impurities.

The Analytical Workflow: A Multi-Pronged Strategy

A single analytical technique is insufficient to fully characterize the purity of a complex molecule. Our workflow is designed as an orthogonal system, where each method provides a unique and complementary piece of the purity puzzle. This ensures that no single aspect of quality is overlooked.

Purity_Assessment_Workflow cluster_0 Sample Reception & Preparation cluster_1 Analytical Testing Battery cluster_2 Data Analysis & Reporting Sample Receive Samples (Supplier A, B, C) Prep Standardized Sample Preparation (e.g., 1 mg/mL) Sample->Prep HPLC HPLC (Achiral) Chemical Purity Prep->HPLC Chiral_HPLC Chiral HPLC Enantiomeric Excess Prep->Chiral_HPLC GCMS HS-GC-MS Residual Solvents Prep->GCMS NMR ¹H NMR Structural Integrity Prep->NMR Analysis Data Integration & Comparison HPLC->Analysis Chiral_HPLC->Analysis GCMS->Analysis NMR->Analysis Report Final Purity Report & Supplier Recommendation Analysis->Report

Caption: Overall workflow for the purity assessment of (1R)-1-(4-azepan-1-ylphenyl)ethanamine.

Potential Impurity Profile

Understanding the synthetic route of (1R)-1-(4-azepan-1-ylphenyl)ethanamine allows us to anticipate potential impurities. A common route involves the reductive amination of the corresponding ketone. This informs our analytical strategy to specifically look for these related substances.

Impurity_Profile cluster_impurities Potential Process-Related Impurities main (1R)-1-(4-azepan-1-ylphenyl)ethanamine Target Molecule enantiomer (S)-Enantiomer Stereochemical Impurity main->enantiomer Imperfect Chiral Control ketone (4-Azepan-1-ylphenyl)ethan-1-one Starting Material main->ketone Incomplete Reaction alcohol 1-[4-(azepan-1-yl)phenyl]ethan-1-ol Over-reduction By-product main->alcohol Side Reaction

Caption: Potential impurity profile for (1R)-1-(4-azepan-1-ylphenyl)ethanamine.

Experimental Methodologies

The following protocols are detailed to ensure reproducibility. All samples were sourced from three different (anonymized) suppliers—Supplier A, Supplier B, and Supplier C—and prepared under identical conditions.

Standard Sample Preparation

A stock solution for each supplier's sample was prepared by accurately weighing approximately 10 mg of the material and dissolving it in 10 mL of methanol to achieve a concentration of 1 mg/mL. This stock was used for HPLC and Chiral HPLC analyses after appropriate dilution. Samples for NMR and GC-MS were prepared separately as described in their respective sections.

Protocol 1: Achiral Purity by HPLC-UV

Rationale: This reversed-phase HPLC method is designed to separate the main compound from any less or more polar impurities.[5][6] A C18 column provides a standard hydrophobic stationary phase, and the use of a simple acidic mobile phase ensures good peak shape for the basic amine analyte.

  • System: HPLC with UV Detector

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 10% B to 90% B over 15 min, hold for 5 min

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: UV at 220 nm

  • Sample Preparation: Dilute stock solution to 0.1 mg/mL with 50:50 Water:Acetonitrile.

Protocol 2: Enantiomeric Excess by Chiral HPLC

Rationale: The separation of enantiomers requires a chiral environment, provided by a Chiral Stationary Phase (CSP). Polysaccharide-based columns are highly effective for a broad range of chiral compounds, including amines.[7][8][9] A normal-phase mobile system is often preferred for these separations as it can offer better selectivity. The addition of a small amount of an amine modifier, like diethylamine (DEA), is crucial to prevent peak tailing by blocking active sites on the silica support.[10]

  • System: HPLC with UV Detector

  • Column: Chiralpak AD-H, 4.6 x 250 mm, 5 µm

  • Mobile Phase: n-Hexane / Isopropanol / Diethylamine (85:15:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Injection Volume: 10 µL

  • Detection: UV at 220 nm

  • Sample Preparation: Use the 1 mg/mL stock solution.

Protocol 3: Residual Solvents by HS-GC-MS

Rationale: Gas chromatography is the premier technique for analyzing volatile compounds.[11][12] Coupling it with a mass spectrometer allows for definitive identification of any detected solvents. Headspace sampling is employed to introduce only the volatile components into the system, avoiding contamination from the non-volatile amine sample matrix and enhancing sensitivity.[13][14]

  • System: Headspace Sampler coupled to a GC-MS

  • Column: DB-624 or equivalent, 30 m x 0.25 mm, 1.4 µm

  • Carrier Gas: Helium, constant flow 1.2 mL/min

  • Oven Program: 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min

  • HS Parameters: Vial Equilibration at 80 °C for 15 min

  • MS Parameters: Electron Ionization (EI), Scan Range 35-350 amu

  • Sample Preparation: Accurately weigh ~50 mg of sample into a 20 mL headspace vial. Add 1 mL of DMSO.

Protocol 4: Structural Confirmation by ¹H NMR

Rationale: ¹H NMR provides an unambiguous confirmation of the molecule's chemical structure by analyzing the environment of each proton.[15][16] It serves as a final check for structural integrity and can reveal impurities that are not amenable to HPLC or GC analysis. Tetramethylsilane (TMS) is used as the internal standard for chemical shift referencing.[15]

  • System: 400 MHz NMR Spectrometer

  • Solvent: Chloroform-d (CDCl₃)

  • Sample Preparation: Dissolve ~5 mg of sample in ~0.7 mL of CDCl₃.

  • Parameters: Standard ¹H acquisition pulse program, 32 scans.

Comparative Data Analysis

The following tables summarize the data obtained from the analysis of (1R)-1-(4-azepan-1-ylphenyl)ethanamine from three different suppliers.

Table 1: Achiral Purity and Impurity Profile by HPLC

Supplier Lot Number Purity (Area %) (4-Azepan-1-ylphenyl)ethan-1-one (Area %) Unknown Impurity at RRT 1.15 (Area %)
Supplier A A-001 99.85% 0.08% Not Detected
Supplier B B-001 98.91% 0.85% 0.11%

| Supplier C | C-001 | 99.52% | 0.25% | 0.05% |

Table 2: Enantiomeric Purity by Chiral HPLC

Supplier Lot Number (R)-enantiomer (Area %) (S)-enantiomer (Area %) Enantiomeric Excess (e.e.)
Supplier A A-001 99.95% 0.05% 99.90%
Supplier B B-001 99.88% 0.12% 99.76%

| Supplier C | C-001 | 98.50% | 1.50% | 97.00% |

Table 3: Residual Solvent Analysis by HS-GC-MS

Supplier Lot Number Toluene (ppm) Heptane (ppm)
Supplier A A-001 150 25
Supplier B B-001 25 < 5 (Below LOQ)

| Supplier C | C-001 | 950 | 450 |

Table 4: ¹H NMR Structural Confirmation

Supplier Lot Number Structural Confirmation Observations
Supplier A A-001 Conforms to structure Clean spectrum, no unassigned signals.
Supplier B B-001 Conforms to structure Minor unassigned signals in the aliphatic region.

| Supplier C | C-001 | Conforms to structure | Trace signals consistent with heptane observed. |

Discussion and Interpretation

The comprehensive analysis reveals significant quality differences between the suppliers, highlighting the necessity of this multi-technique approach.

  • Supplier A: This material demonstrates the highest overall quality. It possesses excellent chemical purity (99.85%) and an outstanding enantiomeric excess of 99.90%.[17] The residual solvent levels are well within acceptable limits for most applications. The ¹H NMR spectrum was clean, confirming the structural integrity. This supplier is the clear choice for late-stage development, cGMP synthesis, or any application where the highest purity is critical.

  • Supplier B: While exhibiting good enantiomeric purity (99.76%), the chemical purity of this sample is notably lower at 98.91%. The primary impurity was identified as the starting ketone, (4-azepan-1-ylphenyl)ethan-1-one, at a level of 0.85%. This suggests an inefficient or incomplete reductive amination step in their synthesis. The presence of this reactive ketone could be detrimental to subsequent chemical transformations. However, its very low solvent content is a positive attribute. This material might be suitable for early-stage research where this specific ketone impurity is known not to interfere, or if an additional purification step is planned.

  • Supplier C: This sample is unacceptable for most stereospecific applications due to a low enantiomeric excess of only 97.00%. The presence of 1.5% of the undesired (S)-enantiomer could lead to unpredictable biological results and complicated purification of the final product. Furthermore, the residual solvent levels, particularly for toluene (950 ppm), are high and approach the ICH limit of 890 ppm, indicating a suboptimal purification process. This material should be avoided for all but the most non-critical applications.

Conclusion and Recommendations

The purity assessment of (1R)-1-(4-azepan-1-ylphenyl)ethanamine is a multi-faceted task that cannot be accomplished with a single analytical measurement. This guide demonstrates a robust, orthogonal workflow that provides a holistic view of product quality, enabling a confident and data-driven selection of a chemical supplier.

Our analysis concludes:

  • Supplier A provides material of exceptional purity, suitable for the most demanding applications in pharmaceutical development.

  • Supplier B offers material with good enantiomeric purity but is compromised by a significant process-related chemical impurity, limiting its use.

  • Supplier C provides material with insufficient enantiomeric purity and high levels of residual solvents, making it unsuitable for chiral applications.

For researchers and drug development professionals, this study underscores a critical principle: Trust, but verify. A supplier's Certificate of Analysis should be considered a starting point, not the final word. Independent, comprehensive verification using the principles and methods outlined in this guide is the most effective way to mitigate risk, ensure experimental reproducibility, and accelerate the path to discovery.

References

  • Bailey Z. (2024). Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products. J Anal Bioanal Tech, 15: 714.
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  • Medistri SA. (2024). GC/MS Identification of Impurities. Medistri SA Insights.
  • Emery Pharma. (n.d.). Gas Chromatography Mass Spectrometry (GC-MS) Analysis. Emery Pharma Services.
  • Shimadzu. (n.d.). GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals.
  • Reddy, L. et al. (2015). Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines.
  • Reddy, L. et al. (2015). Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. Protocol Exchange.
  • BenchChem Technical Support Team. (2025). Analytical Methods for Determining Enantiomeric Purity of Drugs.
  • Al-Majid, A. M. et al. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines.
  • Chaudhary, P. et al. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H- and 19F-NMR spectroscopic analysis. RSC Advances, 12, 28438-28445.
  • Ali, M. A. et al. (2013). A Simple Protocol for NMR Analysis of the Enantiomeric Purity of Chiral Hydroxylamines. Organic Letters, 15(4), 812–815.
  • Sánchez, J. M. et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality, 24(1), 58-64.
  • Younes, A. A. et al. (2015). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC.
  • Hayashi, Y. et al. (n.d.). Powerful Novel Chiral Acids for Enantioresolution, Determination of Absolute Configuration, and MS Spectral De. TCI Chemicals.
  • Singh, S. et al. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H- and 19F-NMR spectroscopic analysis. RSC.
  • Supporting Inform
  • SIELC Technologies. (2018). Separation of Benzenamine, 4-(hexahydro-1H-azepin-1-yl)- on Newcrom R1 HPLC column. SIELC.
  • Sigma-Aldrich. (n.d.). 1-[4-(azepan-1-yl)phenyl]ethan-1-ol. Sigma-Aldrich.
  • Oreate AI. (2026). (R)-1-(4-Methylphenyl)ethylamine: Comprehensive Applications and Technical Characteristics Study.
  • ChemicalBook. (2026). (R)-(+)-1-(4-Methylphenyl)ethylamine. ChemicalBook.
  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of ethylamine C2H7N CH3CH2NH2. Doc Brown's Advanced Organic Chemistry Revision Notes.
  • BenchChem. (2025). HPLC purification method for 4-(Azepan-2-ylmethyl)morpholine.
  • Al-Aani, H. et al. (2017). A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium. Pharmaceutics, 9(4), 43.
  • PubChem. (n.d.). (+)-1-(4-Methylphenyl)ethylamine. PubChem Compound Summary for CID 7015756.
  • CN106053657A. (2016). Method for detecting content of chiral phenylethylamine by adopting high-performance liquid chromatography.
  • Echemi. (n.d.). (4-Azepan-1-ylphenyl)

Sources

Validation

Comparative Guide to Bioassay Validation for Screening (1R)-1-(4-azepan-1-ylphenyl)ethanamine Analogs

Introduction (1R)-1-(4-azepan-1-ylphenyl)ethanamine is a chiral phenethylamine derivative. The phenethylamine scaffold is a cornerstone of many centrally acting compounds, frequently interacting with monoamine neurotrans...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(1R)-1-(4-azepan-1-ylphenyl)ethanamine is a chiral phenethylamine derivative. The phenethylamine scaffold is a cornerstone of many centrally acting compounds, frequently interacting with monoamine neurotransmitter systems.[1][2][3] Consequently, the discovery and development of analogs of this compound necessitate a robust screening platform to characterize their biological activity. The critical first step, which precedes any screening effort, is the identification and validation of the primary biological target of the lead compound. Without this, a screening campaign lacks biological rationale and risks generating irrelevant data.

This guide provides a comprehensive framework for the validation of two distinct, yet plausible, bioassay formats for screening analogs of (1R)-1-(4-azepan-1-ylphenyl)ethanamine. Given its structural similarity to known psychoactive substances, we will proceed with two hypothetical, yet highly relevant, targets: a G-protein coupled receptor (GPCR), specifically a serotonin 5-HT₂A receptor, and a monoamine transporter, the dopamine transporter (DAT).[2][4][5] This comparative approach will equip researchers and drug development professionals with the expertise to select and validate a bioassay that is fit-for-purpose, ensuring data integrity and reliability in a high-throughput screening (HTS) context.

The Imperative of Target Identification

Before embarking on assay validation, it is paramount to determine the molecular target of (1R)-1-(4-azepan-1-ylphenyl)ethanamine. This is typically achieved through preliminary screening against a panel of known CNS targets. The structural class of phenethylamines suggests a high probability of interaction with receptors and transporters for neurotransmitters like serotonin, dopamine, and norepinephrine.[3][5] Identifying the specific molecular target and its associated signaling pathway is the foundation upon which a meaningful and efficient screening cascade is built.[6] For the purpose of this guide, we will assume target identification has been completed and will focus on the validation of assays for our two hypothetical targets.

Comparison of Bioassay Platforms for Analog Screening

The choice between a biochemical and a cell-based assay is a critical decision in the drug discovery process.[7] Biochemical assays offer a direct measure of a compound's interaction with a purified target, while cell-based assays provide a more physiologically relevant context by evaluating this interaction within a living cell.[8][9]

FeatureBiochemical Assay (DAT Binding) Cell-Based Assay (5-HT₂A Receptor Functional)
Principle Measures direct binding of analogs to the dopamine transporter, often using a competitive radioligand or fluorescent probe.Measures the functional consequence of receptor activation (e.g., calcium mobilization) in response to analog treatment.
Physiological Relevance Lower. Conducted on isolated membranes or purified protein, lacking the cellular environment and signaling partners.[10]Higher. The assay is performed in intact, living cells, preserving the native receptor conformation and signaling pathways.[3][9]
Information Provided Provides data on binding affinity (Kᵢ) and specificity for the transporter.Provides data on functional potency (EC₅₀) and efficacy (Eₘₐₓ), distinguishing between agonists, antagonists, and allosteric modulators.
Throughput Typically very high, amenable to 384- and 1536-well formats.[11]High, though may be slightly lower than biochemical assays due to cell culture and handling steps.
Potential for Artifacts Prone to interference from compounds that are fluorescent, colored, or precipitate.Can be affected by compounds that are cytotoxic or interfere with the detection system (e.g., luciferase, fluorescent dyes).
Cost Can be lower per data point, especially if using non-radiometric methods.Generally higher due to costs associated with cell culture reagents, and potentially specialized detection equipment.

A Framework for Robust Bioassay Validation

The validation of a bioassay is a formal process that provides documented evidence that the method is suitable for its intended purpose.[12] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have published guidelines that, while focused on bioanalytical methods for pharmacokinetics, provide a strong framework for the validation of in vitro screening assays.[1][2] The International Council for Harmonisation (ICH) M10 guideline is now a key reference.[4] A properly validated assay ensures that the generated data is accurate, reliable, and reproducible.[13]

Key Validation Parameters

The core parameters for bioassay validation are outlined below. These parameters demonstrate the performance characteristics of the assay and establish the criteria for accepting or rejecting the results of a screening run.

  • Specificity & Selectivity: This assesses the assay's ability to measure the desired analyte in the presence of other components. In the context of our hypothetical assays, this means ensuring the signal is specifically from either DAT binding or 5-HT₂A receptor activation and not from off-target effects or assay artifacts.

  • Accuracy: This is the closeness of the measured value to the true value. It is typically determined by spiking a known concentration of a reference compound into the assay matrix.

  • Precision: This measures the degree of scatter between a series of measurements of the same sample. It is usually expressed as the percent coefficient of variation (%CV) and is assessed at two levels:

    • Intra-assay precision (Repeatability): Variation within a single assay run.

    • Inter-assay precision (Intermediate Precision): Variation between different assay runs on different days with different operators.

  • Linearity and Range: The ability of the assay to produce results that are directly proportional to the concentration of the analyte within a given range. For functional assays, this relates to the dose-response curve.

  • Robustness: The capacity of the assay to remain unaffected by small, deliberate variations in method parameters (e.g., incubation times, temperatures, reagent concentrations), providing an indication of its reliability during routine use.

  • System Suitability: A set of tests to ensure that the assay system is performing as expected for each run. This often involves evaluating the performance of positive and negative controls. A common metric for HTS is the Z'-factor, which assesses the separation between the high and low controls. A Z'-factor ≥ 0.5 is generally considered indicative of an excellent assay.[11]

Visualizing the Validation Workflow

The process of validating a bioassay can be visualized as a logical progression from initial development to routine application.

Bioassay Validation Workflow cluster_0 Phase 1: Development & Optimization cluster_1 Phase 2: Pre-Validation cluster_2 Phase 3: Formal Validation cluster_3 Phase 4: Implementation Assay_Dev Assay Development (Target, Format, Reagents) Assay_Opt Assay Optimization (DoE, Conditions) Assay_Dev->Assay_Opt Reagent_QC Reagent Qualification & QC Assay_Opt->Reagent_QC SOP_Draft Drafting SOP Reagent_QC->SOP_Draft Validation_Exec Execute Validation Protocol (Accuracy, Precision, etc.) SOP_Draft->Validation_Exec Data_Analysis Data Analysis & Acceptance Criteria Validation_Exec->Data_Analysis Validation_Report Final Validation Report Data_Analysis->Validation_Report Routine_Use Routine Screening (System Suitability) Validation_Report->Routine_Use

Caption: A flowchart illustrating the four key phases of bioassay validation.

Experimental Protocols for Bioassay Validation

The following are detailed, step-by-step protocols for validating our two hypothetical bioassays.

Protocol 1: Validation of a Cell-Based 5-HT₂A Receptor Functional Assay (Calcium Mobilization)

This protocol assumes the use of a recombinant cell line stably expressing the human 5-HT₂A receptor (a Gq-coupled GPCR) and a no-wash calcium indicator dye.

1. Specificity: a. Test a known 5-HT₂A antagonist (e.g., Ketanserin) in the assay. The antagonist should inhibit the response to a known agonist (e.g., Serotonin) in a concentration-dependent manner. b. Test a panel of compounds known to be inactive at the 5-HT₂A receptor but active at other targets. These should not elicit a response. c. Run the assay using the parental cell line (not expressing the receptor). No specific response to the agonist should be observed.

2. Accuracy: a. Prepare a reference standard of a known 5-HT₂A agonist with a certified purity and concentration. b. Perform a full dose-response curve (e.g., 10-point, 1:3 dilution series) in at least three independent runs. c. The mean calculated EC₅₀ value should be within ±20% of the established historical value for the reference agonist.

3. Precision (Intra- and Inter-Assay): a. Intra-Assay: On a single 384-well plate, run the reference agonist at a concentration that gives ~80% of the maximal response (EC₈₀) in at least 20 replicate wells. Calculate the mean, standard deviation (SD), and %CV. The intra-assay %CV should be ≤15%. b. Inter-Assay: Repeat the EC₈₀ measurement on three different days with different batches of cells and reagents. Calculate the overall mean, SD, and %CV. The inter-assay %CV should be ≤20%.

4. Linearity and Range: a. Generate a full dose-response curve for the reference agonist over at least 3 logs of concentration. b. The curve should be sigmoidal and well-described by a four-parameter logistic model. The dynamic range of the assay is the concentration range from the EC₁₀ to the EC₉₀.

5. Robustness: a. Deliberately introduce small variations to assay parameters, one at a time (e.g., incubation time ±10%, cell number per well ±15%, DMSO concentration 0.5% vs 1%). b. The EC₅₀ of the reference agonist and the Z'-factor should not deviate significantly from the standard conditions (e.g., within a 2-fold change for EC₅₀ and Z' > 0.5).

6. System Suitability (for routine screening): a. On every screening plate, include positive control wells (agonist at EC₁₀₀) and negative control wells (vehicle only). b. The Z'-factor must be ≥ 0.5. c. The signal-to-background ratio should be ≥ 5.

Protocol 2: Validation of a Biochemical Dopamine Transporter (DAT) Uptake Assay

This protocol describes a fluorescence-based uptake assay using a commercially available fluorescent substrate for DAT in cells overexpressing the transporter.

1. Specificity: a. Test a known DAT inhibitor (e.g., GBR-12909) in the assay. It should block the uptake of the fluorescent substrate in a dose-dependent manner. b. Test inhibitors of other monoamine transporters (e.g., a selective serotonin reuptake inhibitor) to ensure minimal cross-reactivity. c. Use a cell line not expressing DAT to confirm that the observed uptake is transporter-specific.

2. Accuracy: a. Prepare a reference standard of a known DAT inhibitor with a certified purity and concentration. b. Perform a full inhibition curve (e.g., 10-point, 1:3 dilution series) in at least three independent runs. c. The mean calculated IC₅₀ value should be within ±20% of its known literature value.

3. Precision (Intra- and Inter-Assay): a. Intra-Assay: On a single plate, run the reference inhibitor at its IC₅₀ concentration in at least 20 replicate wells. Calculate the mean % inhibition, SD, and %CV. The intra-assay %CV should be ≤15%. b. Inter-Assay: Repeat the IC₅₀ measurement on three different days. Calculate the overall mean IC₅₀, SD, and %CV. The inter-assay %CV should be ≤20%.

4. Linearity and Range: a. Generate a full inhibition curve for the reference inhibitor. b. The curve should be sigmoidal. The assay's dynamic range is the concentration range over which a dose-dependent inhibition is observed (typically from IC₁₀ to IC₉₀).

5. Robustness: a. Introduce small variations to assay parameters (e.g., substrate concentration ±10%, incubation temperature ±2°C, incubation time ±5 minutes). b. The IC₅₀ of the reference inhibitor and the Z'-factor should remain within acceptable limits (e.g., within a 2-fold change for IC₅₀ and Z' > 0.5).

6. System Suitability (for routine screening): a. On each plate, include total uptake wells (vehicle only) and non-specific uptake wells (a high concentration of a potent inhibitor). b. The Z'-factor, calculated from these controls, must be ≥ 0.5. c. The specific uptake (total minus non-specific) should be at least 80% of the total uptake.

Visualizing a Cell-Based Signaling Pathway

Understanding the underlying biology is key to troubleshooting a cell-based assay. The following diagram illustrates the signaling cascade for our hypothetical 5-HT₂A receptor assay.

GPCR Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist 5-HT₂A Agonist Receptor 5-HT₂A Receptor Agonist->Receptor Binds G_protein Gq Protein Receptor->G_protein Activates PLC PLC G_protein->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor Ca_release Ca²⁺ Release ER->Ca_release Induces Response Cellular Response (Fluorescence) Ca_release->Response Measured as

Caption: Signaling cascade for a Gq-coupled GPCR leading to calcium release.

Summarizing Validation Data

All quantitative data from the validation experiments should be summarized in a clear and concise format. The tables below provide templates for presenting these results.

Table 1: Summary of Validation Data for 5-HT₂A Receptor Functional Assay

Validation ParameterMetricResultAcceptance CriteriaPass/Fail
Accuracy Mean EC₅₀ (n=3 runs)5.2 nM4.0 - 6.0 nM (±20% of 5.0 nM historical value)Pass
Precision Intra-assay %CV8.5%≤15%Pass
Inter-assay %CV12.3%≤20%Pass
Robustness Fold-change in EC₅₀<1.5-fold≤2-foldPass
System Suitability Z'-Factor0.78≥0.5Pass
Signal/Background10.2≥5Pass

Table 2: Summary of Validation Data for Dopamine Transporter (DAT) Uptake Assay

Validation ParameterMetricResultAcceptance CriteriaPass/Fail
Accuracy Mean IC₅₀ (n=3 runs)22.1 nM19.2 - 28.8 nM (±20% of 24 nM literature value)Pass
Precision Intra-assay %CV9.8%≤15%Pass
Inter-assay %CV14.5%≤20%Pass
Robustness Fold-change in IC₅₀<1.3-fold≤2-foldPass
System Suitability Z'-Factor0.81≥0.5Pass
Specific Uptake91%≥80%Pass

Conclusion

The validation of a bioassay is a non-negotiable prerequisite for any successful screening campaign. It establishes a foundation of trust in the data and ensures that the resources invested in screening analogs of a lead compound, such as (1R)-1-(4-azepan-1-ylphenyl)ethanamine, will yield meaningful and reproducible results. By systematically evaluating key performance parameters such as specificity, accuracy, precision, and robustness, researchers can confidently classify the biological activity of novel chemical entities.

This guide has compared two highly relevant assay formats—a cell-based functional GPCR assay and a biochemical transporter uptake assay. The choice between them depends on the specific goals of the screening program. A functional cell-based assay provides more physiologically relevant data on the efficacy and potency of compounds, while a biochemical binding or uptake assay can offer higher throughput for initial hit identification. Regardless of the chosen platform, adherence to a rigorous validation protocol, guided by principles from regulatory agencies, is essential for the integrity of any drug discovery project.

References
  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

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Safety & Regulatory Compliance

Handling

Personal Protective Equipment (PPE) &amp; Handling Guide: (1R)-1-(4-azepan-1-ylphenyl)ethanamine

Executive Summary: The "Unknown Potency" Protocol Immediate Directive: Treat (1R)-1-(4-azepan-1-ylphenyl)ethanamine as a High-Potency / Corrosive intermediate. As a chiral aryl-alkyl amine containing a lipophilic azepane...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Unknown Potency" Protocol

Immediate Directive: Treat (1R)-1-(4-azepan-1-ylphenyl)ethanamine as a High-Potency / Corrosive intermediate.

As a chiral aryl-alkyl amine containing a lipophilic azepane ring, this compound presents a dual threat: chemical corrosivity typical of primary amines and enhanced skin absorption due to the lipophilic azepane moiety. In the absence of compound-specific toxicological data (a common scenario for novel R&D intermediates), you must adopt a Control Banding approach.

Operational Default: Handle as Occupational Exposure Band (OEB) 3/4 .

  • Primary Hazard: Skin/Eye Corrosivity & Sensitization.

  • Secondary Hazard: Potential CNS activity (structural alert: azepane pharmacophore).

  • Mandatory Engineering Control: All open handling must occur within a certified Chemical Fume Hood (CFH).

Risk Assessment & Hazard Identification

Before selecting PPE, we must understand the why behind the protection. This molecule contains specific structural alerts that dictate our safety strategy.

Structural FeatureAssociated HazardSafety Implication
Primary Amine (-NH₂) Corrosive / Irritant (pH > 11) Causes immediate tissue damage to eyes/mucosa. Requires airtight eye protection.[1]
Azepane Ring Lipophilicity / Bioactivity Increases ability to penetrate the stratum corneum (skin barrier). Standard nitrile gloves may break down faster or allow permeation.
Chiral Center (1R) Stereoselective Toxicity One enantiomer is often significantly more potent. Assume the (1R) isomer is the active/toxic form until proven otherwise.

PPE Specification Matrix

Do not deviate from these specifications. Standard "blue nitrile" lab gloves are insufficient for prolonged contact with azepane derivatives.

Protection ZoneMinimum RequirementRecommended SpecificationRationale
Hand (Inner) Nitrile (4 mil) Ansell TouchNTuff® 92-600 Acts as a second skin; protects against perspiration and acts as a final barrier.
Hand (Outer) Extended Cuff Nitrile (8 mil) or Laminate Kimberly-Clark Purple Nitrile Xtra™ or Silver Shield® (Laminate) Laminate is required if handling stock solutions (>100mM). Nitrile degrades upon amine contact; double-gloving increases breakthrough time.
Respiratory Fume Hood (Primary) Face Velocity: 100 fpm If hood work is impossible (e.g., weighing balance maintenance), use a PAPR with ABEK1P3 filters .
Eye/Face Chemical Goggles Indirect Vented / Sealed Safety glasses are inadequate for amines. Vapors can bypass glasses and cause corneal hazing ("blue haze").
Body Impervious Lab Coat Tyvek® or Poly-coated Cotton coats absorb amines, keeping the toxin against your skin. Use disposable, non-woven fabrics.

Operational Workflow: Gowning & Handling

This protocol uses the "Clean-to-Dirty" unidirectional flow to prevent cross-contamination.

Phase A: Donning (Pre-Entry)
  • Inspection: Check Tyvek sleeves for tears.

  • Inner Gloves: Don 4 mil nitrile gloves. Tape cuffs to lab coat sleeves if high-volume handling is expected.

  • Outer Gloves: Don 8 mil extended cuff gloves. Check for pinholes by trapping air and squeezing.

  • Face Protection: Don goggles before entering the designated zone.

Phase B: Handling (In-Hood)
  • The "Working Zone": Keep all open vessels at least 6 inches back from the sash.

  • Solvent Choice: Avoid using DCM (Dichloromethane) if possible; it acts as a vehicle, carrying the amine through gloves rapidly. Use Ethyl Acetate or Methanol where feasible.

  • Spill Response: If gloves are splashed, DO NOT WIPE . Immediately doff outer gloves inside the hood and replace.

Phase C: Doffing (The Critical Step)

Most exposures occur here. Use the "Beak Method" to avoid touching the outer glove surface.

  • Pinch the outside of the left outer glove near the wrist. Peel downwards, turning it inside out.

  • Ball the removed glove in the gloved right hand.

  • Slide an un-gloved finger (inner glove only) under the wrist of the right outer glove.

  • Peel downwards, encapsulating the first glove. Discard in solid hazardous waste.

Visualized Safety Workflow

The following diagram illustrates the decision logic for handling this compound.

G Start Start: Handling (1R)-1-(4-azepan-1-ylphenyl)ethanamine RiskCheck Risk Check: Is substance in solution? Start->RiskCheck Solid Solid State: Dust Hazard RiskCheck->Solid Powder Liquid Liquid/Solution: Permeation Hazard RiskCheck->Liquid Solvated Hood Engineering Control: Chemical Fume Hood (Sash < 18 inches) Solid->Hood Liquid->Hood DoubleGlove PPE: Double Nitrile (Min) or Laminate Hood->DoubleGlove Weighing Weighing: Use Static Gun + Draft Shield Hood->Weighing If Solid Process Execute Synthesis/Aliquot DoubleGlove->Process Weighing->Process Waste Disposal: pH Adjustment (Acid Quench) Process->Waste Completion

Figure 1: Decision logic for PPE selection and engineering controls based on physical state.

Decontamination & Disposal[2][3]

Amines adhere stubbornly to glass and metal. Simple water rinsing is insufficient.

Decontamination Protocol
  • Acid Quench: Prepare a 5% Citric Acid or Dilute HCl solution.

  • Wipe Down: Apply acid solution to contaminated surfaces (balance pans, spatulas). The acid converts the lipophilic free base amine into a water-soluble salt (ammonium salt), reducing volatility and skin permeability.

  • Final Rinse: Follow with water, then ethanol.

Waste Management
  • Solid Waste: Dispose of gloves, weigh boats, and paper towels in "Solid Hazardous Waste - Toxic."

  • Liquid Waste: Segregate into "Basic/Alkaline Organic Waste." Do not mix with oxidizers (e.g., nitric acid waste) to prevent exothermic reactions.

Emergency Response

  • Skin Contact:

    • Move to safety shower/sink immediately.

    • Flush for 15 minutes .

    • Crucial: Do not use soap immediately if it contains penetration enhancers (like limonene). Use copious water first.[2][3][4]

  • Eye Contact:

    • Hold eyelids open.

    • Flush with eyewash station for 15 minutes .

    • Seek medical attention.[1][5][2][3][4] Note to physician: "Exposure to lipophilic aryl-alkyl amine."

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets.

  • European Chemicals Agency (ECHA). (2023). Guidance on the compilation of safety data sheets. (Reference for Control Banding of Amines).

  • PubChem. (2025). Compound Summary: Azepane Derivatives and Safety. National Library of Medicine.

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